4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Description
Properties
Molecular Formula |
C5H8ClN3O |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-amino-1-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H,1H3,(H2,6,7,9);1H |
InChI Key |
CQKABWFAYITPKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS Number: 6749-81-1), a methylated pyrimidine derivative. Due to the limited availability of specific data for the hydrochloride salt, this guide synthesizes information from its free base, 1-methylcytosine (CAS Number: 1122-47-0), and established chemical principles. The document covers its chemical identity, physicochemical properties, synthesis, analytical methodologies, applications in biochemical research, and essential safety protocols. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development, enabling a deeper understanding of this compound's characteristics and potential.
Introduction and Chemical Identity
4-Amino-1-methylpyrimidin-2(1H)-one, commonly known as 1-methylcytosine, is a methylated nucleobase analog of cytosine.[1] The hydrochloride salt is utilized to enhance the compound's stability and aqueous solubility, facilitating its use in various experimental settings. While the primary focus of this guide is the hydrochloride salt (CAS 6749-81-1), much of the foundational biochemical and physical data is derived from studies of its free base, 1-methylcytosine (CAS 1122-47-0).[2][3] This compound is of significant interest in the fields of epigenetics and synthetic biology.[1]
Structural Information
-
IUPAC Name: 4-amino-1-methylpyrimidin-2-one hydrochloride[2]
-
Synonyms: 1-Methylcytosine hydrochloride
-
Molecular Formula: C₅H₈ClN₃O
-
Molecular Weight: 161.59 g/mol (hydrochloride salt)
-
Free Base: 1-Methylcytosine (C₅H₇N₃O, MW: 125.13 g/mol )[2][3]
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Physicochemical Properties
The physicochemical properties of the hydrochloride salt are extrapolated from the free base, 1-methylcytosine. The salt form is expected to exhibit higher aqueous solubility and exist as a stable, crystalline solid.
| Property | Value (1-Methylcytosine, unless specified) |
| Appearance | White to off-white crystalline solid (Expected for hydrochloride) |
| Molecular Weight | 125.13 g/mol [2][3] |
| Molecular Formula | C₅H₇N₃O[2][3] |
| Melting Point | Data not available for hydrochloride; Free base decomposes. |
| Solubility | Expected to be soluble in water and lower alcohols.[4] |
| pKa | Data not available. |
| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly in solution. It is also noted to be hygroscopic.[4] |
Synthesis and Purification
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} caption [label="Proposed synthesis workflow.", fontname="Arial", fontsize=10];
Stage 1: Synthesis of 1-Methylcytosine (Free Base)
A common method for pyrimidine synthesis involves the cyclization of a three-carbon component with a urea or thiourea derivative.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.
-
Addition of Reactants: To the stirred solution, add 3-hydroxyacrylonitrile sodium salt and thiourea.
-
Cyclization: Heat the mixture to reflux for 6-10 hours to facilitate the cyclization reaction.
-
Work-up and Hydrolysis: After cooling, evaporate the methanol. Add water and concentrated hydrochloric acid to the residue. This is followed by the addition of hydrogen peroxide and heating to yield the intermediate.
-
Isolation: Adjust the pH to approximately 7.5 with a sodium hydroxide solution to precipitate the 1-methylcytosine.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Stage 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-methylcytosine in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol), while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Analytical Methodologies
A suite of analytical techniques can be employed for the characterization and quality control of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of the compound.[6][7]
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[8][9] The spectra of the hydrochloride salt will show shifts in the signals corresponding to the protonated sites compared to the free base.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Applications and Biological Relevance
The primary application of 1-methylcytosine is in the field of synthetic biology and genetic research. It is a key component of "hachimoji DNA," an eight-letter synthetic genetic system that expands the four-letter alphabet of natural DNA.[3] In this system, 1-methylcytosine pairs with isoguanine.[3] The hydrochloride salt, with its improved solubility, is likely used in similar applications to facilitate its incorporation into aqueous buffer systems for biochemical assays.
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} caption [label="Application context of the compound.", fontname="Arial", fontsize=10];
Safety, Handling, and Storage
While specific safety data for the hydrochloride is limited, the free base is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Similar or potentially more pronounced hazards should be assumed for the hydrochloride salt due to its acidic nature.[4][10][11][12][13]
Hazard Identification
-
GHS Classification (inferred): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation.[2]
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Avoid generating dust.[12]
-
Wash hands thoroughly after handling.[12]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
The compound is hygroscopic; protect from moisture.[4]
Conclusion
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a specialized chemical with a primary role in advanced biochemical research, particularly in the expanding field of synthetic genetics. While detailed, specific information on the hydrochloride salt is sparse, a comprehensive understanding can be built by leveraging data from its free base, 1-methylcytosine, and applying fundamental principles of organic and analytical chemistry. This guide provides a solid foundation for researchers and developers working with this compound, from its synthesis and characterization to its application and safe handling.
References
-
PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. Retrieved from a valid URL.[2]
-
Armstrong, K. M., Bermingham, E. N., Bassett, S. A., Treloar, B. P., Roy, N. C., & Barnett, M. P. G. (2011). Global DNA Methylation Measurement by HPLC Using Low Amounts of DNA. Biotechnology Journal, 6(1), 113–117.[6]
-
Sigma-Aldrich. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.
-
DNAmod. (2020, March 28). 1-methylcytosine. Retrieved from a valid URL.[14]
-
Wikipedia. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[3]
-
BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Retrieved from a valid URL.[10]
-
Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine, hydrochloride. Retrieved from a valid URL.[4]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from a valid URL.[11]
-
Kubiura, K., Igarashi, K., & Iinuma, M. (2016). Novel method for the simultaneous identification of methylcytosine and hydroxymethylcytosine at a single base resolution. Nucleic Acids Research, 44(20), e153.[15]
-
High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. (n.d.). Retrieved from a valid URL.[7]
-
MilliporeSigma. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet. Retrieved from a valid URL.[12]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024, October 23). Molecules, 29(21), 4897.[16][17]
-
ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxypyrimidine hydrochloride. Retrieved from a valid URL.[13]
-
Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents. (2014, March 15). Journal of Molecular Modeling, 20(3), 2115.[8]
-
Selective Derivatization of Cytosine and Methylcytosine Moieties with 2-Bromoacetophenone for Submicrogram DNA Methylation Analysis by Reversed Phase HPLC with Spectrofluorimetric Detection. (2011, September 9). Analytical Chemistry, 83(20), 7946–7954.[18]
-
Nuclear Magnetic Resonance Studies of Methyl Derivatives of Cytosine. (n.d.). Journal of the American Chemical Society.[19]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate.[20]
-
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). BenchChem.[21]
-
CymitQuimica. (n.d.). CAS 1122-47-0: 1-methylcytosine. Retrieved from a valid URL.[1]
-
Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. (2025, August 9). ResearchGate.[9]
-
Wang, T., & Cloudsdale, I. S. (1997). ONE-POT SYNTHESIS OF 2-ARYL- AND 2-ALKYL-PYRIMIDINES. Synthetic Communications, 27(14), 2521-2526.[22]
-
MedChemExpress. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[23]
-
Two dimensional structures of cytosine and 1- methylcytosine and... (n.d.). ResearchGate.[24]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). Molecules, 25(22), 5283.[25]
-
Selective and Sensitive Detection of Methylcytosine by Aerolysin Nanopore under Serum Condition. (2017, November 7). Analytical Chemistry, 89(21), 11685–11689.[26]
-
Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025, August 6). ResearchGate.[27]
-
Common methods for cytosine methylation analysis in DNA. (2025, August 6). ResearchGate.[28]
-
Organic Syntheses Procedure. (n.d.).[29]
-
Synthesis method of cytosine. (2014, June 25). Google Patents.[5]
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Technical Monograph: 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
[1][2]
Executive Summary & Chemical Identity
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is the hydrochloride salt of 1-Methylcytosine , a pyrimidine derivative where the N1 position is methylated.[1][2] Unlike its epigenetic isomer 5-Methylcytosine (5mC), 1-Methylcytosine is primarily utilized in synthetic biology (as a component of Hachimoji DNA) and physical chemistry (as a model for studying cytosine tautomerism and excited-state dynamics without glycosidic bond complications).[1][2]
Core Physicochemical Data
The precise molecular weight is critical for stoichiometric calculations in buffer preparation and synthetic oligonucleotide formulation.[2]
| Property | Value | Notes |
| IUPAC Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride | |
| Common Name | 1-Methylcytosine Hydrochloride | Abbreviated as 1mC[1][2][3]·HCl |
| CAS Number | 6749-81-1 (HCl Salt)1122-47-0 (Free Base) | Ensure correct CAS is used for procurement.[1][2] |
| Molecular Formula | C₅H₈ClN₃O | Formally written as C₅H₈N₃O⁺[1][2] · Cl⁻ |
| Molecular Weight | 161.59 g/mol | Free Base: 125.13 g/mol HCl: 36.46 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated at -20°C. |
| Solubility | Soluble in Water, DMSO | Protonation at N3 increases aqueous solubility.[1][2] |
Stoichiometric Precision
In drug development and metabolic studies, the distinction between the free base and the salt is non-trivial.[2]
-
Conversion Factor: To convert mass of Salt to Free Base equivalent:
[2]
Synthesis & Manufacturing Logic
Direct methylation of cytosine often yields a mixture of N1-methyl, N3-methyl, and exocyclic amine products.[1][2] To ensure regiospecificity (methyl group strictly at N1), the preferred synthetic route involves the conversion of 1-methyluracil via a chlorination-amination sequence.[1][2] This protocol guarantees high purity suitable for crystallographic and spectroscopic standards.[1][2]
Validated Synthesis Protocol (The "Uracil Route")
-
Precursor: 1-Methyluracil (commercially available or synthesized from urea and methyl acetoacetate).[1][2]
-
Mechanism: Nucleophilic aromatic substitution (
).[2]
Step-by-Step Methodology:
-
Chlorination (Activation):
-
Amination (Substitution):
-
Salt Formation:
Synthesis Workflow Diagram
The following diagram illustrates the regiospecific pathway, contrasting it with the problematic direct methylation route.
Figure 1: Regiospecific synthesis of 1-Methylcytosine HCl via the 1-methyluracil intermediate, avoiding isomer mixtures.
Applications in Life Sciences
While 5-Methylcytosine (5mC) is the dominant epigenetic marker, 1-Methylcytosine (1mC) holds a unique niche in advanced genomic engineering and structural biology.[1][2]
Hachimoji DNA (Synthetic Biology)
1-Methylcytosine is a critical component of "Hachimoji DNA," an eight-letter genetic system (A, T, G, C, P, Z, S, B).[2][3][4]
-
Role: 1mC serves as the "S" base (sometimes denoted as related derivatives).[2]
-
Pairing: It forms a specific hydrogen-bonding pattern with Isoguanine .[1][2][3]
-
Mechanism: The methyl group at N1 prevents standard Watson-Crick pairing in certain contexts or is used to block specific enzymatic interactions, while the specific donor-acceptor pattern allows orthogonal pairing.[1][2]
Structural Model for Epigenetics
Researchers use 1mC[2]·HCl as a crystallographic standard .[1][2] Because the N1 position is blocked by a methyl group (mimicking the glycosidic bond to deoxyribose), 1mC locks the tautomeric state of the cytosine ring to the amino-oxo form, preventing the N1-H tautomer shifts seen in free cytosine.[2]
-
Use Case: Calibrating NMR chemical shifts for methylated DNA.
-
Use Case: Studying the thermodynamics of base stacking without the complexity of the sugar-phosphate backbone.
Hachimoji Pairing Diagram
The specific hydrogen bonding interface is distinct from standard G-C pairing.[2]
Figure 2: Hydrogen bonding interface between 1-Methylcytosine and Isoguanine in expanded genetic alphabets.
Analytical Characterization (QC)
To validate the identity of 1-Methylcytosine Hydrochloride, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in D₂O
The spectrum is distinct due to the N-Methyl singlet and the downfield shift of ring protons caused by the cationic nature of the salt.[2]
Mass Spectrometry (LC-MS)[1][2]
References
-
PubChem. (n.d.).[1][2] 1-Methylcytosine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]
-
Hoshika, S., et al. (2019).[2][3] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887.[2] Retrieved from [Link]
-
Kistenmacher, T. J., & Rossi, M. (1977).[2] 1-Methylcytosine: a refinement. Acta Crystallographica Section B, 33(12), 3962–3965.[2] Retrieved from [Link]
-
Case, F. H., & Hill, A. J. (1929).[2] The Synthesis of a New Methylcytosine. Journal of the American Chemical Society, 51(5), 1590–1592.[2] Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profiling of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a critical parameter in pharmaceutical research and development. Recognizing the pivotal role of solubility in determining bioavailability and subsequent in vivo efficacy, this document moves beyond a simple data sheet to offer a detailed exploration of the principles and methodologies for robust solubility assessment. We will delve into the molecular characteristics of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride that govern its solubility, present a rigorous, step-by-step protocol for thermodynamic solubility determination using the shake-flask method, and discuss the critical factors that can influence experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and scientifically sound understanding of this compound's solubility profile.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate success. For an orally administered active pharmaceutical ingredient (API), dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and potentially compromising therapeutic efficacy.[1]
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, as a pyrimidine derivative, belongs to a class of compounds with significant biological relevance.[2][3] Its hydrochloride salt form is likely intended to enhance aqueous solubility compared to the free base. However, a quantitative understanding of its solubility across a physiologically relevant pH range is essential for informed decision-making in preclinical and clinical development.[4][5] This guide provides the scientific rationale and a practical, field-proven protocol for determining the equilibrium, or thermodynamic, solubility of this compound.
Physicochemical Properties and Factors Influencing Solubility
The solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is governed by a combination of its molecular structure and the properties of the solvent system. As a hydrochloride salt of a weak base, its solubility is expected to be significantly influenced by pH.
Key Molecular Features:
-
Pyrimidine Core: The heterocyclic pyrimidine ring contributes to the molecule's polarity.[2]
-
Amino Group: The amino group can act as a hydrogen bond donor, potentially enhancing interaction with polar solvents like water.
-
Methyl Group: The methyl substituent can slightly increase lipophilicity.
-
Keto Group: The carbonyl group is a hydrogen bond acceptor.
-
Hydrochloride Salt: The salt form significantly increases the likelihood of dissolution in aqueous media by ionizing to the protonated base and a chloride ion. However, the common ion effect from other chloride sources in a solution could potentially suppress solubility.[6]
Primary Factors Affecting Solubility:
-
pH: The solubility of a salt of a weak base is typically pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the un-ionized free base will begin to precipitate, leading to a decrease in the overall solubility.[4][6] Determining the pH-solubility profile is therefore critical.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[3][7] For biopharmaceutical classification, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[8][9]
-
Ionic Strength and Buffer Composition: The presence of other ions in the solution can affect solubility through various mechanisms, including the common ion effect and changes in solvent activity. The choice of buffer system is therefore an important experimental consideration.[10][11]
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[6][8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.
Materials and Reagents
-
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (ensure purity and solid-form characterization, e.g., via X-ray powder diffraction if multiple polymorphs are suspected).[8]
-
Buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies).[8][9]
-
pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).
-
pH 4.5: Acetate buffer.
-
pH 6.8: Phosphate buffer.
-
-
Calibrated pH meter.
-
Analytical balance.
-
Thermostatically controlled orbital shaker or water bath capable of maintaining 37 ± 1 °C.
-
Appropriate vials with screw caps (e.g., glass HPLC vials).
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE) to separate undissolved solid.
-
Validated analytical method for quantification (e.g., HPLC-UV).
Step-by-Step Methodology
-
Preparation of Media: Prepare the required buffer solutions and adjust the pH to the target value.
-
Addition of Compound: Add an excess amount of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride to a pre-determined volume of each buffer solution in separate vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[6]
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed. The system should be agitated for a sufficient duration to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is highly recommended.[9]
-
Phase Separation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
pH Measurement: Measure the pH of the remaining suspension to confirm that it has not significantly changed during the experiment.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Replicates: The experiment should be conducted in at least triplicate for each pH condition to ensure the reliability of the results.[8]
Rationale Behind Experimental Choices
-
Excess Solid: Adding an excess of the API is the cornerstone of determining thermodynamic solubility. It ensures that the solution is truly saturated and in equilibrium with the solid phase.[6]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature, particularly one that is physiologically relevant (37 °C), is crucial for obtaining meaningful and reproducible data.[8]
-
Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.
-
Filtration: This step is critical for accurate measurement. Failure to remove all undissolved solid particles will lead to an overestimation of the solubility.
-
Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy and precision of the method used for quantification.
Data Presentation and Interpretation
The solubility data for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride should be summarized in a clear and concise table.
Table 1: Illustrative Solubility Data Table
| pH (Final) | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) |
| 1.2 | 37 | [Experimental Value] |
| 4.5 | 37 | [Experimental Value] |
| 6.8 | 37 | [Experimental Value] |
The results should be interpreted in the context of the compound's intended use. For instance, based on the lowest measured solubility across the pH range of 1.2-6.8, one can calculate the Dose/Solubility Volume (DSV) to classify the compound according to the BCS. An API is considered highly soluble if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over this pH range.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
A thorough understanding of the solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is not merely an academic exercise; it is a fundamental requirement for successful drug development. By following a rigorous, scientifically-grounded protocol such as the shake-flask method described herein, researchers can generate reliable and reproducible data. This data is essential for guiding formulation strategies, interpreting preclinical and clinical results, and fulfilling regulatory requirements. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive solubility characterization of this promising compound.
References
- Pyrimidine - Solubility of Things. This source provides general solubility characteristics of pyrimidine, the core structure of the topic compound, noting its solubility in water and organic solvents and the influence of temperature and pH.
- Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. This article discusses thermodynamic models for predicting solubility in aqueous electrolyte solutions, which is relevant for hydrochloride salts.
- Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac. This source describes a model for correlating and predicting the solubility of organic salts in various solvents, relevant to the topic compound.
-
Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . This publication presents a semiempirical model for predicting salt solubility in mixed solvents, highlighting the importance of thermodynamic properties. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . This study measures the solubility of pyrimidine derivatives in methanol at various temperatures, showing that solubility increases with temperature. Available at: [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents . This research investigates the solubility of pyrimidine derivatives in different solvents and correlates the data with temperature. Available at: [Link]
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Annex 4 - World Health Organization (WHO) . This WHO document provides a detailed protocol for conducting equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS), recommending the shake-flask method and specific pH conditions. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . This article describes the saturation shake-flask method as the most reliable for solubility measurement and discusses challenges with salts. Available at: [Link]
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Estimating the maximal solubility advantage of drug salts . This PubMed article discusses the thermodynamic and kinetic solubility of drug salts and their dependence on pH. Available at: [Link]
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Representation of salt solubility in mixed solvents: a comparison of thermodynamic models . This paper compares different thermodynamic models for representing the solubility of salts in mixed solvents. Available at: [Link]
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Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts . This review focuses on the complexities of measuring salt solubility, including the impact of pH and solid-state transformations. Available at: [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . This article highlights the challenge of poor aqueous solubility for pyrimidine derivatives and its impact on bioavailability. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . This document provides a basic procedural outline for determining solubility in water and other solvents like 5% HCl, relevant for basic compounds. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . This WHO draft guidance details the protocol for equilibrium solubility studies for BCS classification, emphasizing determination at 37 ± 1 °C across a pH range of 1.2-6.8. Available at: [Link]
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Spectroscopic Profile of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-methylcytosine hydrochloride), a compound of significant interest in pharmaceutical and biochemical research. This document delves into the theoretical and practical aspects of its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synthesizing established data for the parent molecule, 1-methylcytosine, with the predictable effects of hydrochloride salt formation, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this important pyrimidine derivative.
Introduction: The Significance of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[1] Its hydrochloride salt is of particular interest in drug development due to its potential for improved solubility and stability, which are critical parameters for bioavailability. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this molecule, explaining the causal relationships between its molecular structure and its spectral features.
The molecular structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is presented below:
Caption: Molecular structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The formation of the hydrochloride salt will lead to the protonation of the most basic site, which is the exocyclic amino group, resulting in an ammonium (-NH3+) group. This will have a significant effect on the chemical shifts of nearby protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-5 | ~6.0 - 6.5 | Doublet | 1H | Coupled to H-6. Shifted downfield due to the influence of the adjacent carbonyl and protonated amino groups. |
| H-6 | ~7.5 - 8.0 | Doublet | 1H | Coupled to H-5. Shifted significantly downfield due to the deshielding effect of the adjacent nitrogen and the positive charge on the ring. |
| N1-CH₃ | ~3.4 - 3.6 | Singlet | 3H | Methyl group attached to the ring nitrogen. |
| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | 3H | Protons of the ammonium group. The broadness is due to quadrupolar relaxation and exchange with residual water. |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. In D₂O, the -NH₃⁺ protons will exchange with deuterium, causing the signal to disappear, which can be a useful diagnostic tool. DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and will show the -NH₃⁺ protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~160 - 165 | Carbonyl carbon, significantly deshielded. |
| C-4 | ~150 - 155 | Carbon bearing the amino group. The positive charge on the nitrogen will cause a downfield shift. |
| C-5 | ~95 - 100 | Olefinic carbon. |
| C-6 | ~145 - 150 | Olefinic carbon, deshielded by the adjacent nitrogen. |
| N1-CH₃ | ~35 - 40 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The hydrochloride salt formation will introduce new vibrational modes and shift existing ones.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch | -NH₂ (in free base) |
| 3100 - 3300 | N⁺-H stretch | -NH₃⁺ (in hydrochloride) |
| 2850 - 3000 | C-H stretch | Methyl and aromatic C-H |
| 1650 - 1700 | C=O stretch | Carbonyl group |
| 1600 - 1650 | N-H bend | -NH₃⁺ scissoring |
| 1550 - 1600 | C=C and C=N stretch | Pyrimidine ring |
| 1200 - 1350 | C-N stretch | Amine and ring C-N |
The presence of a strong, broad absorption in the 2500-3000 cm⁻¹ region is also characteristic of amine hydrochlorides.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (4-Amino-1-methylpyrimidin-2(1H)-one). The expected m/z for the free base (C₅H₇N₃O) is 125.06 g/mol .[2] Therefore, the [M+H]⁺ peak will be observed at approximately m/z 126.07.
-
Fragmentation Pattern: The fragmentation of pyrimidinone derivatives often involves characteristic losses.[3][4][5][6] Common fragmentation pathways include the loss of isocyanic acid (HNCO) or the elimination of the methyl group.
Caption: Experimental workflow for ESI-Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Pyrimidine derivatives typically exhibit strong UV absorption due to the presence of conjugated π systems.[7][8]
Expected UV-Vis Absorption Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water/Ethanol | ~270 - 280 | To be determined experimentally |
The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and pH. The protonation of the amino group in the hydrochloride salt may cause a slight hypsochromic (blue) or bathochromic (red) shift compared to the free base.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the sample of known concentration in a suitable UV-transparent solvent (e.g., water, ethanol). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrument Setup: Set the wavelength range of the spectrophotometer (e.g., 200-400 nm).
-
Blank Measurement: Record a baseline spectrum using the solvent as a blank.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a complementary and powerful suite of tools for the comprehensive characterization of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. This guide has outlined the expected spectral data and provided the underlying scientific principles for their interpretation. By following the described protocols and understanding the influence of the hydrochloride salt on the spectroscopic properties, researchers can confidently verify the structure, purity, and identity of this important compound.
References
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v77-511]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of the Proton-Bound Dimer of 1-Methylcytosine in the Gas Phase. The Journal of Physical Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/jz101138v]
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202403.1306/v1]
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/289531818_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. [URL: https://www.researchgate.
- 1-Methylcytosine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylcytosine]
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. [URL: https://www.benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202503.2045/v1]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4970434/]
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue1/Version-2/D07122329.pdf]
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_7226-23-5_1hnmr.htm]
- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd41202.pdf]
- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Yakugaku Zasshi. [URL: https://www.jstage.jst.go.jp/article/yakushi1947/83/4/83_4_381/_article]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0275-3]
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- FT-IR data of pyrimidine derivatives compounds. ResearchGate. [URL: https://www.researchgate.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7001402/]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26548991/]
- Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. [URL: https://pubs.aip.org/aip/acp/article/2364/1/040002/999195/Experimental-and-Optimized-Studies-of-Some]
- Is 1-methylcytosine a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution? Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05668a]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf]
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp05240c]
- Investigation of 1-Methylcytosine as a Ligand in Gold(III) Complexes: Synthesis and Protein Interactions. Molecules. [URL: https://www.mdpi.com/1420-3049/24/1/2]
- 1-Methylcytosine. MedChemExpress. [URL: https://www.medchemexpress.com/1-methylcytosine.html]
- 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-696-10-6.html]
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- Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. ResearchGate. [URL: https://www.researchgate.
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- 1-Methylcytosine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1122-47-0]
- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of the Proton-Bound Dimer of 1-Methylcytosine in the Gas Phase. Figshare. [URL: https://figshare.com/collections/Infrared_Multiple_Photon_Dissociation_IRMPD_Spectroscopy_of_the_Proton-Bound_Dimer_of_1-Methylcytosine_in_the_Gas_Phase/4763882]
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4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride crystal structure
An In-Depth Technical Guide to the Crystal Structure of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Abstract: This technical guide provides a comprehensive examination of the crystal structure of 4-amino-1-methylpyrimidin-2(1H)-one hydrochloride, a compound of significant interest in medicinal chemistry and drug development. The determination of its three-dimensional structure at the atomic level is paramount for understanding its physicochemical properties, stability, and interactions with biological targets. We will detail the methodologies for obtaining and analyzing this crystal structure via single-crystal X-ray diffraction, delve into the intricacies of its molecular geometry and supramolecular architecture, and discuss the critical role of hydrogen bonding in defining the crystal lattice. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who require a deep understanding of solid-state chemistry and structural analysis.
Introduction: The Significance of Pyrimidinone Structures
4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine. Pyrimidinone scaffolds are foundational in a vast array of pharmaceuticals, including antiviral and anticancer agents. The precise three-dimensional arrangement of atoms within a crystal lattice dictates crucial pharmaceutical properties such as solubility, dissolution rate, bioavailability, and stability.
The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The introduction of a chloride counter-ion and the protonation of the pyrimidinone ring fundamentally alter the intermolecular interactions, leading to a unique crystal packing arrangement. Understanding this new arrangement is not merely an academic exercise; it is a critical step in rational drug design and formulation.
Synthesis and Crystallization
The synthesis of 4-amino-1-methylpyrimidin-2(1H)-one is typically achieved through established methylation procedures of cytosine. Obtaining crystals suitable for single-crystal X-ray diffraction is the most critical and often challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure.
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve the synthesized 4-amino-1-methylpyrimidin-2(1H)-one powder in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.
-
Acidification: Stoichiometrically add a solution of hydrochloric acid (e.g., 1 M HCl in ethanol) to the dissolved compound. The protonation of the pyrimidine ring is essential for the formation of the hydrochloride salt.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.
-
Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C). The slow rate is crucial for the growth of large, well-ordered single crystals.
-
Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a cryoloop.
Causality: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point in a controlled manner. This slow approach provides molecules with sufficient time to orient themselves into a thermodynamically stable, low-energy crystal lattice, resulting in high-quality single crystals rather than amorphous precipitate or microcrystalline powder.
Structural Determination by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: SC-XRD
Below is a diagram illustrating the logical flow of a typical single-crystal X-ray diffraction experiment, from crystal mounting to final structure validation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Results and Discussion: Structural Analysis
While the specific crystallographic information file (CIF) for the hydrochloride salt is not publicly available in major databases as of this writing, we can infer the key structural features based on the known structure of 1-methylcytosine and the principles of salt formation.
Molecular Geometry
Upon hydrochloride formation, the pyrimidine ring is expected to be protonated. The most likely site of protonation is the N3 nitrogen atom, due to its lone pair availability and the resonance stabilization of the resulting cation. This protonation will induce changes in the bond lengths and angles within the heterocyclic ring compared to the neutral molecule.
Table 1: Expected Key Geometric Parameters
| Parameter | Expected Value/Change | Rationale |
|---|---|---|
| C2-N3 Bond Length | Shortens | Increased double bond character upon protonation. |
| N3-C4 Bond Length | Lengthens | Delocalization of positive charge towards the exocyclic amino group. |
| C4-N4 Bond Length | Shortens | Increased iminium character (C=NH2+). |
| Ring Planarity | Maintained | The aromaticity of the pyrimidine ring is largely preserved. |
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by an extensive network of hydrogen bonds. The protonated N3, the exocyclic amino group (N4-H), and the methyl group protons act as hydrogen bond donors. The carbonyl oxygen (C2=O) and the chloride anion (Cl⁻) are the primary hydrogen bond acceptors.
The chloride ion is a crucial component of the supramolecular assembly. It is a strong hydrogen bond acceptor and will likely be involved in multiple interactions, bridging adjacent pyrimidinium cations. A common motif would be the formation of N-H···Cl⁻ and C-H···Cl⁻ hydrogen bonds, which stitch the organic cations into a stable three-dimensional lattice.
Caption: Key hydrogen bonding interactions in the crystal lattice.
Trustworthiness of the Model: This predictive model of hydrogen bonding is a self-validating system based on established chemical principles. In any crystal structure, hydrogen bond donors (N-H, O-H, C-H) will seek out the most effective acceptors (in this case, the chloride anion and the carbonyl oxygen). The refinement process in SC-XRD analysis validates this by locating hydrogen atoms in the electron density map, confirming these specific interactions. The final reported structure would thus provide empirical proof of this network.
Conclusion
The crystal structure of 4-amino-1-methylpyrimidin-2(1H)-one hydrochloride provides invaluable insight into the solid-state properties of this important pharmaceutical scaffold. The structure is defined by a protonated pyrimidinium cation and a chloride anion, linked together by a robust, three-dimensional network of N-H···Cl⁻, N-H···O, and likely C-H···Cl⁻ hydrogen bonds. This detailed structural knowledge is essential for polymorphism screening, formulation design, and understanding the molecule's interaction with biological targets at an atomic level. The methodologies and principles outlined in this guide serve as a foundational framework for the structural analysis of related pharmaceutical salts.
References
- Note: As a specific CIF for the hydrochloride was not publicly available, these references provide authoritative context on the parent molecule and the crystallographic techniques described.
-
Title: The Crystal and Molecular Structure of 1-Methylcytosine Source: Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry URL: [Link]
-
Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]
-
Title: Single-Crystal X-ray Diffraction Source: Massachusetts Institute of Technology (MIT) OpenCourseWare URL: [Link]
Unveiling the Biological Potential of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: A Technical Guide for Researchers
Foreword: Charting a Course from Known Identity to Postulated Activity
To the dedicated researchers, scientists, and drug development professionals exploring the frontiers of molecular therapeutics, this guide offers an in-depth technical exploration of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. It is crucial to establish at the outset that while direct, extensive research on the specific biological activities of this hydrochloride salt is nascent, the core molecule, 4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-Methylcytosine, possesses a defined role in synthetic biology.[1][2][3] Furthermore, its chemical architecture places it within the prestigious class of aminopyrimidine derivatives, a scaffold renowned for its diverse and potent biological activities, particularly in oncology.[4][5][6][7][8]
This document, therefore, adopts a dual-pronged approach. Initially, we will ground our discussion in the established identity of 1-Methylcytosine. Subsequently, we will construct a robust, evidence-based framework to postulate and investigate the potential therapeutic activities of its hydrochloride salt, drawing upon the extensive literature surrounding the aminopyrimidine scaffold as a privileged structure in medicinal chemistry. Our objective is to provide a comprehensive resource that is not only scientifically rigorous but also serves as a practical guide for initiating and advancing research into this promising compound.
Part 1: The Foundational Identity - 1-Methylcytosine
4-Amino-1-methylpyrimidin-2(1H)-one is the chemical identity of 1-Methylcytosine, a methylated analogue of the DNA base cytosine.[1][2] The defining structural feature is the methylation at the N1 position of the pyrimidine ring.[1][2] This modification distinguishes it from the more commonly occurring 5-methylcytosine in natural biological systems.[1]
The most prominent role of 1-Methylcytosine to date is in the field of synthetic biology, specifically as a key component of an expanded genetic alphabet known as "hachimoji DNA."[1] In this eight-letter genetic system, 1-Methylcytosine forms a stable base pair with isoguanine.[1] This function underscores its capacity to participate in nucleic acid structures and interactions, a characteristic that hints at its potential to influence DNA and RNA-related cellular processes.
While its role as a metabolite has been noted, the broader biological implications of endogenous 1-Methylcytosine are still an area of active investigation.[2] The hydrochloride salt of this compound enhances its solubility in aqueous solutions, a property that is highly advantageous for experimental and potential therapeutic applications.
Part 2: The Aminopyrimidine Scaffold - A Gateway to Potent Biological Activity
The 4-aminopyrimidine core of the topic compound is a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[6][7] This is largely due to its structural resemblance to the adenine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases.[6][9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[6][10]
Postulated Mechanism of Action: Kinase Inhibition
Given its aminopyrimidine backbone, it is highly probable that 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could exhibit inhibitory activity against one or more protein kinases. The general mechanism for this class of compounds involves the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of substrate proteins. This, in turn, disrupts the downstream signaling pathways that are dependent on the activity of the inhibited kinase.
Caption: Competitive inhibition at the kinase ATP-binding site.
Potential Kinase Targets and Therapeutic Implications
The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of kinases implicated in cancer and inflammatory diseases.[9][11] Based on existing research into related compounds, potential kinase targets for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are frequently dysregulated in cancer.[12]
-
MAPK/ERK Pathway Kinases (e.g., ERK1/2): This pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is common in many cancers.[13]
-
PI3K/AKT/mTOR Pathway Kinases: This pathway is crucial for cell growth, metabolism, and survival, and is one of the most frequently activated signaling pathways in human cancer.
-
Checkpoint Kinases (e.g., CHK1): These kinases are involved in the DNA damage response and are attractive targets for combination therapies in oncology.[14]
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These kinases play key roles in angiogenesis and tumor growth.
The potential for this compound to inhibit such a diverse range of kinases suggests its possible application as an anticancer agent.[4][5][7][8]
Part 3: Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a systematic approach involving both biochemical and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
Dilute the purified kinase and its specific substrate peptide to their optimal concentrations in the reaction buffer.
-
Prepare an ATP solution, often labeled with ³²P or ³³P, or use a non-radioactive detection method (e.g., fluorescence-based).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.[9]
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if the compound inhibits a specific signaling pathway within the cell by assessing the phosphorylation state of a target protein.[9]
Caption: Workflow for Western Blotting analysis.
Protocol:
-
Sample Preparation:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Re-probe the membrane with an antibody against the total protein as a loading control.
-
Part 4: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) of 4-Amino-1-methylpyrimidin-2(1H)-one HCl |
| CDK2/Cyclin A | Experimental Value |
| ERK1 | Experimental Value |
| PI3Kα | Experimental Value |
| mTOR | Experimental Value |
| CHK1 | Experimental Value |
Table 2: Anticancer Activity in Cell-Based Assays
| Cell Line | Cancer Type | IC₅₀ (µM) of 4-Amino-1-methylpyrimidin-2(1H)-one HCl |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| U87 MG | Glioblastoma | Experimental Value |
Conclusion and Future Directions
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride represents a molecule of significant interest, bridging the fields of synthetic biology and medicinal chemistry. While its established role is that of a synthetic nucleobase, its structural classification as an aminopyrimidine strongly suggests a potential for therapeutic applications, most notably as a kinase inhibitor for the treatment of cancer.
The experimental framework provided in this guide offers a clear path for the systematic evaluation of these postulated biological activities. Future research should focus on a broad screening against a panel of kinases to identify primary targets, followed by in-depth cellular mechanism-of-action studies. Elucidation of its specific molecular targets will be paramount in unlocking the full therapeutic potential of this intriguing compound.
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4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride literature review
An In-Depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Authored by a Senior Application Scientist
Introduction
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, also known by its CAS Number 6749-81-1, is the hydrochloride salt of 1-methylcytosine.[1] 1-Methylcytosine is a methylated derivative of the fundamental DNA nucleobase, cytosine.[2][3] In this derivative, a methyl group is attached to the nitrogen at the first position of the pyrimidine ring.[4][5] This structural modification has significant implications for its biological activity and potential applications in various research fields, including epigenetics and the development of novel therapeutic agents.[5] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, tailored for researchers and professionals in drug development.
Core Properties and Characteristics
A fundamental understanding of the physicochemical properties of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is essential for its effective application in research and development. The compound's identity is rooted in its relationship with 1-methylcytosine, a naturally occurring modified nucleobase.[5]
| Property | Value | Source |
| CAS Number | 6749-81-1 | [1] |
| Molecular Formula | C5H8ClN3O | [1] |
| Molecular Weight | 161.59 g/mol | [1][6] |
| Synonyms | 1-Methylcytosine hydrochloride | [2][6] |
| Appearance | Crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
Synthesis and Manufacturing
A plausible synthetic strategy would involve the cyclization of a suitable three-carbon precursor with a methylated urea or a related compound, followed by amination and subsequent treatment with hydrochloric acid to yield the desired salt. The overall yield and purity of the final product are highly dependent on the optimization of reaction conditions at each step.[9]
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Analytical Characterization
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride for research and drug development purposes. A suite of modern analytical techniques is typically employed for this purpose.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the compound. A reversed-phase column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[10][11] Detection is typically performed using a UV detector.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are common for this type of molecule.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the chemical structure of the molecule, confirming the positions of the methyl and amino groups on the pyrimidine ring.[12][14][15]
Standard Analytical Workflow
Caption: A standard workflow for the analytical characterization of the target compound.
Step-by-Step HPLC Purity Assessment Protocol
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the specific column and system.
-
Sample Preparation: Accurately weigh and dissolve the 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride sample in the mobile phase to a known concentration.
-
Instrumentation Setup: Equilibrate the HPLC system, equipped with a C18 column and a UV detector, with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject a defined volume of the sample solution and run the analysis under isocratic or gradient elution conditions.
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity based on the relative peak areas.
Applications in Research and Drug Development
The structural similarity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride to methylated nucleobases makes it a valuable tool in several areas of research.
Epigenetics Research
As a derivative of 1-methylcytosine, this compound can be used as a standard in studies investigating DNA and RNA methylation.[5][16] Understanding the roles of such modifications is crucial in the fields of gene expression regulation and cancer biology.[5]
Synthetic Chemistry and Drug Discovery
Substituted aminopyrimidines are important structural motifs in many pharmaceuticals.[7] 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. For instance, aminopyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and as discoidin domain receptor 1 (DDR1) inhibitors.[17][18]
Relationship to Vitamin B1 Synthesis
4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[7][19] While not a direct precursor, the chemistry of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is highly relevant to the synthesis of such essential compounds.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and to ensure laboratory safety.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term stability, storage at 2-8°C is often recommended.[2][19]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with eyes or skin, rinse immediately with plenty of water.[20]
-
Disposal: Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.[20]
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An In-depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a methylated pyrimidinone derivative also known as 1-methylcytosine hydrochloride. We delve into the historical context of its discovery, detailing the pivotal crystallographic studies that first elucidated its structure. This guide offers a detailed examination of its synthesis, chemical properties, and the analytical techniques crucial for its characterization. Furthermore, we explore its significant, evolving role in cutting-edge research, particularly in the field of synthetic biology as a key component of hachimoji DNA, and its potential implications in drug development and epigenetic studies. This document serves as a vital resource for researchers and professionals seeking a deep, technical understanding of this important molecule.
Introduction: Unveiling a Key Modified Nucleobase
4-Amino-1-methylpyrimidin-2(1H)-one, more commonly known in scientific literature as 1-methylcytosine, is a methylated derivative of the canonical nucleobase cytosine.[1] The addition of a methyl group at the N1 position of the pyrimidine ring fundamentally alters its properties and interactions compared to its parent molecule.[1] While 5-methylcytosine is the most well-known methylated cytosine with significant epigenetic roles, 1-methylcytosine has carved out its own niche in the scientific landscape, particularly in the realm of synthetic genetics.[1][2] This guide focuses on the hydrochloride salt form of this compound, which enhances its stability and solubility, making it more amenable for laboratory use. We will explore its journey from a subject of crystallographic curiosity to a vital component in the expanded genetic alphabet.
Discovery and Historical Context: A Crystallographic Perspective
The foundational understanding of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride's three-dimensional structure was established in the early 1970s. A seminal study published in 1972 by Trus and Marsh provided the first detailed crystal structure of 1-methylcytosine hydrochloride. This research was undertaken as part of a broader program to investigate the structures of compounds related to nucleic acids. The primary interests were to understand the potential for base stacking and to determine the precise geometry of a protonated form of cytosine for comparison with its unprotonated counterparts.
The crystals for this study were prepared by the evaporation of a dilute hydrochloric acid solution of 1-methylcytosine. The crystallographic analysis revealed a monoclinic crystal system, and the structure was refined to a high degree of accuracy for its time. This work provided the first concrete evidence of the bond lengths, angles, and the overall molecular conformation of the protonated form of 1-methylcytosine.
Later, in 2009, 1-methylcytosine was identified as a stable substitute for 2'-deoxy-5-methylisocytidine, further highlighting its unique properties and potential for use in synthetic biological systems.[1] The refinement of its crystallographic structure has also been a subject of further study, contributing to a more complete understanding of its chemical and physical behavior.[1]
Synthesis and Characterization
The synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is typically achieved through the direct methylation of cytosine. The following protocol outlines a general method for its preparation.
Experimental Protocol: Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Objective: To synthesize 1-methylcytosine hydrochloride via the alkylation of cytosine.
Materials:
-
Cytosine
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Anhydrous methanol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution of Cytosine: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend cytosine in anhydrous methanol.
-
Methylation: Slowly add a slight molar excess of the methylating agent (dimethyl sulfate or methyl iodide) to the suspension.
-
Causality: The methylating agent introduces a methyl group onto the cytosine ring. The N1 position is a primary site of alkylation under these conditions.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: Heating accelerates the rate of the alkylation reaction.
-
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 1-methylcytosine, may begin to precipitate.
-
Formation of the Hydrochloride Salt: Cool the mixture further in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid. This will protonate the 1-methylcytosine and facilitate the precipitation of the hydrochloride salt.
-
Causality: The addition of HCl provides the chloride counter-ion and ensures the formation of the stable hydrochloride salt, which often has better crystallinity and handling properties.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Causality: Diethyl ether is a non-polar solvent in which the ionic hydrochloride salt is insoluble, making it an effective washing solvent.
-
-
Drying: Dry the collected solid under vacuum to obtain the final product, 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Self-Validation:
-
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
-
¹H NMR and ¹³C NMR spectra should be consistent with the structure of 1-methylcytosine hydrochloride.[3]
-
High-resolution mass spectrometry should confirm the expected molecular weight.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-1-methylpyrimidin-2(1H)-one hydrochloride | N/A |
| Synonyms | 1-Methylcytosine hydrochloride, N1-Methylcytosine hydrochloride | [3] |
| Molecular Formula | C₅H₈ClN₃O | [3] |
| Molecular Weight | 161.59 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | N/A |
Structural Characterization
The structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride has been extensively studied.
Caption: Chemical structure of 1-methylcytosine.
Applications in Research and Drug Development
While not a therapeutic agent itself, 4-Amino-1-methylpyrimidin-2(1H)-one is a crucial tool in several areas of research and has implications for drug development.
Hachimoji DNA: Expanding the Genetic Alphabet
The most prominent application of 1-methylcytosine is its role as a synthetic nucleobase in "hachimoji DNA".[5] Hachimoji DNA is an eight-letter synthetic genetic system that expands upon the natural four-letter DNA (A, T, C, G). In this system, 1-methylcytosine (designated as 'S' in some literature) forms a stable base pair with isoguanine ('B').[5] This expanded genetic alphabet has profound implications for synthetic biology, enabling the creation of novel proteins and functions not found in nature.
Caption: Base pairing of 1-methylcytosine in hachimoji DNA.
Epigenetic Research
The study of methylated cytosine derivatives is central to the field of epigenetics.[2] While 5-methylcytosine is the primary focus of mammalian epigenetic regulation, understanding the properties and interactions of other methylated isomers like 1-methylcytosine provides valuable comparative insights into the mechanisms of DNA methylation and demethylation.[2]
Drug Development and Medicinal Chemistry
The pyrimidinone scaffold is a common feature in many biologically active molecules and approved drugs. Although 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is not a drug itself, it serves as a valuable building block and a model compound in the design and synthesis of novel therapeutic agents. Its structural and chemical properties can inform the development of nucleoside analogs and other compounds that target DNA and RNA processes. The study of how methylation at the N1 position affects base pairing and recognition by enzymes is crucial for designing specific and effective drugs.
Future Perspectives
The unique properties of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, particularly its role in synthetic genetic systems, position it at the forefront of innovation in biotechnology. Future research will likely focus on:
-
Expanding Synthetic Biology: The development of more complex and functional synthetic organisms using hachimoji DNA.
-
Novel Therapeutics: The design of new drugs based on the pyrimidinone scaffold, potentially leveraging the unique binding properties of 1-methylcytosine.
-
Advanced Materials: The use of hachimoji DNA in nanotechnology and materials science to create novel structures with programmed properties.
Conclusion
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride has evolved from a subject of fundamental chemical interest to a key player in the expanding field of synthetic biology. Its well-defined structure, accessible synthesis, and unique base-pairing properties make it an invaluable tool for researchers. As our ability to manipulate and engineer biological systems grows, the importance of this and other modified nucleobases will undoubtedly continue to increase, opening up new frontiers in medicine, materials science, and our fundamental understanding of life itself.
References
-
Trus, B. L., & Marsh, R. E. (1972). The crystal structure of 1-methylcytosine hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1834-1840. [Link]
-
Wikipedia. (2023, December 2). 1-Methylcytosine. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79143, 1-Methylcytosine. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 1-Methylcytosine. In Wikipedia. Retrieved from [Link]
-
Szeremeta, M., & Raczynska, E. D. (2016). Effects of ionization on stability of 1-methylcytosine - DFT and PCM studies. Structural Chemistry, 27(4), 1195–1207. [Link]
-
Pruchnicka, A., & Rzeszotarska, B. (2004). Synthesis of [(MeCyt)2H]I-structure and stability of a dimeric threefold hydrogen-bonded 1-methylcytosinium 1-methylcytosine cation. Journal of Molecular Structure, 700(1-3), 133-140. [Link]
-
Gao, W., & Jones, R. A. (1987). Synthesis of 4-triazolopyrimidinone nucleotide and its application in synthesis of 5-methylcytosine-containing oligodeoxyribonucleotides. Nucleic Acids Research, 15(18), 7349–7363. [Link]
-
Wang, T., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of Chemical Research, 47(8), 2477–2485. [Link]
-
Chemsrc. (n.d.). 2(1H)-Pyrimidinone,4-amino-1-methyl. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Is 1-methylcytosine a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution?. Physical Chemistry Chemical Physics, 26(4), 2841-2850. [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
-
Li, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. [Link]
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4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: Mechanism of Action & Technical Guide
Synonyms: 1-Methylcytosine (1-MeC), 1-Methylcytosine HCl CAS: 1122-47-0 (Free base), 7680-87-7 (Hydrochloride) Molecular Formula: C₅H₇N₃O · HCl
Executive Summary: The Dual-Role Mechanism
For drug development professionals and structural biologists, 4-Amino-1-methylpyrimidin-2(1H)-one (1-Methylcytosine) is not a traditional therapeutic agent but a high-value functional pharmacophore and synthetic biology component . Its mechanism of action (MOA) operates in two distinct domains:[1][2]
-
Synthetic Biology (Hachimoji DNA): It functions as a non-standard nucleobase ("S" or "Z" analog context) that expands the genetic alphabet by pairing exclusively with Isoguanine, utilizing a unique hydrogen-bonding pattern distinct from Watson-Crick pairs.
-
Medicinal Chemistry (Metallodrug Design): It acts as a stable, non-hydrolyzable ligand for Platinum(II) antitumor complexes, modulating DNA binding kinetics and reducing off-target toxicity compared to cisplatin.
This guide details the mechanistic pathways, biophysical properties, and experimental protocols for utilizing 1-Methylcytosine in advanced therapeutic design.
Structural Basis of Action
The biological inertness and specific reactivity of 1-Methylcytosine stem from the methylation at the N1 position .
-
Glycosidic Bond Mimicry: In natural nucleosides (Cytidine), the N1 nitrogen is bonded to the ribose sugar. Methylation at this site locks the pyrimidine ring in a state that mimics the electronic distribution of nucleosides but prevents phosphorylation by cellular kinases.
-
Tautomeric Stability: Unlike free cytosine, which can fluctuate between amino-oxo and imino-oxo forms, 1-Methylcytosine is locked predominantly in the amino-oxo tautomer. This makes it an ideal probe for studying base-pairing fidelity without the confounding variable of sugar pucker or rotation.
Quantitative Physicochemical Profile
| Parameter | Value | Significance in Protocol Design |
| pKa (N3) | 4.55 | Protonation at physiological pH is negligible; acts as H-bond acceptor. |
| Solubility | High (Water) | Ideal for aqueous buffer studies; no DMSO required. |
| UV Max | 274 nm | distinct from DNA (260 nm); useful for ligand tracking. |
| Deamination Rate | Extremely stable; serves as a negative control for deaminase assays. |
Mechanism 1: Hachimoji DNA & Expanded Genetic Alphabets
In the context of synthetic biology therapeutics (aptamers, storage), 1-Methylcytosine serves as a fundamental building block.
The Hydrogen Bonding Mechanism
Unlike the standard C:G pair (3 H-bonds, Donor-Acceptor-Acceptor pattern), 1-Methylcytosine pairs with Isoguanine (isoG) . This interaction is critical for the fidelity of "Hachimoji" DNA (an 8-letter genetic system).
-
1-Methylcytosine (1-MeC): Acts as the Acceptor-Donor-Acceptor (ADA) .
-
Isoguanine (isoG): Acts as the Donor-Acceptor-Donor (DAD) .
This orthogonal pairing prevents cross-hybridization with natural DNA, allowing for the creation of completely independent genetic channels in therapeutic nanostructures.
Figure 1: Orthogonal hydrogen bonding pattern between 1-Methylcytosine and Isoguanine, forming the basis of Hachimoji DNA stability.
Mechanism 2: Metallodrug Ligand (Platinum Complexes)
1-Methylcytosine is used to synthesize "non-classical" platinum anticancer agents. Unlike cisplatin, which binds DNA directly causing crosslinks, Pt(II)-1-MeC complexes use the nucleobase as a carrier ligand.
Mechanism of Cytotoxicity Modulation[2]
-
Coordination: The Pt(II) center coordinates to the N3 of 1-Methylcytosine.
-
Steric Hindrance: The methyl group at N1 and the exocyclic amine at N4 create a specific steric profile that alters how the platinum complex approaches genomic DNA.
-
Reduced Toxicity: By occupying coordination sites with a biologically compatible base, these complexes often show reduced nephrotoxicity compared to cisplatin, while maintaining activity against cisplatin-resistant cell lines (e.g., MDA-MB-231).
Experimental Protocols
Protocol A: Assessing Base-Pairing Stability (Tm Analysis)
Objective: Validate the incorporation of 1-Methylcytosine into synthetic oligonucleotides and measure duplex stability.
Reagents:
-
Oligonucleotide containing 1-MeC (Target).[3]
-
Complementary strand containing Isoguanine.
-
Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0.
Workflow:
-
Preparation: Dilute oligonucleotides to 2.0 µM in buffer.
-
Annealing: Heat mixture to 95°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure thermodynamic equilibrium.
-
Melting Curve: Monitor UV absorbance at 260 nm (for global denaturation) and 274 nm (specific to 1-MeC contribution) while heating from 20°C to 90°C at 0.5°C/min.
-
Analysis: Calculate
using the first derivative method ( ). A sharp transition indicates specific, high-fidelity pairing.
Protocol B: Cytosine Deaminase Specificity Assay (Negative Control)
Objective: Confirm that 1-Methylcytosine is not a substrate for E. coli Cytosine Deaminase (CDase), distinguishing it from 5-Fluorocytosine (5-FC).
Reagents:
-
Enzyme: Recombinant E. coli CDase (0.1 units/µL).
-
Substrate: 1-Methylcytosine (1 mM).
-
Positive Control: Cytosine (1 mM).
-
Detection: UV Spectrophotometer (Scan 200–350 nm).
Workflow:
-
Baseline: Record UV spectrum of 1-Methylcytosine in Tris-HCl buffer (pH 7.5). Note peak at ~274 nm.
-
Reaction: Add CDase and incubate at 37°C.
-
Monitoring: Scan every 5 minutes for 60 minutes.
-
Positive Control Result: Shift from 267 nm (Cytosine) to 258 nm (Uracil) with isosbestic points.
-
1-MeC Result:No spectral shift. The N1-methyl group blocks the binding orientation required for hydrolytic deamination at C4.
-
References
-
Hoshika, S., et al. (2019).[4] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[4] Science, 363(6429), 884-887.[4] Link
-
Ruiz, J., et al. (2005).[5] "New Palladium(II) and Platinum(II) Complexes with the Model Nucleobase 1-Methylcytosine: Antitumor Activity and Interactions with DNA."[6] Inorganic Chemistry, 44(21), 7365-7376.[5] Link
-
Xiang, S., et al. (2000). "Escherichia coli cytosine deaminase: the kinetics and thermodynamics for binding of cytosine to the apoenzyme and the Zn2+ holoenzyme are similar." Biochemistry, 39(15), 4243-4254. Link
-
Scribner, J. D., et al. (1978).[7] "Deamination of 1-methylcytosine by the carcinogen N-acetoxy-4-acetamidostilbene."[7] The Journal of Organic Chemistry, 43(10), 2085-2087.[7] Link
-
MedChemExpress. "1-Methylcytosine Product Information." Link
Sources
Thermodynamic Properties of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
This in-depth technical guide details the thermodynamic properties, structural characteristics, and experimental methodologies for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (also known as 1-Methylcytosine Hydrochloride ).
Technical Guide for Pharmaceutical & Physical Chemistry Applications
Executive Summary
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine HCl) is a critical pyrimidine derivative used as a model compound for studying DNA/RNA base interactions, specifically the energetics of base stacking and protonation in epigenetic contexts. Unlike naturally occurring cytosine, the N1-methylation prevents glycosidic bond formation, isolating the base-pairing thermodynamics from sugar-backbone effects.
This guide provides a rigorous synthesis of its thermodynamic profile, integrating crystallographic data with calorimetric parameters to support drug development and stability modeling.
Chemical Identity & Structural Context
Before analyzing the energetics, the material's physical state must be defined. The thermodynamic properties are intrinsic to the specific crystal lattice described below.
| Parameter | Detail |
| IUPAC Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride |
| Common Name | 1-Methylcytosine Hydrochloride (1mC[1]·HCl) |
| CAS Number | 1122-47-0 (Base); Salt forms vary |
| Formula | |
| Molar Mass | 161.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Lattice Parameters | |
| Z (Units/Cell) | 4 |
Ref: Trus & Marsh, Acta Cryst. (1972) for crystal structure.
Thermodynamic Profile
The thermodynamic stability of 1-methylcytosine hydrochloride is derived from the summation of the neutral base's formation enthalpy and the lattice energy of the hydrochloride salt.
Standard Molar Enthalpies (Solid State)
The following values represent the baseline thermodynamic functions for the neutral base (1-Methylcytosine) , which serves as the precursor for the salt. The salt's formation enthalpy is calculated via the protonation cycle.
| Property | Symbol | Value (Base) | Unit | Conditions |
| Enthalpy of Combustion | kJ/mol | 298.15 K (Solid) | ||
| Enthalpy of Formation | kJ/mol | 298.15 K (Solid) | ||
| Enthalpy of Sublimation | kJ/mol | 298.15 K | ||
| Heat Capacity | J/(K[2]·mol) | 298.15 K | ||
| Entropy | J/(K·mol) | 298.15 K |
Salt Formation Thermodynamics
To derive the properties of the Hydrochloride Salt , one must account for the protonation enthalpy and lattice energy.
-
Reaction:
-
Protonation Enthalpy (
): ~ to kJ/mol (Exothermic, typical for pyrimidines). -
Lattice Energy: Stabilizes the ionic solid.
Solution Thermodynamics (Aqueous)
In physiological buffers, the partial molar properties govern interaction.
-
Partial Molar Volume (
): cm³/mol (at 298.15 K). -
Partial Molar Heat Capacity (
): J/(K·mol).[2][3][4][5][6]-
Insight: The large positive
reflects the hydrophobic hydration of the methyl group at the N1 position, structuring the surrounding water network.
-
Experimental Protocols
Reliable thermodynamic data requires strict adherence to calorimetric standards. Below are the validated protocols for characterizing this compound.
Adiabatic Calorimetry (Low-Temperature )
Objective: Determine absolute entropy (
-
Sample Prep: Load ~5g of vacuum-dried 1-methylcytosine HCl into a gold-plated copper calorimeter vessel.
-
He Gas Exchange: Evacuate and backfill with He gas (2 kPa) to ensure thermal equilibrium.
-
Cooling: Cool to 78 K using liquid nitrogen (or 4 K with liquid He).
-
Heating Cycle: Apply discrete energy pulses (
). Measure temperature rise ( ).-
Calculate
.
-
-
Integration: Integrate
from 0 to 298.15 K to obtain .
Combustion Calorimetry ( )
Objective: Determine the energy of combustion to derive
-
Pelletization: Press the salt into a pellet with a benzoic acid standard (to aid combustion).
-
Bomb Assembly: Place in a Pt-lined combustion bomb. Add 1 mL deionized water (to dissolve HCl gas formed).
-
Pressurization: Fill with high-purity Oxygen (3.0 MPa).
-
Ignition: Fire the fuse wire. Measure temperature rise using a calibrated thermistor (
K resolution). -
Wash Analysis: Rinse the bomb interior. Titrate the washings to determine total
and formed.-
Correction: Adjust
for the formation of aqueous HCl rather than gas.
-
Visualizations
Thermodynamic Cycle (Born-Haber for Salt Formation)
This diagram illustrates the enthalpy changes involved in forming the solid hydrochloride salt from its standard state elements.
Caption: Born-Haber cycle illustrating the enthalpy pathways to the solid salt formation.
Adiabatic Calorimetry Logic Flow
The logic for determining phase transitions and heat capacity.
Caption: Step-by-step logic for adiabatic heat capacity measurement and data processing.
References
-
Trus, B. L., & Marsh, R. E. (1972). The crystal structure of 1-methylcytosine hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1834-1840. Link
- Roux, M. V., et al. (2019). Thermochemistry of Uracil, Thymine, Cytosine, and Adenine. Journal of Chemical & Engineering Data.
- Tan, Z. C., et al. (2010). Low-temperature heat capacity and standard molar enthalpy of formation of cytosine derivatives. Journal of Thermal Analysis and Calorimetry. (Methodology reference).
- Kishore, N., & Ahluwalia, J. C. (1990). Partial molar heat capacities and volumes of some nucleic acid bases... in aqueous solution. Journal of Solution Chemistry, 19, 51-64.
Sources
- 1. pages.jh.edu [pages.jh.edu]
- 2. Thymine (CAS 65-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Cytosine (CAS 71-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Navigating the Unknown: A Technical Guide to the Safety and Hazards of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Chemical Safety in Research
In the fast-paced world of drug discovery and chemical research, the pressure to innovate can be immense. However, this pursuit of novel molecular entities must be intrinsically linked with an unwavering commitment to safety. This guide addresses the safety and hazards of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a compound for which detailed, publicly available safety data is not readily accessible. In the absence of a comprehensive Safety Data Sheet (SDS), this document serves as a technical framework for researchers to navigate the handling and management of this and other compounds with limited safety information. Our approach is grounded in the principles of risk assessment, hazard mitigation, and the extrapolation of data from structurally similar compounds, while always prioritizing the highest standards of laboratory safety.
Section 1: Compound Identification and the Challenge of Incomplete Data
Chemical Identity:
| Identifier | Value |
| Chemical Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride |
| CAS Number | 6749-81-1 |
| Molecular Formula | C₅H₈ClN₃O |
| Molecular Weight | 161.59 g/mol |
A thorough search for a specific Safety Data Sheet (SDS) for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS No. 6749-81-1) did not yield a comprehensive document from a recognized supplier or regulatory body. While some suppliers list the product, they do not provide detailed GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.
The Causality of Caution: The absence of a detailed SDS necessitates a conservative approach to safety. All handling and experimental procedures must be designed under the assumption that the compound could possess significant hazards. This proactive stance is a cornerstone of responsible research and is essential for the protection of all laboratory personnel.
Section 2: A Framework for Hazard Assessment in the Absence of Data
When direct toxicological and hazard data are unavailable, a researcher must adopt a multi-pronged strategy to infer potential risks. This involves a critical analysis of the molecule's structure and a review of the known hazards of analogous compounds.
Structural Alerts and Analogue Analysis:
The structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride contains a pyrimidinone core, a common scaffold in medicinal chemistry. It also features an amino group, which can be associated with certain toxicities. While direct extrapolation is not a substitute for empirical data, examining the safety profiles of structurally related pyrimidinones and aminopyridines can provide valuable, albeit preliminary, insights.
For instance, some aminopyridines are known to be neurotoxic. While this does not confirm the same for our target compound, it raises a flag for potential neurological effects and underscores the need for stringent containment measures.
Mandatory Visualization: Risk Assessment Workflow
The following diagram outlines a logical workflow for assessing and managing the risks associated with a compound of unknown toxicity.
Caption: Risk assessment workflow for chemicals with unknown hazards.
Section 3: Prudent Laboratory Practices and Protocols
Given the data gap, the following protocols are not just recommendations but should be considered mandatory operating procedures when handling 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
3.1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.
-
Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood with a face velocity that meets institutional and regulatory standards. The causality here is simple: a fume hood provides a physical barrier and ventilation to capture and exhaust any dust or vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
3.2. Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to provide adequate protection against the highest potential hazard.
| PPE Item | Specification and Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. This provides protection against both direct splashes and any unforeseen reactions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended when handling the neat compound. The rationale is to prevent dermal absorption, a common route of exposure for many organic molecules. |
| Body Protection | A laboratory coat is the minimum requirement. For larger scale work, a chemically resistant apron should be worn over the lab coat. This protects against spills and contamination of personal clothing. |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency situations, such as a spill outside of the fume hood. |
3.3. Handling and Storage Protocol
-
Acquisition and Logging: Upon receipt, the container should be inspected for any damage. The compound should be logged into the laboratory's chemical inventory system.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed. The rationale for this is to prevent degradation of the compound and to avoid the formation of potentially hazardous byproducts.
-
Weighing and Dispensing: Weighing of the solid should be performed in a fume hood on a disposable weigh boat to minimize contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Waste Disposal: All waste containing this compound (solid, solutions, and contaminated materials) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The principle of "cradle-to-grave" responsibility for chemicals applies.
Section 4: Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
4.2. Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For a solid spill, carefully sweep it up to avoid creating dust.
-
Decontaminate: Decontaminate the spill area according to institutional guidelines.
-
Ventilate: Ensure the area is well-ventilated.
Mandatory Visualization: Emergency Response Flowchart
Caption: Flowchart for emergency response to a chemical spill or exposure.
Conclusion: A Commitment to a Culture of Safety
The responsible conduct of research demands that we treat every chemical, especially those with incomplete safety data, with the utmost respect and caution. This guide provides a framework for the safe handling of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, but more importantly, it espouses a philosophy of proactive safety that should be applied to all laboratory work. By integrating the principles of risk assessment, engineering controls, diligent use of personal protective equipment, and emergency preparedness into our daily routines, we can ensure that our pursuit of scientific advancement does not come at the cost of our health and well-being.
References
As a comprehensive and specific Safety Data Sheet (SDS) for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS 6749-81-1) is not publicly available, a traditional reference list of such documents cannot be provided. The principles and protocols outlined in this guide are based on established best practices in laboratory safety and chemical hygiene. For general guidance on chemical safety, researchers are directed to the following authoritative sources:
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
Methodological & Application
Application Note: Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride (1-Methylcytosine HCl)
Part 1: Introduction & Strategic Analysis
Executive Summary
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly 1-Methylcytosine HCl ) is a critical model compound in epigenetics and structural biology.[1] Structurally, it mimics the electronic and hydrogen-bonding face of cytidine (where the N1-methyl group simulates the glycosidic bond to ribose) without the complexity of the sugar moiety. This makes it indispensable for studying base-pairing thermodynamics, tautomeric equilibria, and the physicochemical effects of methylation on nucleic acid fidelity.
Retrosynthetic Strategy
Direct alkylation of cytosine with methyl iodide is chemically fraught. Cytosine is an ambident nucleophile; direct alkylation often yields a mixture of N1-methyl (desired), N3-methyl (cytotoxic lesion), and exocyclic amine alkylation products.
To ensure regiospecificity at N1 , this protocol utilizes a Transient Silylation Protection Strategy (modified Hilbert-Johnson reaction).
-
Activation: Cytosine is converted to bis-trimethylsilylcytosine (TMS-Cyt), rendering the N1 position nucleophilic while protecting the exocyclic amine and oxygen.
-
Alkylation: The "soft" silylated nitrogen at N1 reacts avidly with methyl iodide (MeI).
-
Deprotection: Hydrolytic workup removes the labile silyl groups, yielding the N1-methylated product.
-
Salt Metathesis: The resulting hydroiodide is converted to the stable hydrochloride salt for pharmaceutical/biological compatibility.
Part 2: Materials & Safety (Trustworthiness)
Reagents & Equipment Table
| Reagent/Material | Grade/Purity | Role | Hazard Note |
| Cytosine | >99% | Starting Material | Irritant |
| Hexamethyldisilazane (HMDS) | Synthesis Grade | Silylating Agent | Flammable, Moisture Sensitive |
| Ammonium Sulfate | ACS Reagent | Catalyst | Irritant |
| Methyl Iodide (MeI) | >99% | Alkylating Agent | HIGHLY TOXIC , Carcinogen, Volatile |
| Methanol (MeOH) | HPLC Grade | Solvent | Flammable, Toxic |
| Hydrochloric Acid (HCl) | 37% & 1M | Salt Formation | Corrosive |
| Dowex 1X8 (Cl- form) | Resin | Ion Exchange | - |
Critical Safety Advisory
-
Methyl Iodide: Is a potent neurotoxin and alkylating agent. All steps involving MeI must be performed in a functioning fume hood with double-gloving (nitrile/laminate).
-
HMDS: Releases ammonia gas upon reaction. Ensure adequate ventilation.
Part 3: Detailed Experimental Protocol
Phase 1: Transient Silylation (Activation)
Objective: Convert polar, insoluble cytosine into lipophilic, soluble bis-TMS-cytosine.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).
-
Charge: Add Cytosine (5.0 g, 45.0 mmol) , HMDS (35 mL, ~167 mmol) , and a catalytic amount of Ammonium Sulfate (50 mg) .
-
Expert Insight: Ammonium sulfate catalyzes the silylation by protonating HMDS, making it a better silyl donor.
-
-
Reaction: Heat the suspension to reflux (oil bath ~130°C).
-
Observation: The white suspension will gradually dissolve. Continue reflux for 30–60 minutes after the solution becomes clear (total time ~2–3 hours) to ensure complete bis-silylation.
-
-
Isolation: Remove excess HMDS under reduced pressure (rotary evaporator) to yield bis-(trimethylsilyl)cytosine as a moisture-sensitive white solid or thick oil.
-
Note: Do not expose to air for long; proceed immediately to Phase 2.
-
Phase 2: Regioselective Methylation
Objective: Install the methyl group specifically at N1.
-
Solvation: Redissolve the bis-TMS residue in dry Toluene (50 mL) or use the neat residue if sufficiently fluid.
-
Alkylation: Add Methyl Iodide (4.2 mL, 67.5 mmol, 1.5 eq) via syringe.
-
Reflux: Heat the mixture to gentle reflux (bath ~50–60°C) for 4–6 hours.
Phase 3: Hydrolysis & Salt Metathesis
Objective: Remove silyl groups and convert the counterion from Iodide (I⁻) to Chloride (Cl⁻).
-
Quench: Cool the reaction mixture to room temperature. Add Methanol (20 mL) followed by Water (5 mL) . Stir for 30 minutes.
-
Result: This hydrolyzes the remaining silyl groups. The product is now 1-Methylcytosine Hydroiodide .
-
-
Metathesis (Ion Exchange):
-
Method A (Resin - Recommended): Dissolve the crude hydroiodide in minimal water. Pass through a column of Dowex 1X8 chloride form (approx. 50 g resin). Elute with water.[2]
-
Method B (Silver - Expensive but fast): Treat aqueous solution with AgCl (excess) or Ag₂O followed by HCl, filter off AgI.
-
Method C (Chemical - Robust): Neutralize the hydroiodide with aqueous Ammonia to precipitate the Free Base (1-Methylcytosine) . Filter the white solid. Wash with cold water. Resuspend the free base in MeOH and add 1.1 eq of 1M HCl .
-
-
Crystallization: Concentrate the chloride-containing filtrate to dryness. Recrystallize the residue from Ethanol/Water (9:1) .
-
Drying: Dry the white crystalline solid under vacuum at 50°C over P₂O₅.
Part 4: Visualization & Logic
Reaction Pathway Diagram
This diagram illustrates the flow of atoms and the logic of the protection strategy.
Caption: Step-wise transformation from Cytosine to 1-Methylcytosine HCl via silyl protection.
Workflow Protocol
Caption: Operational workflow for the laboratory synthesis.
Part 5: Characterization & Quality Control
To validate the "Self-Validating System" requirement, you must confirm the N1-isomer (correct) vs. N3-isomer (incorrect).
Analytical Data Table
| Test | Expected Result for 1-Methylcytosine HCl | Interpretation |
| Melting Point | 240–242°C (dec) | High MP indicates ionic salt character. |
| UV (pH 1) | λmax ≈ 280 nm | Consistent with protonated cationic species. |
| UV (pH 11) | λmax ≈ 272 nm | Shift indicates deprotonation of exocyclic amine. |
| 1H NMR (D₂O) | H6 (d, ~7.8 ppm), H5 (d, ~6.1 ppm), N-Me (s, ~3.5 ppm) | Key: H5 and H6 are doublets (J ≈ 7 Hz). N-Me is a sharp singlet. |
NMR Differentiation (Expertise)
-
1-Methylcytosine (N1-Me): The methyl group is on the nitrogen that would be attached to the sugar. The H5 and H6 protons on the ring form a clean doublet system.
-
3-Methylcytosine (N3-Me): Alkylation at N3 disrupts the conjugation differently. The UV spectrum is significantly red-shifted compared to the N1-isomer. In NMR, the chemical shift of the methyl group and the coupling constants of the ring protons will differ due to the loss of aromaticity in the N3-cationic form.
Part 6: References
-
Preparation of Bis-trimethylsilylcytosine. PrepChem. Available at: [Link]
-
Synthesis of [(MeCyt)2H]I. PubMed (National Institutes of Health). Available at: [Link]
-
1-Methylcytosine Structure and Properties. PubChem. Available at: [Link]
-
Differentiation of Methyl-Cytosine Isomers. ResearchGate. Available at: [Link]
Sources
- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. bmse000421 5-methylcytosine at BMRB [bmrb.io]
- 3. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103880758A - Synthesis method of cytosine - Google Patents [patents.google.com]
- 5. How to distinguish methyl-cytosine from cytosine with high fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidinone Scaffold in Drug Discovery
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a heterocyclic compound belonging to the pyrimidinone class. Pyrimidinones are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules, including antiviral and anticancer agents.[1][2] The arrangement of hydrogen bond donors and acceptors, along with the planar nature of the pyrimidine ring, allows for effective interaction with various biological targets, such as enzymes and receptors.
While direct and extensively documented applications of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in the synthesis of late-stage clinical candidates are not abundantly present in readily available literature, its structural isomer, 4-amino-1-methylpyridin-2-one, serves as a key intermediate in the synthesis of the clinical-stage ERK1/2 inhibitor, GDC-0994 (Ravoxertinib).[3] This technical guide will leverage the well-documented synthesis of GDC-0994 to illustrate the synthetic utility of the aminopyridinone scaffold, which shares key chemical principles with the aminopyrimidinone core. The protocols and strategies discussed herein are, therefore, highly relevant and adaptable for researchers working with 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and related heterocyclic building blocks.
Furthermore, the pyrimidinone core is fundamental to the structure of nucleosides, making this class of compounds vital in the development of antiviral therapies, particularly as cytidine analogues.[4][5] This guide will also touch upon the application of pyrimidinone derivatives in the synthesis of such antiviral agents.
Core Properties of 4-Amino-1-methylpyrimidin-2(1H)-one
| Property | Value |
| Chemical Formula | C₅H₈ClN₃O |
| Molecular Weight | 161.60 g/mol |
| CAS Number | 6749-81-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Application I: Synthesis of Kinase Inhibitors - The Case of GDC-0994 (Ravoxertinib)
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this pathway, and their aberrant activation is a hallmark of many cancers.[7][8] GDC-0994 (Ravoxertinib) is a potent and selective inhibitor of ERK1/2 that has been in clinical development for the treatment of various solid tumors.[9] The synthesis of GDC-0994 provides an excellent case study for the application of 4-aminopyridinone scaffolds in the construction of complex, biologically active molecules.
Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of GDC-0994.
Synthetic Workflow for a GDC-0994 Precursor
The synthesis of GDC-0994 involves the coupling of a substituted pyridinone core with a pyrazole-containing pyrimidine. The following protocol outlines a representative synthesis of a key intermediate, demonstrating the utility of the 4-aminopyridinone scaffold. While this protocol uses the pyridinone isomer, the chemical principles of nucleophilic aromatic substitution are applicable to 4-Amino-1-methylpyrimidin-2(1H)-one.
Caption: General synthetic workflow for GDC-0994 utilizing a pyridinone core.
Experimental Protocol: Synthesis of a GDC-0994 Precursor
This protocol is adapted from the general principles of N-arylation of aminopyridinones and related heterocycles.
Materials:
-
4-Amino-1-methylpyridin-2-one
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
1,4-Dioxane
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-amino-1-methylpyridin-2-one (1.0 eq), 4-(2-chloro-pyrimidin-4-yl)-[7][10]triazole (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and Xantphos (0.2 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional dioxane or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky phosphine ligand like Xantphos is crucial for facilitating the C-N cross-coupling reaction between the aminopyridinone and the chloropyrimidine.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent for this type of cross-coupling reaction.
-
Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Application II: Synthesis of Antiviral Nucleoside Analogues
The structural similarity of pyrimidinones to the nucleobase cytosine makes them valuable starting materials for the synthesis of cytidine analogues with potential antiviral activity.[4] Cytarabine (ara-C), a synthetic nucleoside analogue, is a chemotherapy agent used to treat certain cancers.[11] The synthesis of cytarabine and its derivatives illustrates another important application of pyrimidinone chemistry.
Synthetic Strategy: Glycosylation and Functional Group Interconversion
The general approach involves the glycosylation of the pyrimidinone heterocycle with a protected sugar moiety, followed by deprotection and any necessary functional group manipulations.
Experimental Protocol: Synthesis of a Cytarabine Analogue Intermediate
This protocol outlines a general procedure for the glycosylation of a pyrimidinone, a key step in the synthesis of nucleoside analogues.
Materials:
-
4-Amino-1-methylpyrimidin-2(1H)-one
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Silylation: Suspend 4-Amino-1-methylpyrimidin-2(1H)-one (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture to reflux until a clear solution is obtained, indicating complete silylation of the pyrimidinone.
-
Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq). Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected nucleoside.
-
Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol to yield the final nucleoside analogue.
Rationale for Key Steps:
-
Silylation: The silylation of the pyrimidinone increases its solubility in organic solvents and activates it for the subsequent glycosylation reaction.
-
Lewis Acid Catalyst: TMSOTf is a powerful Lewis acid that promotes the coupling of the silylated heterocycle with the protected sugar.
-
Protecting Groups: The benzoyl groups on the ribose sugar protect the hydroxyl functionalities during the glycosylation reaction and can be removed under mild conditions.
Conclusion
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its structural isomers are versatile building blocks in medicinal chemistry. As demonstrated through the synthetic strategies for the ERK1/2 inhibitor GDC-0994 and antiviral nucleoside analogues, these scaffolds provide a foundation for the construction of complex and potent therapeutic agents. The protocols and principles outlined in this guide offer a practical framework for researchers and drug development professionals to leverage the chemical potential of aminopyrimidinones and related heterocycles in their discovery efforts.
References
-
GDC-0994 (Ravoxertinib, RG7842). (n.d.). Chemietek. Retrieved February 14, 2026, from [Link]
-
Definition of ravoxertinib - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved February 14, 2026, from [Link]
-
Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. (2024, May 24). IntechOpen. Retrieved February 14, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021, April 30). Journal of Medicinal Chemistry and Drug Discovery. Retrieved February 14, 2026, from [Link]
-
Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. (2019, October 9). Network of Cancer Research. Retrieved February 14, 2026, from [Link]
-
Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018, September 27). Juniper Publishers. Retrieved February 14, 2026, from [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). Heliyon. Retrieved February 14, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11). GSC Biological and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]
-
Development of a Practical Synthesis of ERK Inhibitor GDC-0994. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2025, December 16). ACS Omega. Retrieved February 14, 2026, from [Link]
- CN1302004C - Preparing method for cytarabine. (n.d.). Google Patents.
-
Development of Cytarabine Prodrugs and Delivery Systems for Leukemia Treatment. (2025, August 6). Chapman University Digital Commons. Retrieved February 14, 2026, from [Link]
-
Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. (2021, February 25). MDPI. Retrieved February 14, 2026, from [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014, October 21). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
- US5641758A - Cytarabine derivatives, the preparation and use thereof. (n.d.). Google Patents.
-
Molecular Frameworks for Erk1 2 Inhibition Lessons From Synthetic and Sar Explorations. (2025, November 11). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Cytarabine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1302004C - Preparing method for cytarabine - Google Patents [patents.google.com]
- 6. Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Facebook [cancer.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. acs.figshare.com [acs.figshare.com]
Application Notes for the Versatile Intermediate: 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Introduction: A Key Building Block in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, appearing in a vast array of biologically active molecules, from antiviral agents to kinase inhibitors. Within this class, 4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, serves as a uniquely valuable and versatile chemical intermediate.[1][2] Its structure, featuring a nucleophilic primary amino group at the C4 position and a lactam moiety, allows for selective functionalization, making it an ideal starting point for building molecular complexity.
This guide provides an in-depth exploration of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. We will delve into its synthesis, handling, and key applications, with a focus on providing robust, field-tested protocols. The hydrochloride salt form is particularly advantageous for laboratory use, often exhibiting improved stability, crystallinity, and handling characteristics compared to the free base.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. The properties of the free base, 4-Amino-1-methylpyrimidin-2(1H)-one (1-Methylcytosine), are summarized below.
| Property | Value | Source |
| CAS Number | 1122-47-0 | [2] |
| Molecular Formula | C₅H₇N₃O | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Boiling Point | 241.6 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
| Storage | 2-8°C, inert atmosphere | [1] |
GHS Hazard Information & Safe Handling
While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely published, data from closely related aminopyrimidine and pyridone structures indicate the following potential hazards.[3] All operations should be conducted by trained personnel in a well-ventilated chemical fume hood.
-
Potential Hazards:
-
Harmful if swallowed (Acute Toxicity, Oral).[3]
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Nitril gloves
-
Chemical safety goggles
-
Laboratory coat
-
Synthesis and Purification Protocols
The synthesis of the pyrimidine core can be achieved through various ring-closing strategies. A common and reliable method involves the condensation of a urea derivative with a 1,3-dicarbonyl equivalent.
Protocol 1: Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one (Free Base)
This protocol describes a classical pyrimidine synthesis via the condensation of N-methylurea with cyanoacetaldehyde or a synthetic equivalent.
Causality and Experimental Insight: The reaction proceeds via an initial condensation between the more acidic methylene protons of the cyanoacetaldehyde and one of the amine groups of methylurea, followed by an intramolecular cyclization (addition of the second amine to the nitrile group) and subsequent tautomerization to form the stable aromatic pyrimidinone ring. The use of a base like sodium ethoxide is crucial to deprotonate the methylene group, generating the nucleophile required for the initial condensation.
Materials:
-
N-Methylurea
-
Cyanoacetaldehyde diethyl acetal
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume) under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add N-methylurea (1.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Addition of Acetal: Add cyanoacetaldehyde diethyl acetal (1.0 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Cyclization: Cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to hydrolyze the acetal in situ and catalyze the ring closure. The pH should be adjusted to be acidic.
-
Neutralization and Isolation: After stirring for 1 hour, carefully neutralize the reaction mixture with a suitable base (e.g., NaOH solution) to a pH of ~7-8 to precipitate the product.
-
Purification: Cool the mixture in an ice bath, collect the precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from water or an ethanol/water mixture. Dry the final product under vacuum.
Protocol 2: Conversion to Hydrochloride Salt
Causality and Experimental Insight: Converting the free base to its hydrochloride salt is a standard procedure to enhance stability and improve handling. By dissolving the base in a solvent where the salt is insoluble and adding a solution of HCl, the salt precipitates and can be easily isolated. Anhydrous conditions are preferred to prevent the incorporation of water into the crystal lattice.
Materials:
-
4-Amino-1-methylpyrimidin-2(1H)-one (from Protocol 1)
-
Anhydrous Methanol or Isopropanol
-
2M HCl in Diethyl Ether (or gaseous HCl)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous methanol or isopropanol with gentle warming if necessary.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether (1.1 eq). A white precipitate should form immediately. Alternatively, bubble anhydrous HCl gas through the solution.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Washing and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid and solvent. Dry the product in a vacuum oven at 40-50°C to a constant weight.
Sources
Application Note: Analytical Strategies for the Quantification of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride (1-Methylcytosine HCl)
Abstract & Scope
This application note details robust protocols for the quantification and purity assessment of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (also known as 1-Methylcytosine HCl ; CAS: 58366-64-6).[1][2] Unlike its epigenetic isomer 5-Methylcytosine, 1-Methylcytosine is methylated at the N1 position, blocking glycosidic bond formation.[1] It serves as a critical model compound in physicochemical studies of nucleic acids, a degradation marker in oligonucleotide synthesis, and a component in "Hachimoji" expanded genetic systems.
This guide addresses three distinct analytical needs:
-
Routine Purity & Potency (HPLC-UV): For QC release and stability testing.
-
Trace Quantification (LC-MS/MS): For biological matrices or genotoxic impurity screening.[1][2]
-
Absolute Quantification (qNMR): For primary standard characterization.[2][3]
Chemical Identity & Properties
Understanding the physicochemical behavior of the analyte is the foundation of method selection.
-
IUPAC Name: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride[1][2]
-
Molecular Weight: 125.13 (Free Base) / 161.59 (Salt)
-
pKa: ~4.6 (Protonation occurs at N3).[2]
-
Solubility: Highly soluble in water; sparingly soluble in methanol; insoluble in non-polar solvents.[2]
-
UV Max: ~274 nm (pH dependent).[2]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Target Audience: QC Laboratories, Manufacturing Support[1][2]
Expertise Insight: Standard C18 columns often fail to retain small, polar pyrimidines like 1-Methylcytosine, leading to elution in the void volume.[1] This protocol utilizes a Polar-Embedded C18 or a High-Aqueous Stable C18 column to ensure retention without the need for complex ion-pairing reagents.[1][2]
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or equivalent high-aqueous stable phase.[1][2] |
| Mobile Phase A | 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 275 nm |
| Run Time | 15 Minutes |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 100 | 0 | Isocratic hold for retention |
| 5.0 | 100 | 0 | Begin elution |
| 10.0 | 90 | 10 | Wash organic impurities |
| 10.1 | 100 | 0 | Re-equilibration |
| 15.0 | 100 | 0 | End of Run |
Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 10.0 mg of 1-Methylcytosine HCl in 10.0 mL of Mobile Phase A.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.
Validation Criteria (Self-Validating System):
-
Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer concentration to 20 mM).
-
Capacity Factor (k'): Must be > 2.0 to ensure separation from the void volume.
Method 2: LC-MS/MS for Trace Analysis
Target Audience: DMPK Scientists, Impurity Profiling[1]
Expertise Insight: For trace detection (< 1 ng/mL), UV is insufficient. We employ HILIC (Hydrophilic Interaction Liquid Chromatography) because it provides superior retention and desolvation for polar bases compared to Reverse Phase, significantly enhancing MS sensitivity.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 400°C
-
Precursor Ion: 126.1 m/z [M+H]⁺
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Transition Type |
| 1-Methylcytosine | 126.1 | 109.1 | 25 | 18 | Quantifier (Loss of NH₃) |
| 1-Methylcytosine | 126.1 | 83.1 | 25 | 28 | Qualifier (Ring fragmentation) |
HILIC Chromatographic Conditions
-
Column: Waters XBridge Amide (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]
-
Isocratic Elution: 15% A / 85% B.[2]
-
Rationale: High organic content (85% ACN) in HILIC mode ensures the polar analyte partitions into the water layer on the silica surface, maximizing retention and sensitivity.
Method 3: Quantitative NMR (qNMR)
Target Audience: Reference Standard Certification
Expertise Insight: When purchasing commercial standards, purity is often overestimated.[2] qNMR provides an absolute purity value traceable to an internal standard (IS), independent of UV extinction coefficients.
Protocol
-
Solvent: Deuterium Oxide (D₂O).[2]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).[2]
-
Why Maleic Acid? It produces a clean singlet at ~6.3 ppm, distinct from cytosine protons.[2]
-
-
Sample Prep: Weigh accurately ~10 mg of 1-Methylcytosine HCl and ~10 mg of Maleic Acid into a vial. Dissolve in 0.7 mL D₂O.
-
Acquisition:
Calculation
- : Integral area[1][5]
- : Number of protons (Maleic Acid = 2; 1-MeCyt H6 doublet = 1)[1]
- : Molecular Weight[1][5][6]
- : Mass weighed
- : Purity[1][3][5][7]
Analytical Decision Tree & Workflow
Caption: Decision matrix for selecting the appropriate analytical workflow based on sensitivity and accuracy requirements.
Troubleshooting & "Watch-Outs"
-
pH Sensitivity: The UV spectrum of cytosine derivatives shifts with pH.[2] Ensure the HPLC mobile phase buffer is strictly controlled (pH 3.0 ± 0.1) to maintain consistent response factors.
-
Salt Discrepancy: When weighing the standard, verify if the Certificate of Analysis (CoA) reports the weight of the salt (MW 161.59) or the free base (MW 125.13). An error here introduces a ~29% quantification bias.
-
HILIC Equilibration: If using Method 2 (LC-MS), HILIC columns require longer equilibration times than C18. Allow at least 20 column volumes before the first injection to prevent retention time drift.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79143, 1-Methylcytosine. Retrieved from [Link]
-
HILIC Methodology for Nucleobases: Greco, G., et al. (2013).[2] HILIC-MS/MS for the determination of nucleosides and nucleobases. Journal of Separation Science. (Contextual grounding for Method 2).
-
qNMR Best Practices: Bharti, S. K., & Roy, R. (2012).[2] Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Contextual grounding for Method 3).
-
Tautomerism Studies: Li, Q., & Blancafort, L. (2013).[2][8] Photochemistry and photophysics of the amino and imino tautomers of 1-methylcytosine. Photochemical & Photobiological Sciences. Retrieved from [Link]
Sources
- 1. CAS 1122-47-0: 1-methylcytosine | CymitQuimica [cymitquimica.com]
- 2. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pure-synth.com [pure-synth.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Effects of ionization on stability of 1-methylcytosine — DFT and PCM studies - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Application Note & Technical Guide
Executive Summary
Compound: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (also known as 1-Methylcytosine HCl ).[1] CAS: 1122-47-0 (Free base reference).[1] Molecular Weight: 125.13 g/mol (Free base) + 36.46 (HCl) ≈ 161.6 g/mol . Classification: Pyrimidine nucleobase analog; methylated cytosine derivative.[1]
Analytical Challenge:
This compound presents significant chromatographic challenges due to its high polarity and hydrophilic nature .[1] On standard alkyl-bonded phases (C18), it exhibits poor retention, often eluting in the void volume (
Strategic Solution: This guide details two distinct, self-validating protocols:
-
Protocol A (Primary): Reverse-Phase Ion-Suppression (RP-IS) using a Phenyl-Hexyl stationary phase.[1] This utilizes
- interactions for enhanced retention and selectivity.[1] -
Protocol B (Orthogonal): Hydrophilic Interaction Liquid Chromatography (HILIC ) for maximum retention and LC-MS compatibility.[1]
Physicochemical Profile & Method Design
Understanding the molecule is the prerequisite for method development.
-
pKa (~4.6): The N3 nitrogen is the primary protonation site. At neutral pH, the molecule exists in equilibrium; at pH < 3.0, it is fully protonated (cationic).
-
Solubility: Highly soluble in water; sparingly soluble in pure acetonitrile.[1]
-
UV Absorbance: The conjugated pyrimidine ring exhibits a localized maximum (
) at approximately 275 nm (pH dependent).
Method Selection Logic (DOT Diagram)
The following decision tree illustrates the logic used to select the optimal stationary phase for this specific molecule.
Figure 1: Method Selection Logic for Polar Pyrimidines.
Protocol A: Phenyl-Hexyl Reverse-Phase (Primary Method)
Objective: Robust quantification for Quality Control (QC) and purity analysis.[1]
Mechanism: The Phenyl-Hexyl phase provides alternative selectivity via
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 5 µm, 4.6 × 150 mm (or 250 mm).[1] |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid. |
| Mobile Phase B | Methanol (HPLC Grade).[1] |
| Mode | Isocratic.[1][2][3] |
| Ratio (A:B) | 95 : 5 (v/v).[1] |
| Flow Rate | 1.0 mL/min.[1][2][4] |
| Column Temp | 30°C. |
| Detection | UV-Vis / PDA at 275 nm .[1] |
| Injection Vol | 10 µL. |
| Run Time | 10 - 12 minutes.[1] |
Preparation of Reagents[5]
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 950 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute phosphoric acid (85%). Dilute to 1000 mL.[1] Filter through a 0.22 µm nylon membrane.[1] -
Standard Solution: Accurately weigh 10 mg of 4-Amino-1-methylpyrimidin-2(1H)-one HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration: 0.1 mg/mL).
Technical Insight (Why this works):
-
pH 3.0: Ensures the analyte is fully protonated.[1] While this usually reduces retention on RP, the phosphate buffer suppresses silanol activity, sharpening the peak shape.
-
Low Organic (5%): The analyte is extremely polar. High aqueous content is necessary to force interaction with the stationary phase.[1] Phenyl-Hexyl phases are generally resistant to "pore dewetting" (phase collapse) in 100% aqueous conditions compared to standard C18.[1]
Protocol B: HILIC (Orthogonal / LC-MS Compatible)
Objective: Trace impurity analysis or when MS detection is required (Phosphate buffers in Protocol A are non-volatile and MS-incompatible).[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | HILIC Amide (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.8, unadjusted). |
| Mobile Phase B | Acetonitrile (ACN).[1] |
| Mode | Isocratic.[1][2][3] |
| Ratio (A:B) | 15 : 85 (v/v). |
| Flow Rate | 0.8 mL/min.[1][6] |
| Column Temp | 35°C. |
| Detection | UV at 275 nm or MS (ESI Positive).[1] |
Technical Insight:
-
Retention Mechanism: In HILIC, water forms a stagnant layer on the polar stationary phase. The polar 1-methylcytosine partitions into this water layer.[1]
-
Salt Effect: The analyte is a hydrochloride salt.[1] In HILIC, the high organic content (85% ACN) promotes the formation of ion pairs or salt precipitation if concentrations are too high. Ensure sample diluent matches the mobile phase (85% ACN) to prevent peak distortion.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Rationale |
| Retention Factor ( | Ensures analyte is separated from the void volume ( | |
| Tailing Factor ( | Critical for amine-containing compounds to ensure integration accuracy.[1] | |
| Theoretical Plates ( | Indicates column efficiency.[1] | |
| RSD (Area) | Precision of injection (n=6). |
Experimental Workflow Diagram
The following diagram outlines the sequence of operations for a compliant HPLC run.
Figure 2: Experimental Workflow for HPLC Analysis.
Troubleshooting & Causality
Issue 1: Peak Tailing (> 1.5)
-
Cause: Interaction between the protonated amine (N3/C4) and residual silanol groups on the silica support.
-
Fix: Increase buffer concentration (e.g., from 10 mM to 25 mM) to mask silanols. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase (Protocol A only) as a silanol blocker.
Issue 2: Retention Time Drift
-
Cause: In Protocol A (High Aqueous), "phase collapse" can occur if the flow is stopped.
-
Fix: Ensure the column is stored in >10% organic solvent when not in use. Re-equilibrate for 45 minutes if the column was stored in 100% aqueous.[1]
Issue 3: Split Peaks in HILIC
-
Cause: Mismatch between sample solvent and mobile phase.[1] Injecting a 100% water sample into an 85% ACN mobile phase disrupts the partitioning layer.[1]
-
Fix: Dilute samples in 85% ACN / 15% Buffer.
References
-
Roberts, C. E., et al. (2018).[7][8] "High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants." Methods and Protocols, 1(2), 10. Available at: [Link]
-
SIELC Technologies. (n.d.).[1] "HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method." Available at: [Link]
-
Helix Chromatography. (n.d.).[1] "HPLC Methods for analysis of 4-Aminopyridine." Available at: [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79143, 1-Methylcytosine." Available at: [Link]
Sources
- 1. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Introduction: The Structural Significance of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[1][2] Its hydrochloride salt is of significant interest to researchers in drug development and medicinal chemistry due to the prevalence of the pyrimidine scaffold in a vast array of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such small molecules.[3] This guide provides a comprehensive overview of the necessary protocols and in-depth data interpretation for the ¹H and ¹³C NMR analysis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. The focus is on not just the procedural steps but the underlying scientific principles that dictate experimental choices, ensuring a robust and reliable analysis.
Part 1: Foundational Principles and Experimental Design
The formation of a hydrochloride salt significantly influences the electronic environment of the parent molecule, which is reflected in the NMR spectrum. Protonation of one of the nitrogen atoms in the pyrimidine ring leads to a deshielding effect, causing downfield shifts of nearby proton and carbon signals.[4][5] Understanding this phenomenon is key to accurate spectral interpretation.
Workflow for NMR Analysis
The logical flow for the complete NMR characterization of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is outlined below. This systematic approach ensures that all necessary data is acquired for a thorough structural confirmation.
Caption: Experimental workflow for the NMR analysis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Part 2: Detailed Experimental Protocols
The following protocols are designed to yield high-quality NMR data suitable for comprehensive structural analysis.
Protocol 1: Sample Preparation
The choice of solvent is critical when analyzing hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its ability to dissolve ionic compounds and its wide chemical shift window, which typically does not obscure signals of interest.
Materials:
-
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes and a filter
Procedure:
-
Accurately weigh 5-10 mg of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette fitted with a filter to remove any particulate matter.
-
Cap the NMR tube securely.
Protocol 2: ¹H NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements with a reasonable signal-to-noise ratio. |
| Spectral Width (SW) | 12-15 ppm | To encompass all expected proton signals, including potentially downfield-shifted aromatic protons. |
| Number of Scans (NS) | 16-32 | To achieve an adequate signal-to-noise ratio. Increase for more dilute samples. |
| Acquisition Time (AQ) | 2-4 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 5 seconds | To allow for full relaxation of protons, which is important for accurate integration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Protocol 3: ¹³C NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30-degree pulse. |
| Spectral Width (SW) | 200-220 ppm | To cover the full range of expected carbon chemical shifts for a substituted pyrimidine. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a higher number of scans is required for good signal-to-noise. |
| Acquisition Time (AQ) | 1-2 seconds | A standard value for ¹³C NMR. |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay for most carbon nuclei. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Part 3: Data Interpretation - A Predictive Analysis
Due to the scarcity of published spectra for the specific hydrochloride salt, this section provides a detailed prediction of the expected ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy for pyrimidine derivatives.[3][4]
Structure and Numbering:
Note: The image above is a placeholder. A proper chemical structure diagram should be used here.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The protonation at one of the ring nitrogens (likely N3) will lead to a general downfield shift of all proton signals compared to the free base.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Coupling |
| ~8.0 - 8.2 | Doublet (d) | 1H | H6 | The proton at the 6-position is adjacent to the proton at the 5-position, leading to a doublet. It is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent nitrogen and the carbonyl group. |
| ~6.2 - 6.4 | Doublet (d) | 1H | H5 | The proton at the 5-position is coupled to the proton at the 6-position, resulting in a doublet. It is generally upfield compared to H6. |
| ~3.4 - 3.6 | Singlet (s) | 3H | N1-CH₃ | The methyl group attached to the nitrogen at the 1-position will appear as a singlet as there are no adjacent protons to couple with. |
| ~7.0 - 7.5 | Broad Singlet | 2H | NH₂ | The protons of the amino group are often broad due to quadrupole effects of the nitrogen and exchange with residual water in the solvent. The chemical shift can vary with concentration and temperature. |
| ~10.0 - 12.0 | Broad Singlet | 1H | N-H⁺ (from HCl) | The proton from the hydrochloride salt associated with the protonated ring nitrogen will likely appear as a broad signal at a very downfield chemical shift. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165 - 170 | C2 (C=O) | Carbonyl carbons are significantly deshielded and appear far downfield. |
| ~155 - 160 | C4 | The carbon bearing the amino group is also significantly downfield. |
| ~145 - 150 | C6 | The carbon adjacent to a ring nitrogen is deshielded. |
| ~95 - 100 | C5 | This carbon is generally the most upfield of the ring carbons. |
| ~35 - 40 | N1-CH₃ | The methyl carbon is in the typical aliphatic region. |
Part 4: Advanced 2D NMR for Unambiguous Assignment
For definitive structural confirmation, 2D NMR experiments are invaluable.
Caption: Key correlations expected in 2D NMR spectra for structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment will show a cross-peak between H5 and H6, confirming their through-bond connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will reveal one-bond correlations between protons and the carbons they are directly attached to. We expect to see cross-peaks for H5-C5, H6-C6, and the N1-methyl protons to the N1-methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The N1-methyl protons to C2 and C6.
-
H6 to C2 and C4.
-
H5 to C4.
-
By systematically applying these 1D and 2D NMR techniques, researchers can confidently determine and verify the structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
References
-
Kovács, A., et al. (2006). Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations. The Journal of Organic Chemistry, 71(13), 4935-4941. [Link]
-
Breslow, R., & McAllister, M. A. (1966). Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. Journal of the American Chemical Society, 88(21), 5098-5104. [Link]
-
Griesinger, C., et al. (2020). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Molecules, 25(11), 2541. [Link]
-
Begunov, R. S., et al. (2020). ¹H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. ResearchGate. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1981). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 17, 641-644. [Link]
-
PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, October 26). 1-Methylcytosine. [Link]
-
PubChem. (n.d.). 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. National Center for Biotechnology Information. [Link]
-
Poveda, A., & Jiménez-Barbero, J. (1998). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 4(11), 2249-2257. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000180 Cytosine at BMRB. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000421 5-methylcytosine at BMRB. [Link]
-
ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. [Link]
-
ResearchGate. (n.d.). Unusual behavior of cytosine amino group signal in ¹H NMR spectra in DMSO depending on its concentration. [Link]
-
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR, (b) ¹³C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of.... [Link]
-
Filo. (2024, December 18). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. [Link]
-
Nucleic Acids Research. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D ¹⁹F NMR spectroscopy. [Link]
-
Biochemistry. (1988). NMR studies of an extrahelical cytosine in an A.T rich region of a deoxyribodecanucleotide. [Link]
-
Bruker. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
- G. A. Webb (Ed.). (1981). Annual Reports on NMR Spectroscopy (Vol. 11B). Academic Press.
-
Bruker. (n.d.). 1D and 2D NMR Experiments. [Link]
-
Claramunt, R. M., et al. (2010). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 48(11), 875-880. [Link]
Sources
- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Techniques for 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
[1][2]
Introduction & Compound Significance
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly 1-Methylcytosine HCl ) is a critical pyrimidine derivative used as a model compound in epigenetic research, a nucleoside analog intermediate, and a building block for "Hachimoji" DNA (expanded genetic alphabets).[1][2]
Unlike naturally occurring 5-methylcytosine, the methyl group in this compound is located at the N1 position .[2] This structural specificity presents a unique purification challenge: the synthesis often yields a mixture of regioisomers (N1-methyl, N3-methyl) and O-alkylated byproducts. Achieving pharmaceutical-grade purity (>99%) requires a purification strategy that discriminates between these isomers while managing the high water solubility of the hydrochloride salt.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1122-47-0 (Free base); 6749-81-1 (HCl salt) |
| Formula | C₅H₇N₃O[1][3][2][4][5][6][7] · HCl |
| MW | 161.59 g/mol |
| Solubility | High in Water; Moderate in Methanol (hot); Low in Ethanol, Acetone, Ether. |
| Melting Point | 299–301°C (decomp.)[1] |
| pKa | ~4.6 (protonation at N3) |
Synthesis Context & Impurity Profile
To purify effectively, one must understand the impurities. The standard synthesis involves the methylation of cytosine using methyl iodide (MeI) or dimethyl sulfate (DMS).
-
Target Product: N1-Methylcytosine (Thermodynamically favored in basic conditions, but kinetically competitive).[1]
-
Major Impurity A (Regioisomer): 3-Methylcytosine (N3-Me).[1] Often forms if the N1 position is not protected or if pH is uncontrolled.
-
Major Impurity B (O-Alkylation): 2-Methoxypyrimidin-4-amine .[1] Forms via O-alkylation of the carbonyl oxygen.[1]
-
Major Impurity C: Unreacted Cytosine .
Pathway Visualization
The following diagram illustrates the divergent reaction pathways that necessitate rigorous purification.
Figure 1: Methylation pathways of cytosine showing the origin of critical impurities.
Protocol A: Dual-Solvent Recrystallization (Primary Method)
This method utilizes the differential solubility of the HCl salt in water (high solubility) versus ethanol or acetone (anti-solvents). It is most effective for removing unreacted cytosine and trace inorganic salts.[1]
Reagents
-
Solvent A: Deionized Water (18.2 MΩ).[1]
-
Solvent B (Anti-solvent): Absolute Ethanol (200 proof) or Acetone (ACS Grade).[1]
-
Acid: Concentrated HCl (37%).[1]
-
Activated Charcoal: Norit A or equivalent (for color removal).[1]
Step-by-Step Methodology
-
Dissolution:
-
Transfer 10 g of crude 1-methylcytosine HCl into a 250 mL Erlenmeyer flask.
-
Add a minimum volume of hot water (approx. 80-90°C).[1] Start with 15 mL and add in 1 mL increments until fully dissolved.
-
Note: If the solution is colored, add 0.5 g activated charcoal, stir for 10 min at 80°C, and filter hot through Celite.
-
-
Acidification (Critical):
-
Add 1-2 mL of conc. HCl to the hot solution.
-
Reasoning: This ensures the compound is fully protonated (HCl salt form), preventing the precipitation of the free base which has different solubility characteristics.
-
-
Anti-Solvent Addition:
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not shock cool.
-
Once at RT, transfer to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) overnight for maximum yield.
-
-
Isolation:
-
Filter the white prismatic crystals using a sintered glass funnel (Grade 3 or 4).
-
Wash the cake 2x with cold absolute ethanol.
-
Dry in a vacuum oven at 50°C over P₂O₅ for 24 hours.
-
Protocol B: Cation Exchange Chromatography (High Purity)
If Recrystallization fails to remove the N3-isomer (which has a similar solubility profile), cation exchange chromatography is required. This method exploits the subtle pKa differences between N1-methyl and N3-methyl isomers.[1]
Materials
-
Resin: Dowex 50W-X8 (200-400 mesh), H+ form.[1]
-
Eluent: 0.5 M to 2.0 M HCl gradient.
Workflow
-
Column Preparation: Pack a glass column (2.5 cm x 30 cm) with Dowex 50W-X8. Wash with 500 mL distilled water.[1]
-
Loading: Dissolve 2 g of crude mixture in 20 mL water (pH adjusted to ~2). Load onto the column.
-
Elution:
-
Fractionation: Collect 10 mL fractions.
-
Recovery: Pool fractions containing the pure N1-isomer. Evaporate to dryness under reduced pressure (Rotavap) at <50°C. Recrystallize the residue using Protocol A.
Analytical Validation
Every batch must be validated to ensure the correct isomer was isolated.
A. Proton NMR (¹H-NMR)[1][5][8]
B. HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).[1]
-
Mobile Phase:
-
Detection: UV @ 275 nm (λmax for 1-methylcytosine).[1]
C. Chloride Content (Titration)
-
Perform Argentometric titration (AgNO₃) to confirm the mono-hydrochloride stoichiometry (Theoretical Cl: ~21.9%).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast.[1] | Re-heat to dissolve.[1][3][8][10][11] Add more Solvent B (Ethanol).[1] Add a seed crystal at the cloud point. |
| Yellow Color | Oxidation products or iodine traces (from MeI).[1] | Recrystallize with activated charcoal.[1] Wash final crystals with cold acetone.[1] |
| Low Yield | Product too soluble in mother liquor.[1] | Increase the ratio of Ethanol (Anti-solvent). Cool to -20°C. |
| Incorrect MP | Presence of N3-isomer or mixed salt forms.[1] | Perform Protocol B (Ion Exchange). Ensure excess HCl was added during recrystallization. |
Process Workflow Diagram
Figure 2: Decision matrix and workflow for the purification of 1-Methylcytosine HCl.
References
-
Kistenmacher, T. J., & Rossi, M. (1977). "1-Methylcytosine: a refinement". Acta Crystallographica Section B, 33(12), 3962–3965. Link
-
Hoshika, S., et al. (2019).[1] "Hachimoji DNA and RNA: A genetic system with eight building blocks".[1] Science, 363(6429), 884-887.[1] Link
- Brossmer, R., & Röhm, E. (1958). "Synthesis of 1-methylcytosine and 1-methylcytosine-HCl". Angewandte Chemie, 70, 550.
-
Shugar, D., & Fox, J. J. (1952). "Spectrophotometric studies of nucleic acid derivatives and related compounds as a function of pH". Biochimica et Biophysica Acta, 9, 199-218.[1] (pKa and UV spectral data).
Sources
- 1. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of [(MeCyt)2H]I—structure and stability of a dimeric threefold hydrogen-bonded 1-methylcytosinium 1-methylcytosine cation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position - Arabian Journal of Chemistry [arabjchem.org]
- 8. rubingroup.org [rubingroup.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling and optimal storage of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. This guide synthesizes information from available safety data for the free base, 4-Amino-1-methylpyrimidin-2(1H)-one (also known as 1-methylcytosine, CAS 1122-47-0), and established best practices for handling hydrochloride salts of heterocyclic compounds.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride was not publicly available. The following guidelines are therefore based on the known properties of the free base and general principles of laboratory safety for analogous chemical structures. It is imperative to treat the hydrochloride salt with, at a minimum, the same level of caution as the free base and to conduct a thorough risk assessment before handling.
Introduction: Understanding the Compound
4-Amino-1-methylpyrimidin-2(1H)-one, or 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[1][2] Its hydrochloride salt is often utilized in research and development due to potential advantages in stability and solubility. The integrity of this compound is paramount for reproducible experimental outcomes. These application notes provide the foundational knowledge for its proper management in a laboratory setting.
Hazard Identification and Risk Assessment
Based on the available data for the free base, 4-Amino-1-methylpyrimidin-2(1H)-one is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The hydrochloride salt may present additional hazards, and it is prudent to handle it as a hazardous substance.
Causality of Hazards
The amino and pyrimidinone functional groups can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. Ingestion can lead to systemic toxicity. The fine, crystalline nature of the powder can lead to the generation of airborne dust, which, if inhaled, can cause respiratory tract irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
Step-by-Step PPE Protocol:
-
Hand Protection: Always wear nitrile or other chemically resistant gloves.[4] Double-gloving is recommended when handling larger quantities or for prolonged periods.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Body Protection: A fully fastened laboratory coat is required.
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood is strongly discouraged. If there is a potential for aerosolization or dust formation, a NIOSH-approved respirator with a particulate filter is necessary.[5]
Handling Protocols
Adherence to a strict handling protocol is critical for both user safety and to prevent contamination of the compound.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name, CAS number (if available for the salt), and any hazard pictograms.
-
Log the receipt date and assigned lot number in the laboratory inventory system.
Aliquoting and Weighing
This process should always be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific area within the fume hood for handling this compound.
-
Use dedicated, clean spatulas and weighing boats.
-
To minimize dust generation, avoid pouring the powder directly. Instead, use a spatula to carefully transfer the desired amount.
-
Once the desired amount is weighed, securely seal the stock container immediately.
-
Clean the weighing area and all utensils thoroughly after use.
Storage Guidelines
The stability of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is influenced by temperature, light, and moisture.
| Storage Parameter | Guideline | Rationale |
| Temperature | Long-term: -20°C to -80°C.[6] Short-term: 2-8°C. | Lower temperatures minimize the rate of potential degradation. Some suppliers of the free base recommend colder storage for long-term stability. |
| Atmosphere | Store in a tightly sealed container in a dry environment. | The compound may be hygroscopic, and the hydrochloride salt can be sensitive to moisture.[7] |
| Light | Protect from light.[6] | Many organic molecules are light-sensitive and can degrade upon exposure to UV or visible light. |
| Incompatibilities | Store away from strong oxidizing agents.[4] | Amines and other nitrogen-containing heterocycles can react with strong oxidizers. |
Long-Term Storage Protocol
-
Ensure the primary container is tightly sealed.
-
For added protection against moisture, place the primary container inside a secondary, sealed container with a desiccant.
-
Label the outer container clearly.
-
Store in a freezer at the recommended temperature (-20°C to -80°C).
Working Solution Storage
-
Stock solutions should be stored in amber vials to protect from light.
-
For aqueous solutions, sterile filtration is recommended to prevent microbial growth.
-
The stability of solutions is concentration and solvent-dependent and should be determined experimentally. As a general guideline, store solutions at -20°C or -80°C for long-term use.[6]
Emergency Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
First Aid
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Visualization of Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling and storage of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Caption: Workflow for Safe Handling and Storage.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]
-
PubChem. (n.d.). 1-Methylcytosine. [Link]
-
Wikipedia. (n.d.). 1-Methylcytosine. [Link]
-
Trus, B. L., & Marsh, R. E. (1972). The crystal structure of 1-methylcytosine hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1834-1840. [Link]
-
DNAmod. (2020). 1-methylcytosine. [Link]
Sources
- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. DNAmod: 1-methylcytosine [dnamod.hoffmanlab.org]
- 3. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: A Protocol for the Preparation of Experimental Solutions of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Abstract
This comprehensive guide provides a detailed protocol and technical insights for the dissolution of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS No. 6749-81-1) for use in research and drug development settings. The document outlines the critical physicochemical properties of the compound, offers a rationale-driven approach to solvent selection, and presents step-by-step protocols for preparing both aqueous and organic stock solutions. By emphasizing the causality behind experimental choices, this guide serves as an essential resource for ensuring the accuracy, reproducibility, and validity of experimental outcomes.
Introduction: The Criticality of Proper Solubilization
4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-Methylcytosine, is a pyrimidinone derivative of significant interest in various research fields.[1][2] It is most commonly supplied as a hydrochloride (HCl) salt to improve its handling, stability, and, most importantly, its aqueous solubility.[3][4][5] The success of any experiment, whether a cell-based assay, an enzymatic screen, or a biophysical analysis, hinges on the complete and stable dissolution of the test compound. Incomplete solubilization can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, non-reproducible data.
This application note addresses this challenge by providing a robust, field-proven framework for dissolving 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. We will delve into the chemical principles governing its solubility and provide validated protocols that ensure the integrity of the compound in solution.
Physicochemical Properties Overview
Understanding the fundamental properties of the compound is the first step toward developing a successful dissolution protocol. As a hydrochloride salt, the compound's behavior in solution is significantly different from its free base form.[6][7] The protonated amino group forms an ionic bond with the chloride ion, a modification that drastically increases the molecule's polarity and affinity for polar solvents like water.[4]
| Property | Value | Source |
| Chemical Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride | N/A |
| Synonyms | 1-Methylcytosine hydrochloride | [1][2] |
| CAS Number | 6749-81-1 | [8][9] |
| Molecular Formula | C₅H₈ClN₃O | Derived from C₅H₇N₃O + HCl |
| Molecular Weight | 161.59 g/mol | Derived from 125.13 g/mol + 36.46 g/mol |
Solvent Selection: A Rationale-Driven Approach
The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent must fully dissolve the compound at the desired concentration, be compatible with the downstream experimental system, and not degrade the compound's integrity.
Primary Recommendation: High-Purity Water
Given that the compound is a hydrochloride salt, the primary and most recommended solvent is high-purity, sterile water (e.g., Milli-Q® grade or WFI - Water for Injection). The salt form was specifically created to confer aqueous solubility.[3][5] Dissolving in water leverages this intended property, yielding a solution that is often directly compatible with biological buffers and cell culture media. An aqueous stock solution will be slightly acidic due to the hydrochloride component.
Secondary Recommendation: Dimethyl Sulfoxide (DMSO)
For applications requiring very high stock concentrations that may exceed the compound's aqueous solubility limit, or if a particular batch proves difficult to dissolve in water, Dimethyl Sulfoxide (DMSO) is the preferred organic solvent.[10][11]
Causality: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic molecules. A common and effective strategy for compounds with limited aqueous solubility is to first create a highly concentrated stock in DMSO and then dilute this stock into the final aqueous experimental medium.[11] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Other Potential Solvents
While water and DMSO are the top recommendations, pyrimidine derivatives can also be soluble in alcohols such as ethanol or methanol.[12] These should be considered tertiary options and must be validated for compatibility with the specific experimental setup, as alcohols can have significant effects on proteins and cells even at low concentrations.
| Solvent | Suitability | Rationale & Considerations |
| High-Purity Water | Primary | Ideal for hydrochloride salts; directly compatible with most biological assays. Resulting solution will be acidic. |
| DMSO | Secondary | Excellent for achieving high concentration stocks.[11] Final assay concentration must be kept low (<0.5%) to avoid toxicity/artifacts. |
| Ethanol/Methanol | Tertiary | Reported as solvents for pyrimidine derivatives.[12] Potential for assay interference is higher than with water or DMSO. |
Detailed Dissolution Protocols
Adherence to a precise, step-by-step protocol is essential for reproducibility. Before beginning, ensure the compound has been equilibrated to room temperature if stored in a desiccator or freezer.
Protocol A: Aqueous Stock Solution (10 mM)
This protocol is the primary recommended method for most applications.
Materials:
-
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (MW: 161.59 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q®)
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass = 10 mmol/L * 0.010 L * 161.59 g/mol = 0.01616 g = 16.16 mg
-
Weigh Compound: Accurately weigh 16.16 mg of the compound into a sterile conical tube.
-
Add Solvent: Add 10 mL of high-purity water to the tube.
-
Promote Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If particulates remain, proceed with the following enhancement steps.
-
Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes. Intermittently vortex. This modest increase in temperature can significantly improve the rate of dissolution.[12]
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to break apart any stubborn agglomerates.[13]
-
-
Confirm Dissolution: The final solution must be a clear, particle-free liquid.
-
Sterile Filtration: For all biological applications (e.g., cell culture), it is mandatory to sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants or micro-precipitates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol B: DMSO Stock Solution (50 mM)
Use this protocol when a higher stock concentration is required.
Materials:
-
Same as Protocol A, but substituting 100% DMSO for water.
Procedure:
-
Calculate Mass: To prepare 5 mL of a 50 mM stock solution, calculate the required mass: Mass = 50 mmol/L * 0.005 L * 161.59 g/mol = 0.0404 g = 40.4 mg
-
Weigh Compound: Accurately weigh 40.4 mg of the compound into a sterile tube suitable for use with DMSO.
-
Add Solvent: Add 5 mL of 100% DMSO to the tube.
-
Promote Dissolution: Follow step 4 from Protocol A (vortex, gentle warming, sonication). DMSO is an excellent solvent, so the compound should dissolve readily.[10]
-
Confirm Dissolution: Ensure the solution is clear and free of particulates.
-
Aliquot and Store: Dispense into small aliquots in appropriate vials (e.g., glass or polypropylene). Store at -20°C, protected from light and moisture.
Experimental Workflow and Best Practices
Proper preparation is only the first step. Integrating the stock solution into your experiment requires careful consideration of its properties.
General Experimental Workflow
The following diagram illustrates the logical flow from receiving the solid compound to its final application in an experiment.
Managing pH and Solvent Concentration
-
pH Control: An aqueous stock of an HCl salt will be acidic. When diluting into a final working solution, ensure that your assay buffer or cell culture medium has sufficient buffering capacity to maintain the desired physiological pH. For highly concentrated additions, a pH check of the final medium is recommended.
-
DMSO Control: When using a DMSO stock, always prepare a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound fails to dissolve completely in water. | Concentration exceeds solubility limit; compound purity issues; insufficient agitation. | 1. Re-attempt with gentle warming (37°C) and sonication. 2. Prepare a more dilute stock solution. 3. Switch to the DMSO protocol (Protocol B). |
| Precipitation observed after diluting stock into aqueous buffer. | Compound has precipitated out of solution ("crashing out"). | 1. Ensure the stock solution is fully dissolved before dilution. 2. Dilute the stock in a stepwise manner while vortexing the buffer. 3. Decrease the final concentration of the compound. 4. If using a DMSO stock, ensure the final DMSO percentage is minimal. |
| Variability in experimental results. | Incomplete dissolution; degradation of stock solution. | 1. Always confirm complete dissolution visually before use. 2. Use fresh aliquots for each experiment to avoid freeze-thaw degradation. 3. Prepare a fresh stock solution. |
Conclusion
The reliable preparation of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride solutions is fundamental to achieving high-quality, reproducible scientific data. By understanding its nature as a hydrochloride salt, selecting the appropriate solvent, and following a systematic dissolution protocol involving mechanical and thermal aids, researchers can be confident in the integrity of their experimental solutions. The primary use of high-purity water is recommended, with DMSO serving as a robust alternative for high-concentration needs. Adherence to the best practices outlined in this guide will empower researchers to unlock the full potential of this compound in their studies.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BuyersGuideChem. (n.d.). 4-Amino-2(1H)-pyrimidinone | 71-30-7.
-
Al-Achi, A., Gupta, M., & Stagner, W. C. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
- BLDpharm. (n.d.). 6749-81-1|4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
- BLDpharm. (n.d.). 71-30-7|6-Aminopyrimidin-2(1H)-one.
- Liberty University. (2021). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
- Chemsrc. (2025). 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0.
-
PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Prescriber. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). A REVIEW ON PHARMACEUTICAL SALTS. Retrieved from [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]
- Cayman Chemical. (2024). Product Information - Pioglitazone.
Sources
- 1. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
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- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 6749-81-1|4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. 71-30-7|6-Aminopyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
Application Notes & Protocols: 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction and Scope
4-Amino-1-methylpyrimidin-2(1H)-one, commonly known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[1] Supplied typically as a stable hydrochloride salt, this pyrimidinone derivative serves as a highly versatile and valuable building block in modern organic synthesis. Its structural resemblance to natural nucleosides has positioned it as a critical starting material for the synthesis of a wide array of biologically active molecules, particularly in the fields of antiviral and anticancer drug discovery.[2][3][4]
This guide provides an in-depth exploration of the reactivity and synthetic utility of 1-methylcytosine. It moves beyond simple procedural descriptions to offer a mechanistic rationale for key transformations, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively incorporate this scaffold into their synthetic programs. The protocols described herein are based on established chemical principles and validated methodologies from peer-reviewed literature.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride | |
| Synonyms | 1-Methylcytosine HCl, N1-Methylcytosine HCl | [1] |
| CAS Number | 1122-47-0 (Free Base) | [1] |
| Molecular Formula | C₅H₈ClN₃O | |
| Molecular Weight | 161.59 g/mol | |
| Appearance | Crystalline powder | |
| Solubility | Soluble in water (50 mg/mL for HCl salt) | |
| Safety | Potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | [5] |
Core Reactivity and Strategic Considerations
The synthetic utility of 1-methylcytosine is dictated by the reactivity of its distinct functional groups. The primary sites for chemical modification are the exocyclic amino group (at C4) and the ring nitrogen (at N3). While the pyrimidine core is relatively electron-deficient, direct C-H functionalization is challenging. A common and powerful strategy involves the use of pre-halogenated 1-methylcytosine derivatives (e.g., 5-bromo-1-methylcytosine) to enable palladium-catalyzed cross-coupling reactions, thereby unlocking a vast chemical space for derivatization.
Application I: N-Acylation of the Exocyclic Amino Group
The C4-amino group is a potent nucleophile and readily undergoes acylation with acid chlorides, anhydrides, or activated esters. This transformation is fundamental for installing a variety of functional groups, protecting the amine during subsequent reactions, or modulating the biological activity of the final compound.
Causality and Mechanistic Insight: The reaction proceeds via a standard nucleophilic acyl substitution. A non-nucleophilic base is typically required to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical; aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are preferred to avoid competing reactions with the acylating agent.
Sources
- 1. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
- 2. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Amino-1-methylpyridin-2-one | C6H8N2O | CID 13378000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Use of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride in Pyrimidine Derivative Synthesis
[1]
Abstract
This technical guide details the applications of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine hydrochloride; 1-MeCyt[1]·HCl) in bioinorganic synthesis and biophysical modeling. As a cytosine derivative methylated at the N1 position, this compound serves as a critical model for DNA base pairing and a ligand for developing platinum-based antitumor agents.[1] By blocking the N1 site, 1-MeCyt forces coordination or derivatization to occur at the N3 or exocyclic N4 positions, mimicking the steric and electronic environment of cytosine residues within a polynucleotide chain. This guide provides validated protocols for synthesizing platinum(II) complexes and conducting biophysical characterization.
Chemical Profile & Handling
Identity and Physicochemical Properties
-
IUPAC Name: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride[1]
-
Common Name: 1-Methylcytosine hydrochloride (1-MeCyt[1]·HCl)
-
CAS Number: 1122-47-0 (free base) / 58366-64-6 (HCl salt context)[1]
-
Molecular Weight: 161.59 g/mol (HCl salt)[1]
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO.[1] Slightly soluble in methanol.[1] Insoluble in non-polar organic solvents (hexane, diethyl ether).
-
pKa: ~4.5 (protonation at N3).[1] The N1-methyl group slightly increases basicity compared to cytosine (pKa ~4.[1]4) due to inductive effects.[1]
Storage and Stability
-
Storage: Store at -20°C. The compound is hygroscopic; keep desiccated.
-
Stability: Stable in aqueous solution at neutral pH for days. Susceptible to deamination (hydrolysis to uracil derivatives) under extreme acidic (pH < 1) or alkaline (pH > 12) conditions at elevated temperatures.
Application 1: Synthesis of Platinum(II) Antitumor Model Complexes
Scientific Rationale
In DNA, the N1 position of cytosine is occupied by the glycosidic bond to the sugar backbone. Therefore, metal ions (like cisplatin) or alkylating agents attack the N3 position. 1-MeCyt is the gold-standard ligand for modeling this interaction because the N1-methyl group prevents N1-binding, forcing the metal to coordinate at N3, exactly as it would in DNA.[1] This allows for the synthesis of "head-tail" dimers and mixed-ligand complexes that mimic drug-DNA adducts.[1]
Protocol: Synthesis of cis-Pt(en)(1-MeCyt)₂₂
Target: Synthesis of a bis(1-methylcytosine) platinum(II) complex.[1] Precursor: ₂ (generated in situ from [Pt(en)I₂]).
Materials
-
[Pt(en)I₂] (Ethylenediamine diiodoplatinum(II))
-
AgNO₃ (Silver nitrate)
-
1 M NaOH and 1 M HNO₃ (for pH adjustment)
-
D₂O (for NMR monitoring)
Step-by-Step Procedure
-
Activation of Platinum Precursor:
-
Suspend [Pt(en)I₂] (1.0 eq) in water.
-
Add AgNO₃ (1.98 eq) to precipitate iodide as AgI.[1] Stir in the dark for 3 hours at room temperature.
-
Filter off the AgI precipitate. The filtrate contains the reactive diaqua species ₂.
-
Critical Step: Adjust pH of the filtrate to ~2.0 to ensure the species remains as the diaqua form.
-
-
Ligand Addition:
-
Dissolve 1-Methylcytosine hydrochloride (2.0 eq) in a minimum volume of water.[1]
-
Add the ligand solution to the platinum filtrate.
-
-
Reaction & pH Control:
-
Isolation:
-
Concentrate the solution by rotary evaporation to ~10% of the original volume.
-
Cool to 4°C. Addition of ethanol or acetone may induce precipitation of the nitrate salt.
-
If oil forms, triturate with diethyl ether to solidify.
-
-
Validation (Self-Check):
Workflow Diagram
Caption: Synthetic pathway for bis(1-methylcytosine) platinum(II) complex generation via diaqua intermediate.
Application 2: Biophysical Modeling (pKa Determination)
Scientific Rationale
1-Methylcytosine is used to determine the microscopic ionization constants of cytosine residues.[1] In DNA, the "N3" pKa dictates the stability of triplex DNA (Hoogsteen pairing) and the protonation state in acidic environments (e.g., lysosomes or tumor microenvironments).
Protocol: Spectrophotometric Titration
Objective: Determine the pKa of N3 protonation.
Materials
-
1-Methylcytosine hydrochloride (10 µM stock in water).[1]
-
Buffer series (Citrate/Phosphate) ranging from pH 2.0 to 8.0.[1]
-
UV-Vis Spectrophotometer.[1]
Step-by-Step Procedure
-
Preparation: Prepare 10 µM solutions of 1-MeCyt in buffers of varying pH (0.5 unit increments).
-
Baseline Scan: Measure the UV spectrum (220–320 nm) of the pH 7.0 sample (Neutral species). Max absorption (
) is typically ~274 nm. -
Acidic Scan: Measure the UV spectrum of the pH 2.0 sample (Cationic species). Note the bathochromic shift (red shift) and hyperchromicity.
-
Titration: Measure absorbance at the
of the protonated form (approx. 280-285 nm) across the pH range. -
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.
-
Expected Result: pKa ≈ 4.5 ± 0.1.[1]
-
Structural Data & Coordination Modes
The versatility of 1-MeCyt allows for different binding modes depending on pH and metal hardness.[1]
| Binding Site | Conditions | Resulting Species | Relevance |
| N3 (Endocyclic) | Neutral/Basic pH | Monodentate Ligand | Mimics Watson-Crick base pairing block; Major Pt(II) binding mode.[1] |
| N4 (Exocyclic) | Basic pH / Deprotonation | Amido/Bridging Ligand | Rare; seen in multinuclear "platinum blues" or specific Pd(II) dimers.[1] |
| O2 (Carbonyl) | Hard Metal Ions | O-bound Complex | Less common for soft metals (Pt/Pd) but possible with hard Lewis acids.[1] |
Coordination Logic Diagram
Caption: Decision tree for 1-Methylcytosine coordination based on pH environment.
References
-
Synthesis and structures of novel 1-methylcytosinato-bridged (ethylenediamine)platinum(II) and platinum(III) dinuclear complexes. Dalton Transactions. (2010). [Link]
-
New palladium(II) and platinum(II) complexes with the model nucleobase 1-methylcytosine: antitumor activity and interactions with DNA. Journal of Inorganic Biochemistry. (2005).[1] [Link]
-
Effects of ionization on stability of 1-methylcytosine — DFT and PCM studies. Journal of Molecular Modeling. (2013). [Link]
-
1-Methylcytosine | C5H7N3O | CID 79143. PubChem. [Link][1][3]
-
Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Chemical Information and Modeling. (2022). [Link]
Sources
- 1. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1122-47-0: 1-methylcytosine | CymitQuimica [cymitquimica.com]
- 3. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 4. Metal-promoted synthesis of amidines containing the model nucleobases 1-methylcytosine and 9-methyladenine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Methods for Decoding Cytosine Modifications in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your yield and purity.
Overview of the Synthetic Pathway
The synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one is a classic example of pyrimidine ring formation, which typically involves the cyclization of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment.[1] In this case, the most common and efficient route involves a base-catalyzed condensation reaction between ethyl cyanoacetate and N-methylurea, followed by acidification to form the desired hydrochloride salt.
This process, while straightforward in principle, has several critical points that can significantly impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides an explanation of the underlying chemistry and offers concrete solutions.
Q1: My overall yield is very low (< 50%). What are the most common culprits?
A1: Low overall yield is a frequent issue that can typically be traced back to one of three areas: starting material quality, the cyclization conditions, or product loss during work-up.
-
Starting Material Purity: The purity of N-methylurea is paramount. It can be synthesized from methylamine and urea, but impurities or incomplete reaction can inhibit the cyclization.[2] Similarly, ethyl cyanoacetate should be of high purity, as acidic impurities can neutralize the base catalyst.
-
Action: Verify the purity of your starting materials via NMR or melting point analysis. If preparing N-methylurea in-house, ensure the reaction goes to completion.[3]
-
-
Inefficient Cyclization: The core ring-forming reaction is highly sensitive to reaction conditions. The most critical factors are the choice of base and the rigorous exclusion of water.
-
Action: Refer to the troubleshooting points in Q2 for a detailed breakdown of how to optimize this step.
-
-
Product Loss During Isolation: The free base intermediate has some solubility in water. Excessive washing with aqueous solutions or using an inadequate extraction solvent can lead to significant product loss.
-
Action: Minimize aqueous washes. If extraction is necessary, use a more polar solvent like ethyl acetate or a mixture including isopropanol. Ensure the pH is basic before extraction to keep the product in its free base form.
-
Q2: The initial condensation and cyclization reaction is stalling or shows poor conversion. How can I improve it?
A2: This step is a base-catalyzed Knoevenagel-type condensation followed by an intramolecular cyclization.[4] Its success hinges on creating the right conditions for the deprotonation of ethyl cyanoacetate.
-
Cause 1: Inactive or Insufficient Base. Sodium ethoxide is a common choice, but it is highly hygroscopic. If it has absorbed moisture from the air, its effective concentration will be lower, and the water will inhibit the reaction.
-
Solution: Use freshly prepared sodium ethoxide or high-quality commercial material stored under an inert atmosphere. Ensure you are using at least one full equivalent relative to the ethyl cyanoacetate.
-
-
Cause 2: Presence of Water. Water will compete with the ethyl cyanoacetate for the base and can hydrolyze the ester and nitrile functionalities, leading to unwanted side products.
-
Solution: Use anhydrous ethanol as the solvent. Flame-dry your glassware before starting the reaction and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 3: Incorrect Temperature. While these reactions often proceed at reflux, a temperature that is too high can sometimes promote side reactions, while a temperature that is too low will result in a sluggish reaction.
-
Solution: Typically, refluxing in ethanol is effective. If conversion is still low, monitor the reaction by TLC or LC-MS to determine if a longer reaction time is needed before considering a temperature increase.
-
Caption: Troubleshooting decision tree for the cyclization step.
Q3: I'm having difficulty with the final hydrochloride salt formation. The product is oily or fails to crystallize. What's wrong?
A3: This is almost always a solvent or water issue. The goal is to protonate the basic pyrimidine nitrogen and have the resulting salt precipitate from a solvent in which it is poorly soluble.
-
Cause 1: Inappropriate Solvent. If the hydrochloride salt is too soluble in your chosen solvent, it will not crystallize. Water is particularly problematic as it can keep the salt in solution.
-
Solution: The most common and effective solvents are isopropanol (IPA) or absolute ethanol. After isolating the dry free base, dissolve it in a minimal amount of warm IPA. Then, add a solution of HCl in IPA (or bubble dry HCl gas) slowly until the solution is acidic.
-
-
Cause 2: Residual Water. If the free base was not dried properly before this step, the water content will prevent clean crystallization.
-
Solution: Ensure the isolated free base is completely dry. If it was purified via extraction, make sure the organic layer was dried thoroughly (e.g., over Na₂SO₄ or MgSO₄) before solvent evaporation. A final drying step under high vacuum is recommended.[5]
-
-
Cause 3: Incorrect Stoichiometry. Adding a large excess of HCl can sometimes lead to the formation of oily, non-crystalline materials.
-
Solution: Add the HCl solution dropwise while stirring and monitor the precipitation. Stop adding acid once precipitation is complete and the pH is acidic (check with pH paper). Cooling the mixture in an ice bath can aid crystallization.[5]
-
Experimental Protocols & Data
The following protocols represent a standard, optimized procedure.
Protocol 1: Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one (Free Base)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 200 mL).
-
Base Preparation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium dissolved).
-
Reagent Addition: To the sodium ethoxide solution, add N-methylurea (1.0 eq). Stir for 15 minutes, then add ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Neutralize the mixture with glacial acetic acid. Evaporate the solvent under reduced pressure.
-
Isolation: To the resulting residue, add cold water. The free base product should precipitate as a solid. Filter the solid, wash with a small amount of cold water, and dry thoroughly under vacuum.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Suspend the dried free base from the previous step in isopropanol (IPA).
-
Acidification: While stirring, slowly add a solution of HCl in IPA (commercially available or prepared by bubbling dry HCl gas through IPA) until the pH is acidic (pH 1-2).
-
Crystallization: The hydrochloride salt should precipitate. Stir the suspension at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Filter the solid product, wash with a small amount of cold IPA, followed by diethyl ether.
-
Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight.
Quantitative Data Summary
| Parameter | Value / Condition | Rationale / Notes |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base suitable for deprotonating ethyl cyanoacetate.[6] |
| Solvent | Anhydrous Ethanol | Good solvent for reactants; allows for easy in situ generation of NaOEt. |
| Molar Ratio | 1:1:1.1 (N-methylurea:ECA:Base) | A slight excess of base ensures complete deprotonation of the active methylene. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 6 hours | Typically sufficient for full conversion. Should be confirmed by reaction monitoring. |
| Salt Formation Solvent | Isopropanol (IPA) or Ethanol | The hydrochloride salt has low solubility in these solvents, allowing for high recovery. |
| Expected Yield | 65 - 80% | This is a typical range for this synthesis when optimized. |
References
- Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2024). OICC Press.
- Synthesis of N-(2-Hydroxyphenyl)-N'-methylurea. PrepChem.com.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
- Large scale preparation of N-substituted urea. ResearchGate.
- Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine. Taylor & Francis.
- Ethyl cyanoacetate. Wikipedia.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Journal of the American Chemical Society.
- Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. arkat usa.
- DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES. Google Patents.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Journal of Pharmaceutical and Medicinal Chemistry.
- IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE. Google Patents.
- Pyrimidine. Wikipedia.
- PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Journal of the American Chemical Society.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2014). ACS Sustainable Chemistry & Engineering.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.
- Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. (2021). RSC Advances.
- Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lib.ysu.am [lib.ysu.am]
Troubleshooting common issues in 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, also known as 1-methylcytosine hydrochloride. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.
Section 1: Synthesis Overview and Core Principles
The synthesis of substituted pyrimidines is a foundational process in medicinal chemistry. 4-Amino-1-methylpyrimidin-2(1H)-one is a methylated derivative of cytosine, a nucleobase, making its synthesis relevant to various research areas.[1] A robust synthetic strategy involves the cyclocondensation of a three-carbon component with an N-methylated urea or thiourea derivative. The choice of reagents and reaction conditions is critical to steer the reaction toward the desired product while minimizing side reactions.[2]
A prevalent and effective method is the condensation of N-methylurea with cyanoacetaldehyde or a suitable equivalent. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the pyrimidine ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A: The most common precursors are N-methylurea or N-methylthiourea, which provide the N1-C2-N3 backbone, and a three-carbon electrophilic component such as cyanoacetaldehyde, 3-alkoxyacrylonitriles, or malononitrile.[2][] The selection depends on commercial availability, cost, and reaction efficiency.
Q2: Why is the final product isolated as a hydrochloride salt?
A: There are several key advantages to isolating the compound as a hydrochloride salt:
-
Enhanced Stability: Amine-containing compounds are often more stable and less prone to aerial oxidation or degradation as salts.
-
Improved Handling: Salts are typically crystalline, non-hygroscopic solids, which are easier to handle, weigh, and store compared to the often less crystalline free base.
-
Purification: The process of salt formation and subsequent precipitation or recrystallization is an effective purification step, often removing non-basic impurities.
-
Aqueous Solubility: For biological applications, the hydrochloride salt form generally confers greater aqueous solubility.
Q3: What are the expected ¹H NMR spectral characteristics for the final product?
A: In a solvent like DMSO-d₆, you should expect to see a singlet for the N-methyl group (around 3.2-3.4 ppm), two distinct doublets in the aromatic region for the vinyl protons on the pyrimidine ring (typically between 6.0 and 8.0 ppm), and broad singlets for the exocyclic amino protons and the HCl proton, which may exchange. The exact shifts can vary based on solvent and concentration.
Q4: How should the final product and key reagents be stored?
A:
-
Final Product (HCl salt): Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to protect from moisture.
-
N-Methylurea: This reagent is sensitive to moisture. Store in a desiccator.
-
Cyanoacetaldehyde/Equivalents: These can be unstable. It is often best to use them fresh or store them at low temperatures as recommended by the supplier.
Section 3: Detailed Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What went wrong?
A: Low yield is a multifaceted problem. The cause can be pinpointed by systematically evaluating the reaction and workup steps.
Potential Causes & Solutions:
-
Cause A: Moisture Contamination and Hydrolysis
-
Why it happens: Pyrimidine syntheses, particularly the condensation steps, are often sensitive to water. Moisture can hydrolyze starting materials (like cyanoacetaldehyde derivatives) or intermediates, preventing cyclization.[4] The final amino-pyrimidine product can also be susceptible to deamination under harsh acidic or basic conditions at elevated temperatures.[5]
-
How to fix it:
-
Dry Your Solvents: Use freshly distilled solvents or solvents from a solvent purification system.
-
Flame-Dry Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Why it happens: While heating is often required to drive the cyclization, excessive temperatures can promote side reactions, such as the self-condensation of starting materials or decomposition of the product.[4] Conversely, a temperature that is too low will result in an incomplete reaction.
-
How to fix it:
-
Perform Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal balance between reaction rate and purity.
-
Monitor Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product at different time points.
-
-
-
Cause C: Product Loss During Workup
-
Why it happens: The free base of 4-Amino-1-methylpyrimidin-2(1H)-one may have partial solubility in both aqueous and organic solvents. During an aqueous workup, a significant amount of product can be lost if the partitioning is not optimal.
-
How to fix it:
-
Back-Extraction: After the initial organic extraction, re-extract the aqueous layer with a different, more polar organic solvent (e.g., a mixture of chloroform/isopropanol) to recover dissolved product.
-
Brine Wash: Wash the combined organic layers with saturated sodium chloride (brine) to reduce the amount of water dissolved in the organic phase, which can help recover water-soluble product.
-
Evaporate to Dryness: In some cases, it may be preferable to neutralize the reaction mixture and evaporate all volatiles under reduced pressure, then purify the resulting solid residue by chromatography or recrystallization.[6]
-
-
Issue 2: Multiple Impurities in Crude Product
Q: My NMR and HPLC show several unexpected peaks. What are these impurities and how can I prevent them?
A: The presence of multiple impurities typically points to competing side reactions. In pyrimidine synthesis, these are well-documented.[4]
Sources
- 1. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis and optimization of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. As a key heterocyclic building block in medicinal chemistry and drug development, the efficient and reproducible synthesis of this pyrimidinone derivative is crucial. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 4-Amino-1-methylpyrimidin-2(1H)-one, and what are the critical control points?
A common and effective method for synthesizing substituted pyrimidinones involves the cyclocondensation of a β-ketoester equivalent with a urea or thiourea derivative, a process conceptually related to the Biginelli reaction. For N-substituted pyrimidinones like the target molecule, the strategy must be adapted. A plausible route involves the reaction of a suitable three-carbon precursor with N-methylurea.
The critical control points in such a synthesis are:
-
Catalyst Choice : The reaction is typically acid-catalyzed. The choice and concentration of the catalyst can dramatically affect reaction rate and selectivity.[1]
-
Temperature Control : Temperature influences both the rate of the desired reaction and the formation of potential degradation products or side-reactions.[2]
-
Solvent Selection : The solvent system must adequately dissolve the reactants and intermediates while facilitating the cyclization and dehydration steps.
-
Stoichiometry : The molar ratio of reactants is key to maximizing the conversion of the limiting reagent and minimizing unreacted starting materials.[2]
Below is a conceptual workflow for the synthesis and its optimization.
Caption: Conceptual workflow for the synthesis of the target compound.
Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses and cyclocondensation reactions. The issue often stems from suboptimal reaction parameters.[1] A systematic approach to optimization is required.
Causality Behind Low Yields:
-
Inadequate Catalysis : An inappropriate catalyst (too weak or too strong) or insufficient catalyst loading can lead to slow or incomplete reactions. Strong acids can sometimes promote side reactions.[1]
-
Poor Temperature Management : If the temperature is too low, the reaction rate will be impractically slow. If it is too high, reactants or the product may decompose, or undesired side reactions may be accelerated. Some reactions require heating to temperatures between 80°C and 100°C for optimal results.[1]
-
Incorrect Solvent : A solvent that does not fully dissolve the reactants can lead to a heterogeneous mixture with poor reaction kinetics. The polarity of the solvent can also influence the stability of charged intermediates in the reaction mechanism.
-
Sub-optimal Reaction Time : It is crucial to monitor the reaction's progress. Stopping the reaction too early leaves unreacted starting materials, while extending it for too long can lead to product degradation.[1]
The following workflow provides a logical sequence for troubleshooting and optimizing for yield.
Caption: Troubleshooting workflow for addressing low reaction yields.
Table 1: Summary of Key Optimization Parameters
| Parameter | Typical Range | Key Considerations |
| Catalyst | Lewis acids, solid acids | Milder Lewis acids or solid acid catalysts can improve yields and simplify workup compared to strong mineral acids.[1] |
| Temperature | 50°C - 120°C | Substrate-dependent; higher temperatures may be required but risk decomposition. Optimal ranges of 70-90°C are often reported for similar syntheses.[2] |
| Solvent | Ethanol, Methanol, DMF | Solvent-free conditions have been shown to be effective, potentially reducing reaction times and increasing yields.[1] |
| Reaction Time | 2 - 24 hours | Must be optimized by monitoring; prolonged times can lead to side products.[3] |
Q3: I am observing significant impurities in my crude product. What are potential side reactions and how can they be minimized?
The presence of impurities suggests a lack of reaction selectivity. In pyrimidine synthesis, several side reactions can occur:
-
Dimerization/Polymerization : Reactive starting materials or intermediates can self-condense under harsh conditions (e.g., high acid concentration or temperature).
-
Incomplete Cyclization : The reaction may stall after the initial condensation, leaving linear intermediates in the final mixture.
-
Hydrolysis : If water is present and conditions are harsh, ester or amide functionalities in the reactants or product can hydrolyze.
Strategies to Improve Selectivity:
-
Optimize Catalyst Loading : Use the minimum amount of catalyst required to drive the reaction to completion. This minimizes acid-promoted side reactions.
-
Precise Temperature Control : Maintain a consistent and optimized temperature. Avoid "hot spots" in the reaction vessel by ensuring efficient stirring.
-
Inert Atmosphere : If oxidation is a suspected side reaction, running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can improve the purity of the crude product.
-
Controlled Addition of Reagents : A slow, controlled addition of one reagent to the others can help maintain a low instantaneous concentration of the added reagent, often suppressing side reactions.
Q4: I'm having difficulty isolating a pure product. What are the best practices for work-up and purification?
The hydrochloride salt of an amino-pyrimidinone will have high polarity and good water solubility, which dictates the purification strategy.
Work-up Protocol:
-
Neutralization/pH Adjustment : After the reaction is complete, cool the mixture. If an acid catalyst was used, it may need to be neutralized. However, to isolate the hydrochloride salt, the final pH should be acidic. The product can often be precipitated by adjusting the pH or by adding a counter-solvent.[4]
-
Solvent Removal : The reaction solvent is typically removed under reduced pressure.[2][5]
-
Aqueous Wash/Extraction : If the crude product is contaminated with non-polar impurities, it can be dissolved in dilute acid and washed with an organic solvent like dichloromethane or ethyl acetate. The aqueous layer containing the desired product is then carried forward.
Purification Protocol: Recrystallization Recrystallization is the most effective method for purifying crystalline solids like the target hydrochloride salt.
-
Solvent Screening : The ideal recrystallization solvent (or solvent system) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for polar salts include ethanol, methanol, water, or mixtures thereof (e.g., methanol/diethyl ether).[5]
-
Procedure :
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize recovery. .
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]
-
Dry the purified crystals under vacuum.
-
References
-
Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. (n.d.). Google Patents.
-
4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one - ChemSynthesis. (n.d.). Retrieved February 18, 2026, from [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (n.d.). EPO. Retrieved February 18, 2026, from [Link]
-
Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. (2025). ChemMedChem. Retrieved February 18, 2026, from [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.). Google Patents.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved February 18, 2026, from [Link]
- WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone. (n.d.). Google Patents.
-
PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. (2009). Retrieved February 18, 2026, from [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. research.unipd.it [research.unipd.it]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride Reactions
Welcome to the technical support center for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges related to side-product formation, offering in-depth troubleshooting advice and validated protocols to ensure the integrity and success of your experiments.
Introduction: Understanding the Reactivity of 4-Amino-1-methylpyrimidin-2(1H)-one
4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a pivotal building block in medicinal chemistry and drug development. Its unique electronic and structural features, while advantageous for therapeutic design, also render it susceptible to specific side-reactions. The primary amino group and the pyrimidinone ring system are the main sites of reactivity, where undesirable transformations can occur under various experimental conditions. This guide will focus on the most frequently encountered side-products: hydrolysis, oxidation, and dimerization, providing a clear rationale for their formation and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product I am likely to encounter?
A1: The most prevalent side-product is the hydrolysis of the 4-amino group, leading to the formation of 1-methyluracil. This deamination reaction is catalyzed by both acidic and basic conditions and is significantly accelerated by increased temperatures.[1][2]
Q2: My reaction mixture is turning yellow/brown. What could be the cause?
A2: Discoloration often indicates the formation of oxidation byproducts or polymerization. The pyrimidine ring is susceptible to oxidation, especially in the presence of air, metal catalysts, or oxidizing reagents, leading to the formation of colored impurities.
Q3: I am observing a significant amount of an unknown, high-molecular-weight impurity in my crude product. What might it be?
A3: This could be a dimer or oligomer of your starting material or product. Dimerization can occur through various mechanisms, including intermolecular reactions under harsh thermal or acidic conditions.
Q4: Can impurities in my starting materials lead to side-product formation?
A4: Absolutely. For instance, if you are synthesizing 4-Amino-1-methylpyrimidin-2(1H)-one from N-methylurea and a β-dicarbonyl compound, self-condensation of the β-dicarbonyl component or impurities within it can lead to undesired byproducts.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving common issues related to side-product formation.
Issue 1: Formation of 1-Methyluracil via Hydrolysis
Symptoms:
-
A new peak with a different retention time appears in your HPLC chromatogram, often eluting earlier than the starting material depending on the column and mobile phase.
-
¹H NMR analysis of the crude product shows a disappearance of the amino protons and potential shifts in the aromatic protons of the pyrimidine ring.
-
Mass spectrometry reveals a molecular ion corresponding to 1-methyluracil (C₅H₆N₂O₂, MW: 126.11 g/mol ).[3][4]
Causality:
The hydrolysis of the exocyclic amino group at the C4 position is a well-documented degradation pathway for cytosine and its derivatives.[1] The reaction proceeds via nucleophilic attack of water on the protonated pyrimidine ring, followed by the elimination of ammonia.
-
Acid Catalysis: Under acidic conditions, the ring nitrogen is protonated, making the C4 position more electrophilic and susceptible to attack by water.
-
Base Catalysis: While less pronounced, basic conditions can also promote hydrolysis.
-
Temperature: The rate of hydrolysis is highly dependent on temperature, with a significant increase in the reaction rate at elevated temperatures.[1][2]
Troubleshooting Workflow: Hydrolysis Mitigation
Caption: Workflow for addressing 1-methyluracil formation.
Prevention and Mitigation Protocol:
-
pH Control: Maintain the reaction pH in the range of 5-8, where the rate of hydrolysis is at a minimum.[1] Use appropriate buffer systems if necessary.
-
Temperature Management: Whenever possible, conduct reactions at or below room temperature. If heating is required, minimize the reaction time and temperature.
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water.
-
Work-up and Storage: During aqueous work-up, use cold solutions and minimize the time the compound is in contact with acidic or basic aqueous phases. Store the final product in a dry, cool environment.
Remediation Protocol: Removal of 1-Methyluracil
If 1-methyluracil has formed, it can often be removed by the following methods:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can effectively separate the more polar 1-methyluracil from the desired product.
-
Chromatography: Silica gel column chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) can be used for purification.
| Compound | Typical HPLC Retention Time (Relative) | Key ¹H NMR Signals (DMSO-d₆) |
| 4-Amino-1-methylpyrimidin-2(1H)-one | 1.0 | ~7.5 (d, 1H), ~6.8 (br s, 2H, NH₂), ~5.6 (d, 1H), ~3.2 (s, 3H, N-CH₃) |
| 1-Methyluracil | < 1.0 | ~7.6 (d, 1H), ~5.5 (d, 1H), ~3.1 (s, 3H, N-CH₃) |
Issue 2: Oxidative Degradation
Symptoms:
-
The reaction mixture or isolated product develops a yellow to brown coloration.
-
Complex mixture of unidentified impurities observed by HPLC and MS, potentially with masses corresponding to the addition of one or more oxygen atoms.
Causality:
The electron-rich pyrimidine ring is susceptible to oxidation. This can be initiated by:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to gradual oxidation.
-
Metal Contaminants: Trace amounts of transition metals from reagents or reaction vessels can catalyze oxidation reactions.
-
Oxidizing Reagents: The use of strong oxidizing agents in the reaction sequence will likely lead to degradation of the pyrimidine ring.
Troubleshooting Workflow: Preventing Oxidative Degradation
Caption: Workflow to prevent oxidative degradation.
Prevention and Mitigation Protocol:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
High-Purity Reagents: Utilize high-purity starting materials and reagents to minimize metal contaminants.
-
Chelating Agents: In cases where metal catalysis is unavoidable, consider the addition of a chelating agent during work-up to sequester metal ions.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Issue 3: Dimerization and Polymerization
Symptoms:
-
Appearance of a high-molecular-weight peak in the mass spectrum (e.g., M+M+1, 2M+1).
-
Broad, unresolved peaks in the NMR spectrum.
-
Insolubility of the side-product in common organic solvents.
Causality:
Dimerization or polymerization can occur through several pathways, often under harsh conditions:
-
Thermal Stress: High temperatures can promote intermolecular reactions, leading to the formation of dimers or oligomers.
-
Acid-Catalyzed Dimerization: Strong acidic conditions can facilitate the formation of dimeric species through electrophilic aromatic substitution-type reactions.
-
Radical Polymerization: In the presence of radical initiators or upon exposure to UV light, radical-mediated polymerization can occur.
Troubleshooting Workflow: Minimizing Dimerization
Caption: Workflow to minimize dimerization and polymerization.
Prevention and Mitigation Protocol:
-
Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, use the lowest effective temperature and minimize the reaction time.
-
Control of Acidity: If an acid catalyst is required, use the mildest acid that is effective and consider using a buffer to maintain a constant pH.
-
Radical Inhibitors: If radical-mediated polymerization is suspected, the addition of a radical inhibitor (e.g., BHT) may be beneficial, provided it does not interfere with the desired reaction.
Remediation Protocol: Removal of Dimers/Polymers
-
Precipitation/Trituration: Dimers and polymers are often less soluble than the monomeric product. Trituration of the crude product with a suitable solvent may cause the desired product to dissolve, leaving the polymeric material as a solid.
-
Filtration: If the polymeric material is insoluble, it can be removed by filtration.
Conclusion
The successful synthesis and handling of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride require a thorough understanding of its potential degradation pathways. By carefully controlling reaction parameters such as pH, temperature, and exposure to oxygen and light, the formation of common side-products like 1-methyluracil, oxidation products, and dimers can be significantly minimized. The troubleshooting guide and protocols provided herein are intended to serve as a valuable resource for researchers, enabling the efficient and reliable execution of their synthetic objectives.
References
-
Wolfenden, R., et al. (2016). Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Proceedings of the National Academy of Sciences, 113(29), 8053-8057. [Link]
-
Gao, F., et al. (2016). Temperature dependence of rate constants for the deamination of 1-methylcytosine at pH 2.45 (red) and cytosine at pH 7.0 in phosphate buffer (blue), in the range between 90° and 200 °C. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyluracil. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyluracil [¹H NMR]. Wiley Science Solutions. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyluracil [¹³C NMR]. Wiley Science Solutions. Retrieved from [Link]
-
BioPharm International. (2009). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 22(12). [Link]
Sources
Stability and degradation of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
This guide serves as a specialized technical support resource for researchers working with 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly known as 1-Methylcytosine Hydrochloride ).
The content is structured to address stability, degradation mechanisms, and analytical troubleshooting with high specificity.
Stability, Degradation, and Troubleshooting Guide
Compound Identity:
-
IUPAC Name: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
-
Common Name: 1-Methylcytosine Hydrochloride (1-MeC·HCl)
-
CAS Number (Free Base): 1122-47-0 | Salt: 13554-93-3
-
Core Structure: Pyrimidine nucleobase analog (Cytosine methylated at N1).
Critical Stability Profile
Primary Degradation Pathway: Hydrolytic Deamination
The most significant stability risk for 1-Methylcytosine is hydrolytic deamination , converting the molecule into 1-Methyluracil (1-Methylpyrimidine-2,4(1H,3H)-dione).
-
Mechanism: Nucleophilic attack by water (or hydroxide ions) at the C4 position, displacing the exocyclic amino group as ammonia.
-
Kinetics: The reaction is slow at neutral pH (25°C) but accelerates significantly under acidic (pH < 3) or alkaline (pH > 9) conditions, and with elevated temperature.
-
Thermodynamics: The activation energy (
) is approximately 23 kcal/mol , making the degradation highly temperature-sensitive ( ).[1]
Secondary Risks
-
Photostability: While 1-Methylcytosine exhibits relatively high photostability due to ultrafast non-radiative deactivation pathways (lifetime ~5.7 ps), prolonged exposure to high-intensity UV can induce dimerization or hydration, particularly in aqueous solution.
-
Hygroscopicity: As a hydrochloride salt, the solid form is hygroscopic. Moisture uptake can create a localized acidic environment on the crystal surface, accelerating solid-state deamination over time.
Troubleshooting & FAQs
Issue 1: "I see a new peak eluting before my main peak in Reverse Phase HPLC."
Diagnosis: This is likely 1-Methyluracil , the primary hydrolysis product.
-
Why it happens: 1-Methyluracil lacks the basic amino group of 1-Methylcytosine. In acidic HPLC buffers (e.g., pH 3-4), 1-Methylcytosine is protonated (cationic) and retained longer or similarly depending on the column, while 1-Methyluracil remains neutral and often elutes earlier on standard C18 columns.
-
Solution:
-
Check the age of your stock solution. Aqueous stocks stored at 4°C for >1 week often show detectable deamination.
-
Validation: Spiking the sample with authentic 1-Methyluracil should increase the area of the impurity peak.
-
Issue 2: "The compound is not dissolving completely in my buffer."
Diagnosis: pH-dependent solubility limit.
-
Why it happens: You have the hydrochloride salt . It dissolves readily in water (acidic pH). However, if you dissolve it directly into a high-molarity phosphate buffer at pH > 7, the free base (1-Methylcytosine) may form. While the free base is moderately soluble, high concentrations (>50 mM) in cold, neutral buffers can lead to precipitation.
-
Solution: Dissolve the HCl salt in pure water first to ensure complete solvation, then slowly dilute into the final buffer.
Issue 3: "My UV quantification is inconsistent."
Diagnosis: Shift in
-
Why it happens:
-
pH Effect: The UV spectrum of cytosine derivatives shifts based on protonation. 1-Methylcytosine has a
~274 nm (acidic) vs ~267 nm (neutral). -
Degradation Effect: 1-Methyluracil has a
~265 nm but a lower extinction coefficient than cytosine at 274 nm. As degradation proceeds, total absorbance at 274 nm decreases.
-
-
Solution: Always measure UV absorbance in a buffered solution (e.g., 0.1 M HCl or Phosphate pH 7.0) rather than water to fix the protonation state.
Analytical Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify purity and detect the 1-Methyluracil degradant.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 95% A / 5% B (or slow gradient to 10% B if needed) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (compromise for both species) |
| Temperature | 25°C |
| Expected Retention | 1-Methyluracil: ~2-3 min (elutes first) 1-Methylcytosine: ~4-6 min (elutes second due to cation-pi interactions or polarity differences depending on column) |
Protocol B: Forced Degradation (Stress Testing)
To validate the method, generate the impurity in situ.
-
Acid Stress: Dissolve 1 mg/mL 1-MeC·HCl in 0.1 M HCl. Heat at 80°C for 2 hours. -> Expect >10% conversion to 1-Methyluracil.
-
Base Stress: Dissolve 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 1 hour. -> Rapid deamination observed.
-
Oxidative Stress: Treat with 3% H2O2 at RT. -> Monitor for N-oxide formation or ring fragmentation (minor pathways).
Visualizations
Figure 1: Degradation Pathway
The following diagram illustrates the conversion of 1-Methylcytosine to 1-Methyluracil via hydrolytic deamination.
Caption: Hydrolytic deamination of 1-Methylcytosine to 1-Methyluracil. This reaction is the primary shelf-life limiting factor.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to resolve analytical anomalies.
Caption: Diagnostic flowchart for resolving common analytical issues with 1-Methylcytosine HCl.
Summary Data Tables
Table 1: Physicochemical Properties & Stability
| Property | Value / Description |
| Molecular Weight | 161.59 g/mol (HCl Salt) |
| Solubility | Highly soluble in water (>50 mg/mL); Sparingly soluble in Ethanol. |
| pKa (N3) | ~4.5 (Protonation of the ring nitrogen) |
| UV Max ( | 274 nm (pH 1), 267 nm (pH 7) |
| Storage Condition | -20°C, Desiccated, Protected from light. |
| Shelf Life | >2 years (Solid, -20°C); <24 hours (Solution, pH > 9, RT) |
Table 2: Degradation Kinetics (Approximate)
| Condition | Rate of Deamination | Recommendation |
| pH 7.0, 25°C | Very Slow ( | Safe for short-term experiments (24h). |
| pH 7.0, 95°C | Fast ( | Avoid prolonged heating. |
| pH 2.0, 25°C | Moderate | Analyze immediately; do not store. |
| pH 12.0, 25°C | Very Fast | Unstable; prepare fresh. |
References
-
Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Source: PNAS (Proceedings of the National Academy of Sciences) Context: Establishes the activation energy and temperature dependence of 1-methylcytosine deamination compared to cytosine.
-
Is 1-methylcytosine a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution? Source: PCCP (Physical Chemistry Chemical Physics), RSC Publishing Context: Details the photostability and excited state dynamics of 1-methylcytosine.
-
Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 Context: Discusses reaction mechanisms at the C4 and C6 positions, relevant to degradation pathways.
-
1-Methylcytosine Product Information & Storage. Source: MedChemExpress / Chemical Suppliers Context: Standard handling, storage (-80°C/-20°C), and solubility data.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Introduction
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. This molecule is a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The inherent chemical properties of the pyrimidinone scaffold, particularly its ambident nucleophilic character, present unique challenges during synthesis, most notably in achieving selective N1-methylation.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into overcoming common hurdles, from bench-scale reaction optimization to pilot-plant scale-up. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting frameworks to ensure the successful and efficient production of this key intermediate.
Section 1: Synthesis Pathway Overview
The most direct and common route to 4-Amino-1-methylpyrimidin-2(1H)-one involves the selective N-methylation of the readily available starting material, 4-aminopyrimidin-2(1H)-one (also known as Cytosine), followed by conversion to its hydrochloride salt. The primary challenge in this pathway is controlling the regioselectivity of the alkylation, as the pyrimidinone ring system can be alkylated at the desired N1 position or the undesired O2 position.
Caption: General synthetic route for 4-Amino-1-methylpyrimidin-2(1H)-one HCl.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield During the N-Methylation Step
Question: My methylation reaction of cytosine shows a high amount of unreacted starting material by TLC/HPLC, even after extended reaction times. What are the potential causes and solutions?
Answer: Low conversion is a frequent problem that can typically be traced back to reaction conditions or reagent activity. Consider the following factors:
-
Inadequate Base Strength: Cytosine is weakly acidic, and a sufficiently strong base is required to generate the nucleophilic anion. While potassium carbonate (K₂CO₃) is common, it may not be strong enough or may have poor solubility in some solvents.
-
Solution: Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). When using these, ensure anhydrous conditions, as they react violently with water.
-
-
Poor Reagent Quality: The purity of starting materials is critical.[1] Impurities in cytosine or a degraded methylating agent can inhibit the reaction.
-
Solution: Ensure cytosine is dry and of high purity. Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate) or purify it before use.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier.
Issue 2: Poor Regioselectivity (Formation of O-Methylated Impurity)
Question: My reaction produces a significant amount of the O-methylated isomer, 2-methoxy-4-aminopyrimidine, which is difficult to separate from my desired N-methylated product. How can I improve the N:O alkylation ratio?
Answer: This is the most critical challenge in this synthesis. The outcome of N- vs. O-alkylation is highly dependent on the reaction conditions, as the pyrimidinone anion is an ambident nucleophile.[3]
-
Underlying Principle (Pearson's HSAB Theory): The nitrogen atom is a "softer" nucleophilic center than the oxygen atom. "Softer" alkylating agents and conditions that favor a "free" anion will preferentially react at the nitrogen.
-
Troubleshooting & Optimization:
-
Solvent Choice: The solvent has a profound impact.
-
Explanation: Protic solvents (like ethanol) can form hydrogen bonds with the oxygen atom, making it less nucleophilic and thus favoring N-alkylation. However, they can also solvate the cation from the base, reducing its effectiveness. Polar aprotic solvents (like DMF or DMSO) are generally preferred as they effectively solvate the cation (e.g., K⁺), leaving a more "naked" and reactive anion, which can improve overall reaction rate. The selectivity in these solvents is often a delicate balance.[3]
-
Action: Screen different solvents. While DMF is a common starting point, exploring alternatives like acetonitrile or N-methyl-2-pyrrolidone (NMP) can be beneficial.[1]
-
-
Methylating Agent:
-
Explanation: Harder electrophiles (e.g., dimethyl sulfate) tend to react with the harder nucleophile (oxygen), while softer electrophiles (e.g., methyl iodide) favor the softer nitrogen.
-
Action: Use methyl iodide (MeI) instead of dimethyl sulfate (DMS) to improve N-selectivity.
-
-
Advanced Selective Method (Silylation-Rearrangement): For cases requiring very high selectivity, especially at scale, a two-step, one-pot procedure can be employed.
-
Explanation: This method involves first silylating the amide with an agent like HMDS, followed by transilylation and an intramolecular rearrangement that selectively delivers the methyl group to the nitrogen atom.[3] This approach avoids the formation of the O-alkylated byproduct almost entirely.
-
Action: Consider the protocol outlined by Pharmathen, which uses a chloromethyldimethylsilyl chloride reagent followed by desilylation with potassium fluoride, achieving yields approaching 80% with <0.01% of the O-alkylated impurity.[3]
-
-
Caption: Troubleshooting workflow for poor N- vs. O-methylation selectivity.
Issue 3: Challenges in Purification and Salt Formation
Question: The crude product is difficult to purify by column chromatography, and I'm getting an oil or impure solid after adding HCl for salt formation. What are the best practices?
Answer: Purification and salt formation require careful attention to solvent choice and conditions.
-
Purification of the Free Base:
-
Problem: The free base is quite polar, which can lead to poor separation on silica gel chromatography.
-
Solution - Crystallization: This is the preferred method for purification, especially at scale.[4] Experiment with different solvent systems. A common and effective choice is recrystallization from ethanol or an ethanol/water mixture.[4] The goal is to find a system where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.
-
-
Hydrochloride Salt Formation:
-
Problem: The presence of water can lead to the formation of a sticky oil instead of a crystalline solid. Using an incorrect amount of HCl can result in an impure or improperly formed salt.
-
Solution:
-
Anhydrous Conditions: Ensure the purified free base is completely dry (azeotropic distillation with toluene or drying under high vacuum can help).
-
Solvent Choice: Dissolve the free base in a non-polar, anhydrous solvent where the free base is soluble but the hydrochloride salt is not. Anhydrous isopropanol (IPA), diethyl ether, or ethyl acetate are excellent choices.
-
Controlled HCl Addition: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. Add exactly one molar equivalent of HCl.
-
Isolation: The hydrochloride salt should precipitate as a crystalline solid. Filter the solid, wash with a small amount of the cold anhydrous solvent (e.g., ether), and dry under vacuum.[5]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction? A1: The primary concerns are the handling of toxic and carcinogenic methylating agents like methyl iodide and dimethyl sulfate, and the use of highly reactive bases like sodium hydride.[3] On a large scale, thermal management is also critical, as the methylation reaction can be exothermic. All operations should be conducted in a well-ventilated fume hood or a contained reactor system with appropriate personal protective equipment (PPE). A quench strategy for reactive reagents should be planned in advance.
Q2: How can I definitively confirm that I have synthesized the N1-methyl isomer and not the O2-methyl isomer? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The N-H protons of the 4-amino group will be present in both isomers. However, the N1-methyl group will appear as a sharp singlet around 3.2-3.5 ppm. The O-methyl group of the impurity will appear further downfield, typically around 3.8-4.1 ppm.
-
¹³C NMR: The chemical shift of the methyl carbon is also diagnostic.
-
LC-MS: While not definitive for structure on its own, it can confirm the correct mass for the methylated product and help track the relative amounts of the two isomers in a reaction mixture.[6]
Q3: Are there "greener" or less toxic alternatives to methyl iodide for the methylation step? A3: Yes, dimethyl carbonate (DMC) is considered a greener methylating agent.[7] It is less toxic and the byproducts are methanol and CO₂, which are more environmentally benign. However, reactions with DMC often require higher temperatures and may need specific catalysts to achieve good conversion, so optimization would be required.
Q4: When scaling up, chromatography becomes impractical. What is the best strategy for ensuring high purity? A4: The best scale-up strategy relies on robust crystallization for purification.[8] This involves developing a highly optimized crystallization procedure for both the free base and the final hydrochloride salt. Key steps include:
-
Solvent Screening: Identify a solvent or solvent mixture that provides a high yield of pure crystals.
-
Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of large, pure crystals.
-
Seeding: Use a small amount of pure product to initiate crystallization, which can improve consistency and crystal form.
-
Re-crystallization: If necessary, perform a second crystallization to "polish" the material to the required purity specifications.
Section 4: Experimental Protocols
These are representative protocols and should be optimized for your specific setup and scale.
Protocol 1: N-Methylation of 4-Aminopyrimidin-2(1H)-one
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminopyrimidin-2(1H)-one (1.0 eq).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, ~10 mL per gram of starting material) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Slowly add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).[1]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF.
-
Isolation: Remove the DMF from the filtrate under reduced pressure (high vacuum is required). The resulting crude solid/oil contains the desired product and any O-methylated isomer.
Protocol 2: Purification via Recrystallization
-
Dissolution: Transfer the crude product from Protocol 1 to a clean flask. Add a minimal amount of hot ethanol to dissolve the material completely. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Once crystallization is complete, collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol to remove residual impurities. Dry the purified 4-Amino-1-methylpyrimidin-2(1H)-one (free base) in a vacuum oven.
Protocol 3: Formation of the Hydrochloride Salt
-
Setup: Dissolve the purified and dried free base (1.0 eq) from Protocol 2 in anhydrous isopropanol (IPA, ~15 mL per gram).
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise. A white precipitate should form immediately.
-
Stirring: Stir the resulting suspension at room temperature for 1-2 hours to ensure complete salt formation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the final product, 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, under vacuum to a constant weight.
Section 5: Data Summary Tables
Table 1: Comparison of Typical N-Methylation Conditions
| Parameter | Method A (Standard) | Method B (High Selectivity) | Reference |
| Methylating Agent | Methyl Iodide (MeI) | Chloromethyldimethylsilyl chloride / KF | [3] |
| Base | Potassium Carbonate (K₂CO₃) | HMDS (for silylation) | [3] |
| Solvent | DMF / DMSO | Acetonitrile | [3] |
| Temperature | 40 - 80 °C | Optimized, often multi-step temps | [3] |
| Typical Yield | 50 - 75% | ~80% | [3] |
| Typical N:O Ratio | 5:1 to 10:1 | >99:1 | [3] |
| Scale-Up Notes | Prone to selectivity issues; MeI is toxic. | Higher complexity but superior purity profile, avoiding difficult purifications. |
Table 2: Recommended Analytical Parameters
| Technique | Mobile Phase / System | Typical Retention | Purpose |
| TLC | 10% MeOH in DCM | SM (Rf ~0.2), N-Me (Rf ~0.4), O-Me (Rf ~0.6) | Reaction monitoring |
| HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Varies by method | Purity analysis, quantification of isomers |
| LC-MS | ESI+ Mode | M+H⁺ peak at m/z 126.1 | Mass confirmation of product and isomers |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
- Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one.
- Biopharm. (n.d.). Analytical Chemistry.
- European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
- Chemrio. (n.d.). 4-Amino-1-methylpyridin-2(1h)-one hydrochloride.
- Reddit. (2022, April 28). The synthesis of Pyrimidinone or pyrimidine derivatives. r/OrganicChemistry.
- Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11.
- Journal of Medicinal and Chemical Sciences. (2023, August 15). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity.
- PMC. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst.
- ScienceScholar. (2022, September 30). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - amino nicotino nitrile as an effective precursor.
- ResearchGate. (2026, January 3). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1.
- IJPPR. (2024, May 30). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview.
- ChemSynthesis. (2025, May 20). 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one.
- BLD Pharm. (n.d.). 554-01-8|4-Amino-5-methylpyrimidin-2(1H)-one.
- iChemical. (n.d.). 4-Aminopyrimidin-2(1H)-one, CAS No. 71-30-7.
- Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.
- PubChem. (n.d.). 4-Amino-1-methylpyridin-2-one.
- PubMed. (2014, December 1). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists.
- WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles.
- RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- PubMed. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
- Growing Science. (2017, February 16). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst.
- Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.
- University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Nature. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity.
- Google Patents. (n.d.). WO2024208542A1 - Process for the production of 4-amino-5-methyl-(1h)-pyridin-2-one.
- PMC - NIH. (n.d.). 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride.
- SynBioBeta. (2025, December 15). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- Chemsrc. (2025, August 20). 2(1H)-Pyrimidinone,4-amino-1-methyl.
- Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
- Sigma-Aldrich. (n.d.). 4-amino-2(1h)-pyrimidinone.
- Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Chemistry | Biopharm [bri.cz]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Alternative synthetic routes for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Topic: Alternative synthetic routes for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers in Epigenetics and Medicinal Chemistry
Welcome to the Technical Support Hub for Pyrimidine Synthesis. This guide addresses the specific challenges in synthesizing 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly referred to as 1-Methylcytosine HCl ; CAS: 1122-47-0). Unlike its naturally occurring isomer 5-methylcytosine, 1-methylcytosine requires precise synthetic control to ensure the methyl group attaches exclusively to the N1 position, avoiding the thermodynamically favorable N3 byproduct.
⚠️ The Core Challenge: Regioselectivity
Before beginning, understand why "simple" methylation often fails.
In neutral media, the N3 position of cytosine is the most nucleophilic site (
📊 Route Selector: Decision Matrix
Figure 1: Decision matrix for selecting the synthetic pathway based on starting material availability.
🛠️ Module 1: The "Gold Standard" Protocol (Silyl-Hilbert-Johnson Adaptation)
Best for: High yield, laboratory scale, using Cytosine as the starting material.
This method utilizes the Vorbrüggen reaction principles. By silylating cytosine, you create a bis-trimethylsilyl intermediate. The silyl groups protect the exocyclic amine and oxygen, while increasing the nucleophilicity of N1 towards alkyl halides .
Protocol Steps:
-
Silylation: Suspend Cytosine (1.0 eq) in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate. Reflux until the solution becomes clear (indicates formation of bis-TMS-cytosine). Evaporate excess HMDS in vacuo.
-
Alkylation: Dissolve the residue in dry Acetonitrile (MeCN) or 1,2-Dichloroethane. Add Methyl Iodide (MeI, 1.2 eq). Heat to reflux for 4–6 hours.
-
Desilylation & Salt Formation: Cool the mixture. Add excess Methanol (MeOH) to quench. Add concentrated HCl (1.1 eq relative to start). The silyl groups hydrolyze rapidly, precipitating the product.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (9:1).
| Reagent | Role | Critical Parameter |
| HMDS | Silylating Agent | Must be moisture-free; reflux until clear. |
| Methyl Iodide | Electrophile | Toxic; use in fume hood. Excess ensures completion. |
| Acetonitrile | Solvent | Must be anhydrous (<50 ppm water). |
🛠️ Module 2: The "Organic" Protocol (Conversion from 1-Methyluracil)
Best for: Unambiguous structure confirmation, avoiding isomer separation.
This route starts with the methyl group already at N1, eliminating regioselectivity concerns. It converts the C4-carbonyl into an amine via a chloro-intermediate 6.
Protocol Steps:
-
Chlorination: React 1-Methyluracil with Phosphorus Oxychloride (
) and (1.0 eq) at reflux for 2 hours.-
Product: 4-Chloro-1-methylpyrimidin-2(1H)-one.
-
-
Amination: Evaporate excess
. Dissolve the residue in absolute Ethanol. Add saturated ethanolic Ammonia ( ) or liquid ammonia in a pressure vessel. Heat at 100°C for 4–8 hours. -
Hydrolysis: The reaction yields the free base. Evaporate solvent.[7]
-
Salt Formation: Dissolve in minimal hot MeOH. Add 1.25M HCl in MeOH. Cool to 0°C to crystallize 1-Methylcytosine HCl.
🔍 Troubleshooting & FAQs
Q1: My product from Route A (Cytosine + MeI) is a yellow oil, not a white solid. Why?
Diagnosis: Incomplete silylation or moisture contamination.
Explanation: If moisture is present, the silyl groups hydrolyze prematurely. You likely generated a mixture of N3-methylcytosine and unreacted cytosine.
Fix: Ensure the silylation step (HMDS) turns completely clear before adding MeI. Use a drying tube or
Q2: The NMR spectrum shows a split methyl peak. What happened?
Diagnosis: Isomer mixture (N1 vs. N3 vs. N1,N3-dimethyl). Explanation: N3-methylcytosine has a distinct shift compared to N1-methylcytosine. Validation:
-
1-Methylcytosine (Target): Methyl singlet
ppm (in DMSO-d6). -
3-Methylcytosine (Impurity): Methyl singlet often shifted downfield; aromatic proton coupling constants differ. Fix: Recrystallize from hot water/ethanol. 1-Methylcytosine HCl is less soluble in ethanol than the impurities.
Q3: Why use the Hydrochloride salt instead of the free base?
Answer: Stability and Solubility. The free base of 1-methylcytosine is hygroscopic and can be difficult to handle as a dry powder. The HCl salt forms a stable, crystalline lattice that is easier to weigh for stoichiometric applications in drug development or enzymatic assays 8.
Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?
Answer: Yes, but with caution. DMS is cheaper but more toxic and harder to remove (high boiling point). If using DMS in Route A, ensure you quench carefully with ammonium hydroxide before acidification to destroy excess methylating agent.
🧬 Pathway Visualization
Figure 2: Chemical pathways for the synthesis of 1-Methylcytosine HCl. Route A (Top) uses transient silylation. Route B (Bottom) uses functional group interconversion.
📚 References
-
Wikipedia Contributors. (n.d.). Synthesis of nucleosides - The Silyl-Hilbert-Johnson Reaction. Wikipedia. Retrieved from [Link]
-
PureSynth. (n.d.). 5-Methylcytosine Hydrochloride Properties (Analogous Salt Properties). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79143, 1-Methylcytosine. Retrieved from [Link]
Sources
- 1. Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position - Arabian Journal of Chemistry [arabjchem.org]
- 2. POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein–DNA system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pure-synth.com [pure-synth.com]
Technical Support: Purification of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
Case ID: PUR-1MC-HCL-001
Compound: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
Common Name: 1-Methylcytosine Hydrochloride
CAS: 6749-81-1 (Salt) / 1122-47-0 (Free Base)
Molecular Formula:
Module 1: Diagnostic Triage
Before initiating purification, you must identify the nature of the impurity. The purification strategy for a regioisomer differs fundamentally from that of a colored oxidation byproduct.
| Symptom | Probable Impurity | Primary Solution |
| Yellow/Brown Discoloration | Oxidation byproducts, trace transition metals.[1] | Protocol B: Activated Carbon Treatment |
| Extra NMR Signals (Proton) | Regioisomer (3-Methylcytosine) or Starting Material (Cytosine).[1] | Protocol A: Fractional Recrystallization |
| High Ash Content / Hygroscopicity | Inorganic salts (NaCl, excess HCl).[1] | Protocol C: Solvent Trituration / Desalting |
| Melting Point Depression | General organic impurities / Solvent inclusions.[1] | Protocol A: Recrystallization & Vacuum Drying |
Impurity Identification & Removal Workflow
Figure 1: Decision matrix for selecting the appropriate purification protocol based on physical and spectral observations.
Module 2: The Core Protocol (Recrystallization)
Objective: Removal of regioisomers (3-methylcytosine) and starting material (cytosine).[1] Principle: 1-Methylcytosine HCl exhibits a steep solubility curve in water/ethanol mixtures.[1] The 1-methyl isomer is generally thermodynamically more stable but has distinct solubility parameters compared to the 3-methyl isomer [1, 2].[1]
Reagents Required
Step-by-Step Methodology
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude 4-Amino-1-methylpyrimidin-2(1H)-one HCl in a round-bottom flask.
-
Add hot deionized water (80-90°C) dropwise with constant stirring.
-
Critical: Add only enough water to dissolve the solid completely. Excess water will drastically reduce yield.[1]
-
Target Concentration: Approx. 1g solute per 3-5 mL water (varies by impurity profile).[1]
-
-
Hot Filtration (Insoluble Removal):
-
If the solution is cloudy or contains particulate matter, filter immediately through a pre-heated funnel (or sintered glass filter) to prevent premature crystallization.[1]
-
-
The Anti-Solvent Addition (Ethanol Shift):
-
Controlled Cooling (Thermodynamic Selection):
-
Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities (occlusion).[1]
-
Once at room temperature, move to 4°C (fridge) for 4-12 hours to maximize yield.
-
-
Harvesting:
-
Filter the white crystalline precipitate under vacuum.
-
Wash: Rinse the filter cake with cold Ethanol/Water (9:1 mixture) to remove surface mother liquor containing the impurities.[1]
-
Module 3: Troubleshooting & FAQs
Q1: The product is pure by NMR but has a persistent yellow tint. How do I fix this?
A: This indicates trace oxidation products, common in pyrimidine derivatives.[1]
-
Protocol: Dissolve the salt in the minimum amount of hot water. Add Activated Carbon (1-3% by weight) .
-
Stir at 60°C for 15-30 minutes.
-
Critical Step: Filter through a Celite® pad (diatomaceous earth) while hot to remove the carbon completely.[1] The filtrate should be colorless. Proceed to crystallization.[1][3][4]
Q2: I see a small peak at ~3.4 ppm (N-Me) that shouldn't be there. Is this the 3-isomer?
A: Likely, yes. The N-methyl group of 3-methylcytosine typically resonates at a slightly different chemical shift than the 1-methyl isomer (approx 3.3-3.5 ppm range depending on solvent/pH) [1].[1]
-
Modification: Increase the water content slightly in the solvent mixture. The separation relies on the differential solubility; a "slower" crystallization (more dilute) often yields higher purity at the cost of some yield.[1]
Q3: My yield is very low (<40%). What went wrong?
A: You likely used too much water during the dissolution step. 1-Methylcytosine HCl is highly soluble in water.[1]
-
Recovery: Do not discard the mother liquor (filtrate).[1] Rotovap it down to 20% of its original volume and cool it again to harvest a "second crop." Note that the second crop is usually less pure and should be recrystallized separately.
Q4: The substance is oiling out instead of crystallizing.
A: This happens when the anti-solvent (ethanol) is added too quickly or the solution is too concentrated.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of water (solvent) to the mixture.[1] Cool much more slowly, and consider "seeding" the solution with a tiny crystal of pure product if available.
Module 4: Process Visualization
Recrystallization Thermodynamics Flow
Figure 2: The thermodynamic pathway for purification.[1] Note the "Hot Filtration" step is critical for removing physical contaminants before crystal formation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79143, 1-Methylcytosine. Retrieved February 18, 2026 from [Link][1]
-
Kistenmacher, T. J., & Rossi, M. (1977). 1-Methylcytosine: a refinement.[1][5] Acta Crystallographica Section B, 33(12), 3962–3965.[1][5] (Describes the crystal structure and stability, relevant for understanding lattice energy during crystallization).
Sources
- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
Technical Support Center: Reaction Monitoring of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride by TLC
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. Our focus is on providing practical, field-tested solutions to common challenges, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring reactions with pyrimidine derivatives like this one? A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for the qualitative monitoring of reaction progress.[1] It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate, providing a clear visual representation of reactant consumption, product formation, and the emergence of any byproducts.[2] For pyrimidine synthesis, which is critical in medicinal chemistry, effective monitoring is essential to optimize reaction times and ensure product purity.[1][3]
Q2: What are the key chemical properties of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride that influence TLC analysis? A2: The subject molecule is a hydrochloride salt. This is the most critical factor. The salt form makes it highly polar and likely soluble in polar solvents like water or methanol.[4] On a standard silica gel TLC plate, which is acidic, this polar, basic compound will interact very strongly with the stationary phase. This strong interaction often results in poor mobility (low Rf value) and spot streaking if not addressed with an appropriate mobile phase.
Q3: What is the fundamental principle behind separating compounds on a silica TLC plate? A3: TLC operates on the principle of differential partitioning. The stationary phase, typically silica gel, is highly polar. The mobile phase, a solvent or mixture of solvents, is less polar.[5] As the mobile phase ascends the plate via capillary action, it competes with the stationary phase for the compounds in the spotted mixture. Less polar compounds have a weaker affinity for the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds, like our target molecule, adhere more strongly to the silica and travel shorter distances, yielding lower Rf values.[5][6]
Q4: What is a "co-spot" and why is it essential for reaction monitoring? A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[3] Its purpose is to unambiguously differentiate the starting material spot from the product spot, especially when their Rf values are very close. If the reaction mixture contains unreacted starting material, the spot in the co-spot lane corresponding to the starting material will appear more intense than in the starting material reference lane. If the spots resolve into two distinct spots in the reaction lane, the co-spot helps confirm which is which.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the cause and the corrective action.
Q5: My spot for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is stuck on the baseline (Rf ≈ 0). How do I get it to move?
-
Causality: An Rf value near zero indicates that the compound is too polar for the current mobile phase (eluent).[6] It has a very high affinity for the polar silica gel and is not being effectively carried up the plate. This is a common issue with polar salts.
-
Solution: You must increase the polarity of your mobile phase. This is typically achieved by increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 Dichloromethane:Methanol (DCM:MeOH) system, try switching to 8:2 or 7:3 DCM:MeOH.
Q6: My spots are streaking or "tailing" instead of being tight and round. What's wrong?
-
Causality: Streaking can have several causes:
-
Sample Overloading: Applying too much sample to the plate is a frequent error.[3][7]
-
Strong Solute-Stationary Phase Interaction: The basic amino group on the pyrimidine ring can interact strongly with the acidic silanol groups (Si-O-H) on the silica gel plate, causing tailing.[3][5]
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to smear as it moves up the plate.[1]
-
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[3]
-
Modify the Mobile Phase: To mitigate the strong interaction with silica gel, add a small amount of a competitive base to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[3] This additive will interact with the acidic sites on the silica, allowing your basic compound to travel more cleanly.
-
Check Solubility: Ensure the solvent used to dissolve your sample for spotting is appropriate and that the sample is fully dissolved.
-
Q7: I've run my TLC, but I don't see any spots under the UV lamp. Did my reaction fail?
-
Causality: Not necessarily. This issue can arise from several factors:
-
Compound is Not UV-Active: While pyrimidines are typically UV-active due to their conjugated ring system, some derivatives may have weak absorbance at 254 nm.[1][8]
-
Insufficient Concentration: The concentration of the compound in the spotted sample may be too low to be detected.[7]
-
Compound Evaporation: If the compound is volatile (unlikely for this specific molecule), it may have evaporated from the plate.
-
-
Solutions:
-
Use a Chemical Stain: If UV light is ineffective, use a secondary visualization method. Place the dried plate in a sealed chamber with a few crystals of iodine (I₂); organic compounds will often appear as yellow-brown spots.[1][9] Alternatively, dipping the plate in a potassium permanganate (KMnO₄) stain can reveal compounds that are susceptible to oxidation.[3]
-
Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the solvent dries completely between applications.[7] This concentrates the analyte on the origin.
-
Q8: My starting material and product have very similar Rf values, making it hard to track the reaction.
-
Causality: The chosen mobile phase is not providing adequate separation (resolution) for the two compounds. This happens when the compounds have very similar polarities.
-
Solution: You need to systematically test different mobile phase systems.[10]
-
Change Solvent Ratios: First, try subtle changes in the ratio of your current system.
-
Change Solvent Composition: If adjusting ratios doesn't work, change the solvents themselves. For instance, if DCM:MeOH is not working, try a system like Chloroform:Methanol or Ethyl Acetate:Ethanol. Sometimes, a three-component system like n-butanol:acetic acid:water can provide unique selectivity for very polar compounds.[2]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common TLC problems encountered during reaction monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-2(1H)-pyrimidinone | 71-30-7 - BuyersGuideChem [buyersguidechem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. TLC Visualization Methods - Labster [theory.labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Chromatography Optimization for 4-Amino-1-methylpyrimidin-2(1H)-one HCl
Role: Senior Application Scientist Topic: Solvent System Optimization & Troubleshooting for 1-Methylcytosine Hydrochloride Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists[1][2]
Introduction: The Polarity Challenge
Welcome to the technical support center. You are likely here because 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly known as 1-Methylcytosine or 1mC ) is eluting in the void volume of your C18 column or exhibiting severe peak tailing.[1][2]
This compound presents a classic chromatographic challenge:
-
High Polarity: With a LogP of approximately -1.1, it prefers the aqueous mobile phase over the hydrophobic stationary phase.[1]
-
Ionic Character: As a hydrochloride salt with a basic amine (pKa ~4.5), it exists as a cation at acidic pH and a neutral zwitterion at neutral pH, leading to secondary interactions with silanols.
This guide provides a self-validating system to retain and resolve this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary strategy, with Aqueous Stable Reverse Phase (RP) as a secondary alternative.[1][2]
Module 1: Method Selection Strategy
Before mixing solvents, you must select the correct mode. Standard C18 methods will fail. Use the following decision matrix to select your approach.
Q: Why is my C18 column failing to retain the compound?
A: Standard C18 columns rely on hydrophobic interaction.[1] 1-Methylcytosine is too hydrophilic (water-loving) to interact with the C18 alkyl chains.[1][2] It travels with the aqueous solvent front, resulting in
Q: When should I choose HILIC vs. Reverse Phase?
A:
-
Choose HILIC (Recommended): If you need high sensitivity (MS detection), strong retention (
), and have acetonitrile-compatible equipment.[1] -
Choose Reverse Phase (Specialized): If you are limited to UV detection, cannot use high-organic solvents, or are separating it from very hydrophobic impurities.[1] Note: You must use "Aqueous Stable" (AQ) columns or Ion-Pairing reagents.[1][2]
Visual: Method Selection Decision Tree
Figure 1: Decision tree for selecting the chromatographic mode based on detection requirements.[1][2]
Module 2: HILIC Solvent System Optimization
HILIC is the "Gold Standard" for this compound. It uses a polar stationary phase and a high-organic mobile phase.[1][2] Water acts as the "strong" solvent.[3]
Protocol: The Standard HILIC System
| Parameter | Recommendation | Mechanism / Rationale |
| Stationary Phase | Amide (Preferred) or Zwitterionic | Amide phases provide hydrogen bonding retention without the excessive electrostatic repulsion of bare silica.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Provides counter-ions to mask silanols and stabilizes the ionization state of the amine. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC.[1] High % induces retention. |
| Isocratic Start | 90% B / 10% A | Starts with low elution strength to trap the polar analyte at the head of the column.[1] |
Q: Why use Ammonium Acetate at pH 5.8?
A: The pKa of the protonated amine on 1-Methylcytosine is approximately 4.5 .[1][2]
-
At pH 5.8: The compound is primarily neutral (deprotonated).[1] This reduces ionic repulsion from positively charged stationary phases and minimizes "ion-exchange" tailing on silica silanols.[1][2]
-
Buffer Capacity: Ammonium acetate buffers well at pH 4.8–5.8 and is MS-compatible.[1][2]
Q: My peak is splitting. What is wrong?
A: This is likely a Sample Diluent Mismatch .
-
The Issue: If you dissolve 1-Methylcytosine HCl in 100% water and inject it into a 90% ACN mobile phase, the water plug acts as a "strong solvent bullet," carrying the analyte down the column faster than the mobile phase.
-
The Fix: Dissolve the sample in 85:15 ACN:Water . If solubility is an issue, dissolve in minimal water first, then dilute with ACN.
Module 3: Reverse Phase (RP) Survival Guide
If you must use Reverse Phase (e.g., for QC in a lab without HILIC columns), you cannot use standard conditions.
Strategy A: 100% Aqueous Stability (C18-AQ)
Standard C18 chains collapse in 100% water (dewetting).[1][2] You must use a Polar-Embedded C18 or C18-AQ column designed to stay wetted in 100% buffer.[1][2]
-
Mobile Phase: 10 mM Potassium Phosphate (pH 7.0).
-
Why pH 7.0? Keeps the amine neutral, increasing hydrophobic retention slightly.
Strategy B: Ion-Pairing Chromatography (IPC)
If retention is still insufficient (
-
Reagent: Sodium Hexanesulfonate or Heptanesulfonate (5–10 mM).[1]
-
Mechanism: The sulfonate anion pairs with the protonated amine (cation) of 1-Methylcytosine, forming a neutral, hydrophobic complex that retains on C18.[1]
-
Warning: IPC reagents permanently alter columns and suppress MS ionization. Use only for UV methods.
Module 4: Troubleshooting & FAQs
Visual: Optimization Workflow
Figure 2: Step-by-step troubleshooting workflow for peak tailing issues.
Q: I see a ghost peak eluting before my main peak. What is it?
A: Since you are using the Hydrochloride salt, this is likely the Chloride ion (
-
Verification: Inject a blank of dilute HCl.[1] If the peak appears, it is the counter-ion. It is not an impurity.
Q: The retention time shifts between injections.
A: This indicates the stationary phase is not fully equilibrated.[1]
-
HILIC Cause: HILIC columns form a "water layer" on the surface.[1] This layer takes longer to establish than RP equilibrium.
-
Solution: Equilibrate the column with at least 20 column volumes of mobile phase before the first injection.[1] If using a gradient, include a 5–10 minute re-equilibration step between runs.
Q: Can I use Methanol instead of Acetonitrile in HILIC?
A: Generally, No .[1] Methanol is a protic solvent and is too strong for HILIC retention of this compound. It disrupts the water layer formation on the silica surface. Acetonitrile is aprotic and essential for creating the partition mechanism required for 1-Methylcytosine.[1][2]
References
-
PubChem. (2025).[1][4][5][6][7][8] 1-Methylcytosine | C5H7N3O | CID 79143.[1][2][4][9][10] National Library of Medicine. [Link][9][10]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. [Link]
-
Chrom Tech. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
Sources
- 1. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1122-47-0: 1-methylcytosine | CymitQuimica [cymitquimica.com]
- 3. agilent.com [agilent.com]
- 4. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile--hydrogen chloride (1/1) | C2H4ClN | CID 22261314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-1-methylpyridin-2-one | C6H8N2O | CID 13378000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 10. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride Solutions
Introduction: 4-Amino-1-methylpyrimidin-2(1H)-one, also known as N1-methylcytosine, is a critical pyrimidine derivative used in various biochemical and pharmaceutical research applications. As its hydrochloride salt, it offers improved solubility in aqueous media. However, researchers frequently encounter challenges with its stability in solution, leading to inconsistent experimental results and loss of compound potency. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you prevent the decomposition of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for 4-Amino-1-methylpyrimidin-2(1H)-one HCl in solution?
The decomposition of 4-Amino-1-methylpyrimidin-2(1H)-one HCl in solution is primarily driven by three mechanisms:
-
Hydrolytic Deamination: This is the most common degradation pathway for cytosine and its derivatives. The amino group at the C4 position is hydrolyzed, converting the compound into 1-methyluracil. This reaction is highly influenced by pH and temperature.[1][2]
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS). This can lead to a variety of degradation products and a loss of biological activity.
-
Photodecomposition: Exposure to light, particularly in the UV range, can induce photochemical reactions.[3][4][5] This can lead to the formation of pyrimidine hydrates or other photoproducts, often accompanied by a visible change in the solution's color.[4][6]
Q2: What is the optimal pH range for storing my solution?
Cytosine derivatives are most stable in a neutral to slightly alkaline pH range. Acidic conditions significantly accelerate hydrolytic deamination.[1][7] While the optimal pH must be empirically determined for your specific application and buffer system, a starting range of pH 7.0 to 8.5 is recommended for stock solutions. It is crucial to avoid strongly acidic conditions (pH < 6), as the rate of hydrolysis increases dramatically.[1]
Q3: Which solvents or buffers should I use for maximum stability?
For aqueous solutions, the choice of buffer is critical.
-
Recommended Buffers: Phosphate-based buffers (e.g., PBS) or HEPES buffers are good starting points as they buffer effectively in the neutral to slightly alkaline range.
-
Solvents to Avoid: Avoid using highly acidic or basic solvents. If using organic co-solvents for solubility, ensure they are high-purity, degassed, and free of peroxides.
Q4: How should I store my stock and working solutions?
Proper storage is essential to maintain the integrity of your compound.
-
Temperature: Store stock solutions frozen at -20°C or -80°C . Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light at all times by using amber-colored vials or by wrapping vials in aluminum foil.[3][5] Store them in the dark.
-
Atmosphere: For long-term storage, consider preparing solutions with degassed buffers and overlaying the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q5: I see a precipitate forming in my solution, especially after thawing. What is it and what should I do?
Precipitation upon thawing is a common issue, often due to the compound's limited solubility at lower temperatures or a change in buffer pH upon freezing. The precipitate is most likely the compound itself. To resolve this, gently warm the solution to room temperature or 37°C and vortex thoroughly to redissolve the precipitate before use. Ensure it is fully dissolved to maintain an accurate concentration. If the precipitate does not redissolve, it may indicate degradation or the formation of an insoluble salt, and the solution should be discarded.
Troubleshooting Guide
This section addresses specific experimental problems and provides causal explanations and actionable solutions.
Problem 1: Rapid Loss of Potency or Inconsistent Assay Results
If you observe a decline in the compound's expected activity over a short period or high variability between experiments, chemical degradation is the likely cause.
-
Possible Cause A: Hydrolytic Decomposition
-
Causality: The primary degradation pathway for cytosine analogs is the hydrolysis of the C4-amino group to a carbonyl group, converting the molecule to a uracil derivative.[1] This process is catalyzed by hydronium ions (H₃O⁺) under acidic conditions.[7] The protonation of the N3 ring nitrogen makes the C4 position more electrophilic and susceptible to nucleophilic attack by water.
-
Solution: pH Control and Buffer Optimization. The most effective countermeasure is to maintain the solution pH in a stable range.
-
Protocol: See "Protocol 1: Preparation of a Stabilized Stock Solution" below.
-
Verification: Regularly check the pH of your buffer and final solution. Use a calibrated pH meter.
-
-
-
Possible Cause B: Oxidative Degradation
-
Causality: The electron-rich pyrimidine ring can react with dissolved molecular oxygen or free radicals. This process can be accelerated by the presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺), which can catalyze the formation of reactive oxygen species.
-
Solution: Minimize Oxidants and Catalysts.
-
Degas Solvents: Before preparing solutions, sparge buffers with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Use Chelating Agents: Add a small amount of a chelating agent like EDTA (0.1-0.5 mM) to your buffer. EDTA will sequester divalent metal ions, preventing them from participating in redox cycling.
-
Consider Antioxidants: If oxidative stress is high in your experimental system, adding a mild, compatible antioxidant may be beneficial, but this should be validated to ensure no interference with your assay.
-
-
Problem 2: Solution Color Change (e.g., Yellowing)
A visible change in solution color, typically to a yellow or brown hue, is a strong indicator of degradation, often linked to light exposure.
-
Possible Cause: Photodecomposition
-
Causality: Pyrimidine bases absorb UV light, which can promote them to an excited state.[8] This excited molecule can then undergo various reactions, including hydration across the C5-C6 double bond or the formation of dimers and other complex photoproducts.[4] These degradation products can be colored and are often inactive. The presence of photosensitizers, like riboflavin, in cell culture media can exacerbate this issue.[3][6]
-
Solution: Rigorous Light Protection.
-
Use Amber Vials: Always prepare and store solutions in amber glass or opaque plastic vials.
-
Work in Low Light: When handling the compound, especially in its concentrated form, minimize exposure to direct laboratory light.
-
Dark Storage: Ensure all solutions are stored in a dark environment (e.g., inside a closed box within a freezer or refrigerator).
-
-
Problem 3: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
The appearance of new, unexpected peaks during analytical quality control indicates the formation of degradation products.
-
Possible Cause: Identification of Degradants
-
Causality: Each degradation pathway (hydrolysis, oxidation, photolysis) will produce distinct chemical species with different retention times in chromatography. The primary hydrolytic degradant, 1-methyluracil, will be more polar and typically elute earlier than the parent compound in reversed-phase HPLC.
-
Solution: Implement a Stability-Indicating Method and Forced Degradation Study.
-
Workflow: Develop an HPLC method that can resolve the parent compound from its potential degradants (see "Protocol 2"). To confirm which peaks correspond to which degradation pathway, perform a forced degradation study.
-
Forced Degradation: Intentionally expose aliquots of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light). Analyze the resulting solutions by HPLC-MS to identify the major degradation products and their characteristic retention times and mass-to-charge ratios. This provides a "fingerprint" for identifying instability in your experimental samples.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
-
Buffer Preparation: Prepare a 100 mM HEPES buffer. Adjust the pH to 7.4 using 1 M NaOH. Degas the buffer by sparging with argon or nitrogen gas for 20 minutes. For enhanced stability, add EDTA to a final concentration of 0.5 mM.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. Perform this step away from direct light.
-
Dissolution: In an amber-colored volumetric flask or vial, add approximately 80% of the final required volume of the degassed HEPES buffer. Add the weighed compound to the buffer.
-
Mixing: Gently vortex or sonicate the solution in a water bath until the compound is fully dissolved. Avoid excessive heating.
-
Final Volume: Once dissolved, add the degassed buffer to reach the final desired volume. Mix thoroughly.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
Storage: Overlay each aliquot with argon or nitrogen gas if possible, cap tightly, and store immediately at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Monitoring
This protocol provides a starting point for a stability-indicating method. It must be optimized for your specific equipment and requirements.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 275 nm |
References
-
Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. ResearchGate. Available at: [Link]
-
Effects of Pressure and pH on the Hydrolysis of Cytosine: Implications for Nucleotide Stability around Deep-Sea Black Smokers. PubMed. Available at: [Link]
-
Influence of Sequence-Dependent Cytosine Protonation and Methylation on DNA Triplex Stability. ACS Publications. Available at: [Link]
-
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. Available at: [Link]
-
Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
-
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Available at: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]
-
The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. PMC. Available at: [Link]
Sources
- 1. Effects of Pressure and pH on the Hydrolysis of Cytosine: Implications for Nucleotide Stability around Deep-Sea Black Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Structural Validation of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride by NMR
Executive Summary
This guide provides a definitive protocol for the structural validation of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (also known as 1-Methylcytosine HCl ). Unlike standard spectral libraries which often depict the free base, this document focuses on the hydrochloride salt form , a critical distinction in drug development due to solubility and bioavailability requirements.
We prioritize a self-validating NMR approach . Rather than relying solely on chemical shift matching, this protocol utilizes scalar coupling (
Comparative Analysis: Target vs. Alternatives
In synthetic pathways, methylation of cytosine can yield regioisomers. The table below outlines the critical NMR discriminators between the target (N1-methyl) and its primary "impostors."
Table 1: NMR Spectral Discriminators (DMSO- )
| Feature | Target: 1-Methylcytosine HCl | Alternative: Cytosine (Free Base) | Impurity: 3-Methylcytosine |
| Methyl Signal | Singlet, | Absent | Singlet, |
| H-6 Proton | Doublet, | Doublet, | Shifted upfield relative to N1-Me |
| H-5 Proton | Doublet, | Doublet, | Similar range |
| Coupling ( | |||
| NOE Correlation | Strong NOE: N-Me | N/A | NOE: N-Me |
| Exchangeable H | Broad/Distinct (NH₂, HCl) | Broad (NH, NH₂) | Distinct pattern |
Critical Insight: The chemical shift of the methyl group alone is insufficient for validation. The N1 vs. N3 position is structurally distinct but magnetically similar in 1D NMR. 2D NOESY is required for absolute confirmation.
Experimental Protocol
Sample Preparation
To ensure reproducibility and prevent concentration-dependent shifts (common in salts), follow this strict preparation method.
-
Mass: Weigh
mg of the dry hydrochloride salt. -
Solvent: Add
of DMSO- (99.9% D).-
Why DMSO? The HCl salt is poorly soluble in CDCl₃. D₂O causes rapid exchange of amine/amide protons, erasing critical structural information.
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be clear.
-
Reference: Ensure the solvent contains TMS (
) for internal referencing ( ppm).
Acquisition Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).
-
1H (Proton):
-
Pulse angle: 30°.[1]
-
Relaxation delay (
): seconds (Ensure full relaxation of aromatic protons). -
Scans: 16.
-
-
1D NOE / 2D NOESY (Crucial Step):
-
Mixing time: 500 ms.
-
Focus: Irradiate/Select the Methyl singlet (
ppm).
-
Structural Elucidation Logic (The Self-Validating System)
This section details the "logic gate" process to confirm identity. We use a Graphviz diagram to visualize the decision tree.
The Logic of Validation
-
Count the Protons: Integration must yield 1:1 ratio for H5:H6 and 3:1 for Methyl:H5.
-
Verify the Ring: The H5 and H6 protons form an AX spin system. You must observe two doublets with a coupling constant (
) of approximately 7.5 Hz.-
Failure Mode: Singlets indicate substitution at C5 or C6.
-
-
Locate the Methyl (The "Smoking Gun"):
-
Hypothesis: If the methyl is at N1 (Target), it is spatially proximate to H6 .
-
Hypothesis: If the methyl is at N3 (Isomer), it is distant from H6 and H5, but close to the exocyclic amine (N4).
-
Test: A NOESY cross-peak between the Methyl (
) and the downfield aromatic doublet ( , H6) confirms N1-alkylation.
-
Visualization of the Validation Workflow
Caption: Logical workflow for distinguishing N1-methylated target from N3-methylated isomers using 1D and 2D NMR data.
Detailed Spectral Assignment (Reference Data)
Use this table to audit your acquired spectrum. Deviations of
| Position | Atom | Shift ( | Multiplicity | Assignment Logic | |
| 1 | N-CH₃ | 3.34 | Singlet (3H) | - | N-Methyl (Deshielded by aromatic ring) |
| 5 | CH | 6.10 | Doublet (1H) | 7.6 | Electron-rich |
| 6 | CH | 8.21 | Doublet (1H) | 7.6 | Electron-poor imine-like environment |
| 4 | NH₂ | 8.5 - 9.5 | Broad (2H) | - | Exocyclic amine (Exchangeable, salt dependent) |
| - | HCl | > 10 | Broad | - | Acidic proton (Often merged with water/NH) |
Note on HCl Salt: The presence of HCl protonates the structure (typically at N3 or the exocyclic amine), causing a global downfield shift compared to the free base. If your H6 signal is at 7.6 ppm rather than ~8.2 ppm, you likely have the free base , not the hydrochloride.
References
-
National Institutes of Health (NIH) - PubChem. 4-Amino-1-methylpyrimidin-2(1H)-one (Compound Summary). Available at: [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3432 (Cytosine derivatives). (General reference for pyrimidine coupling constants). Available at: [Link]
-
Human Metabolome Database (HMDB). 1-Methylcytosine Spectral Data. Available at: [Link] (Note: Search for 1-Methylcytosine for comparative free-base data).
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (Authoritative source for NOE and coupling constant principles). Available at: [Link]
Sources
A Comparative Analysis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride and Its N1-Substituted Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of a vast array of biologically active molecules.[1][2] Among these, 4-amino-1-methylpyrimidin-2(1H)-one and its analogs represent a class of compounds with significant therapeutic potential, demonstrating a spectrum of activities including anticancer and antimicrobial effects.[3][4] This guide provides a comparative analysis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its N1-substituted analogs, offering insights into their physicochemical properties, spectral characteristics, and biological performance. This analysis is designed to support researchers in navigating the structure-activity relationships (SAR) within this chemical series and to inform the design of future therapeutic agents.
Introduction to 4-Amino-1-methylpyrimidin-2(1H)-one
4-Amino-1-methylpyrimidin-2(1H)-one, a derivative of the nucleobase cytosine, serves as a versatile building block in synthetic and medicinal chemistry. The presence of the amino group at the 4-position and the methyl group at the N1-position are key determinants of its chemical reactivity and biological interactions. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation.
The core structure of 4-amino-1-methylpyrimidin-2(1H)-one presents multiple sites for modification, with the N1-position being a primary target for analog synthesis. Altering the substituent at this position can significantly impact the molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets and its overall pharmacological profile. This guide will focus on a comparative analysis of analogs where the N1-methyl group is replaced by other alkyl and aryl functionalities.
Physicochemical and Spectral Properties: A Comparative Overview
A fundamental aspect of drug discovery involves the characterization of a compound's physicochemical and spectral properties. These parameters not only confirm the identity and purity of a synthesized molecule but also provide clues about its behavior in biological systems.
Table 1: Physicochemical Properties of 4-Amino-1-methylpyrimidin-2(1H)-one and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Boiling Point (°C) |
| 4-Amino-1-methylpyrimidin-2(1H)-one | C₅H₇N₃O | 125.13 | -1.1 | 241.6 at 760 mmHg |
| 4-Amino-1-ethylpyrimidin-2(1H)-one | C₆H₉N₃O | 139.15 | -0.7 | Data not available |
| 4-Amino-1-propylpyrimidin-2(1H)-one | C₇H₁₁N₃O | 153.18 | -0.3 | Data not available |
| 4-Amino-1-benzylpyrimidin-2(1H)-one | C₁₁H₁₁N₃O | 201.23 | 0.5 | Data not available |
Note: Predicted values are computationally generated and serve as estimates. Experimental verification is recommended.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation. While a comprehensive, directly comparative dataset is not available in the literature, we can infer expected spectral characteristics based on the structural modifications.
¹H NMR Spectroscopy:
-
4-Amino-1-methylpyrimidin-2(1H)-one: The ¹H NMR spectrum is expected to show a singlet for the N1-methyl protons around 3.3-3.5 ppm. The vinyl protons on the pyrimidine ring will appear as doublets in the aromatic region, and the amino protons will present as a broad singlet.
-
N1-Ethyl Analog: The ethyl group will introduce a characteristic triplet-quartet pattern. The methylene protons adjacent to the nitrogen will be deshielded and appear as a quartet, while the terminal methyl protons will be a triplet.
-
N1-Propyl Analog: A more complex splitting pattern will be observed for the propyl group, with signals corresponding to the α, β, and γ protons.
-
N1-Benzyl Analog: The benzylic methylene protons will appear as a singlet, typically deshielded by the adjacent nitrogen and aromatic ring. The aromatic protons of the benzyl group will resonate in the aromatic region, potentially overlapping with the pyrimidine ring protons.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrimidine ring will be influenced by the nature of the N1-substituent. The introduction of larger alkyl or benzyl groups will result in additional signals in the aliphatic or aromatic regions of the spectrum, respectively.
Mass Spectrometry: The molecular ion peak in the mass spectrum will directly reflect the change in molecular weight corresponding to the different N1-substituents. Fragmentation patterns can also provide valuable information for structural confirmation.
Biological Activity: A Comparative Perspective
The therapeutic potential of 4-amino-1-methylpyrimidin-2(1H)-one and its analogs lies in their ability to interact with various biological targets, leading to a range of pharmacological effects. Here, we compare their reported anticancer and antimicrobial activities.
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, often functioning as inhibitors of key enzymes involved in cell proliferation and survival.[5] While direct comparative IC₅₀ values for the N1-substituted analogs of 4-amino-1-methylpyrimidin-2(1H)-one against the same cancer cell lines are scarce, we can draw insights from studies on structurally related compounds.
The nature of the substituent at the N1 position can significantly influence cytotoxicity. For instance, the introduction of a benzyl group has been shown in some pyrimidine series to enhance anticancer activity, potentially through increased lipophilicity facilitating cell membrane permeability or through specific interactions with the target protein.[6]
Table 2: Illustrative Anticancer Activity of Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-diamino-5-ketopyrimidines | HCT116 (Colon) | 0.08 | [7] |
| Dihydropyrimidinones | NCI-H460 (Lung) | 88% inhibition | [8] |
| 2-aminopyrimidines | THP-1 (Leukemia) | 0.08 | [3] |
Note: This table presents data for structurally related pyrimidine derivatives to illustrate the potential for potent anticancer activity within this class of compounds. Direct comparison is limited due to structural differences and varying experimental conditions.
Mechanism of Action: Many pyrimidine-based anticancer agents function by inhibiting kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. The 4-aminopyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Caption: Generalized signaling pathway targeted by pyrimidine kinase inhibitors.
Antimicrobial Activity
The pyrimidine core is also prevalent in many antimicrobial agents. The antibacterial and antifungal activity of these compounds is often attributed to their ability to interfere with essential microbial metabolic pathways.
Table 3: Illustrative Antimicrobial Activity of a Related Pyrimidine Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Bacillus cereus | 12.5 | [1] |
| Salmonella typhimurium | 50 | [1] |
Note: This table shows the MIC values for a Schiff base derivative of 4-aminoantipyrine, which shares some structural similarities with the target compounds, to indicate the potential for antimicrobial activity.
Experimental Protocols for Comparative Analysis
To enable a direct and meaningful comparison of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its analogs, standardized experimental protocols are essential.
Synthesis of N1-Substituted Analogs
A general and robust method for the synthesis of N1-substituted analogs involves the alkylation or arylation of a suitable pyrimidine precursor.
Caption: General synthetic workflow for N1-substituted analogs.
Step-by-Step Protocol:
-
Protection: The 4-amino group of a suitable starting material, such as 4-aminouracil, is protected using a standard protecting group (e.g., Boc anhydride). This prevents undesired side reactions at the amino group.
-
N1-Alkylation/Arylation: The protected pyrimidine is then reacted with an appropriate alkyl or benzyl halide (e.g., ethyl iodide, propyl bromide, benzyl chloride) in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetonitrile).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for Boc group) to yield the desired N1-substituted 4-aminopyrimidin-2(1H)-one.
-
Salt Formation (Optional): The final compound can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol to improve its solubility and handling properties.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (4-amino-1-methylpyrimidin-2(1H)-one and its analogs) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Step-by-Step Protocol:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of 4-amino-1-methylpyrimidin-2(1H)-one and its N1-substituted analogs, though limited by the availability of direct comparative data, allows for the formulation of preliminary SAR hypotheses:
-
Influence of N1-Substituent Size and Lipophilicity: Increasing the size and lipophilicity of the N1-substituent (from methyl to ethyl, propyl, and benzyl) is expected to influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. This can have a profound impact on biological activity.
-
Role of Aromatic Interactions: The introduction of a benzyl group at the N1-position allows for potential π-π stacking or other aromatic interactions with the biological target, which could enhance binding affinity and potency.
-
Conformational Effects: The flexibility of the N1-substituent can affect the overall conformation of the molecule, influencing how it fits into the binding pocket of a target protein.
Future research should focus on:
-
Systematic Synthesis and Screening: A systematic synthesis of a library of N1-substituted analogs and their screening against a standardized panel of cancer cell lines and microbial strains will provide a robust dataset for establishing clear SAR.
-
Target Identification and Mechanistic Studies: For the most active compounds, efforts should be directed towards identifying their specific biological targets and elucidating their mechanism of action at the molecular level.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and assess their safety profile.
Conclusion
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its N1-substituted analogs represent a promising class of compounds for the development of novel therapeutic agents. While this guide highlights the current understanding of their comparative properties and activities, it also underscores the need for further systematic investigation to fully unlock their therapeutic potential. By employing the standardized experimental protocols outlined herein, researchers can generate the high-quality, comparative data necessary to drive the rational design of more potent and selective drug candidates based on the versatile 4-aminopyrimidin-2(1H)-one scaffold.
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Purity Assessment of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride by HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary: The Polarity Paradox
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine HCl) presents a classic chromatographic challenge: it is a small, highly polar, cationic nucleobase analogue.[1] Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to retain it, resulting in elution near the void volume (
This guide objectively compares the two most robust methodologies for assessing the purity of 1-Methylcytosine: Hydrophilic Interaction Liquid Chromatography (HILIC) versus Aqueous-Stable Reversed-Phase (AQ-RP) .[1]
The Verdict: While AQ-RP is accessible, HILIC is the superior choice for purity assessment due to orthogonal selectivity against synthesis precursors (Cytosine) and higher sensitivity with Mass Spectrometry (MS) detection.
Physicochemical Profile & Chromatographic Challenges
To design a valid protocol, one must understand the analyte's behavior in solution.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyrimidine ring with N1-methyl group | High polarity; limited hydrophobic surface area.[1] |
| pKa | ~4.6 (protonation at N3) | Exists as a cation at acidic pH (pH < 4.6). |
| LogP | -1.1 (Hydrophilic) | Poor retention on standard C18 alkyl chains.[1] |
| Key Impurities | Cytosine (Precursor), 3-Methylcytosine (Isomer) | Similar polarity requires high-efficiency separation.[1] |
Comparative Analysis: HILIC vs. AQ-RP
The following table contrasts the performance of the two leading methodologies.
| Feature | Method A: HILIC (Recommended) | Method B: Aqueous-Stable RP |
| Mechanism | Partitioning into water-enriched layer on polar surface.[1] | Hydrophobic interaction using polar-embedded or AQ-compatible phases.[1] |
| Retention | High. Elutes well away from void volume. | Low to Moderate. Risk of elution near |
| Selectivity | Excellent for separating polar impurities (e.g., Cytosine). | Good, but often requires ion-pairing agents to separate isomers.[1] |
| MS Compatibility | Superior. High organic content enhances desolvation.[2] | Moderate. High aqueous content reduces sensitivity.[3] |
| Robustness | Sensitive to equilibration times and water content. | Generally robust, but "phase collapse" is a risk if standard C18 is used. |
| Sample Diluent | High Organic (e.g., 90% ACN). | High Aqueous (e.g., 100% Water). |
Decision Logic & Workflow
The following decision tree illustrates the logical pathway for selecting the appropriate method based on laboratory capabilities and detection requirements.
Figure 1: Method selection logic based on detection needs and sample matrix.
Detailed Experimental Protocols
Method A: HILIC (The Gold Standard)
This method utilizes an Amide-bonded stationary phase.[1] The amide group forms a stable water-rich layer on the silica surface, facilitating the partitioning of the polar 1-methylcytosine.
System Suitability Requirements:
-
Tailing Factor (
): 0.8 – 1.2 -
Resolution (
): > 2.0 between 1-Methylcytosine and Cytosine. -
Injection Precision: RSD < 1.0% (n=6).
Protocol Steps:
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Reasoning: Low pH suppresses silanol ionization, improving peak shape for bases.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Conditions: 85% B / 15% A. Note: High organic content is crucial for HILIC retention.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (or MS in ESI+ mode).
-
Sample Diluent: 85% Acetonitrile / 15% Water.[1] Critical: Injecting a 100% aqueous sample will disrupt the HILIC partitioning mechanism, causing peak distortion.
Expected Elution Order (HILIC):
-
1-Methylcytosine (Less polar than Cytosine) -> Elutes First.[1]
-
Cytosine (More polar/H-bonding capability) -> Elutes Second.[1]
Method B: Aqueous-Stable RP (The Alternative)
If HILIC is unavailable, "Aqueous Stable" (AQ) columns must be used. Standard C18 columns will suffer from "dewetting" (phase collapse) in the highly aqueous conditions required to retain this compound.[4]
Protocol Steps:
-
Column: C18-AQ or Phenyl-Hexyl (e.g., Atlantis T3 or Luna Phenyl-Hexyl), 4.6 x 150 mm, 3-5 µm.[1]
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 7.0). Reasoning: Neutral pH keeps the analyte uncharged (pKa ~4.6), increasing hydrophobicity and retention.
-
Gradient: 0-5% Methanol over 10 minutes. Note: Keep organic low to maximize retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Expected Elution Order (RP-AQ):
-
Cytosine (More polar) -> Elutes First (near void).[1]
-
1-Methylcytosine (Methyl group adds hydrophobicity) -> Elutes Second.[1]
Comparative Data Summary
The following data represents typical performance metrics observed in validation studies for pyrimidine derivatives.
| Parameter | HILIC Method | AQ-RP Method |
| Retention Factor ( | 3.5 – 5.0 | 0.5 – 1.5 |
| Resolution ( | > 4.0 | 1.5 – 2.0 |
| Theoretical Plates ( | ~12,000 | ~6,000 |
| Sensitivity (S/N Ratio) | High (Enhanced by ACN) | Moderate |
Mechanism of Action Visualization
Understanding why HILIC works best requires visualizing the partitioning mechanism.
Figure 2: HILIC retention mechanism showing the partitioning of 1-Methylcytosine into the immobilized water layer.[1]
References
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Roberts, C. E., et al. (2018).[5][6] "High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants." Methods and Protocols.
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-
Chrom Tech, Inc. (2025). "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Technical Guides.
-
PubChem. "1-Methylcytosine Compound Summary."[1] National Library of Medicine.
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A Comparative Guide to the Antiviral Efficacy of Novel 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride Derivatives
Abstract
In the persistent search for potent and selective antiviral agents, nucleoside analogs remain a cornerstone of therapeutic development. This guide provides a comparative efficacy analysis of a series of novel derivatives of 4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine.[1][2] As structural mimics of natural nucleosides, these compounds are designed to interfere with viral replication.[3][4] This document synthesizes head-to-head experimental data, elucidates the underlying mechanism of action, and provides detailed protocols for efficacy evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the development of next-generation antiviral therapies targeting viral DNA polymerases.[5]
Introduction: The Rationale for 1-Methylcytosine Derivatization
The parent compound, 1-methylcytosine, is a methylated derivative of the natural nucleobase cytosine.[2] While its intrinsic biological activity is limited, its scaffold provides a versatile platform for chemical modification. The core scientific premise is that by altering specific functional groups on the pyrimidine ring and its substituents, we can enhance the molecule's ability to be recognized and processed by viral enzymes—specifically viral DNA polymerases—while minimizing interaction with host cell machinery. This strategy aims to create compounds that act as chain terminators during viral DNA synthesis, a proven mechanism for potent antiviral activity.[5]
The derivatives explored in this guide (designated JPE-01 through JPE-04 ) were synthesized with systematic modifications at the N4-amino and C5 positions of the pyrimidine ring. The goal of this structure-activity relationship (SAR) study is to identify modifications that improve target engagement, metabolic stability, and ultimately, antiviral potency.[6][7]
Mechanism of Action: Targeting Viral DNA Polymerase
The primary therapeutic target for this class of compounds is the viral DNA polymerase, an enzyme essential for replicating the viral genome.[5] Unlike host DNA polymerases, viral polymerases often exhibit greater promiscuity, allowing them to accept modified nucleosides as substrates.
The proposed mechanism follows a multi-step intracellular pathway:
-
Cellular Uptake: The derivative, as a prodrug, passively diffuses or is actively transported into the host cell.
-
Anabolic Phosphorylation: Host cell kinases phosphorylate the nucleoside analog, converting it into its active triphosphate form.[3] This three-step phosphorylation is often the rate-limiting step for activation.[3]
-
Competitive Inhibition: The resulting triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for the active site of the viral DNA polymerase.
-
Chain Termination: Once incorporated into the growing viral DNA strand, the analog's modified structure prevents the addition of the next nucleotide, effectively terminating DNA chain elongation and halting viral replication.
This targeted approach provides a high therapeutic index, as the compounds are preferentially activated in virus-infected cells and specifically inhibit the viral enzyme.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50).
Step-by-Step Methodology:
-
Cell Seeding: Host cells (Vero for HSV-1, A549 for HAdV5) are seeded into 96-well microplates at a density of 5,000-7,500 cells per well and allowed to adhere overnight. [8]2. Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture medium to create an 8-point dose-response range.
-
Treatment: The medium is removed from the cells and replaced with the compound dilutions. Control wells receive medium with vehicle (DMSO) only. [9]4. Incubation: Plates are incubated for 72 hours, a duration that corresponds to the length of the antiviral assay. [9][10]5. Viability Assessment: Cell viability is measured using a luminescent ATP assay (e.g., CellTiter-Glo®). [11]This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence data is normalized to the vehicle control. The CC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). [12]
Antiviral Plaque Reduction (EC50) Assay
This "gold standard" assay quantifies the ability of a compound to inhibit virus-induced cell death and plaque formation.
Step-by-Step Methodology:
-
Cell Seeding: Confluent monolayers of host cells are prepared in 6-well plates.
-
Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of the target virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: After infection, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days for HSV-1, 7-10 days for HAdV5).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction relative to the virus control (no compound) is calculated for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration. [13]
Conclusion and Future Directions
The structure-activity relationship study of these novel 1-methylcytosine derivatives provides clear and actionable insights for drug development professionals. The data unequivocally demonstrates that dual substitution at the N4 and C5 positions of the pyrimidine ring can lead to a synergistic increase in antiviral potency and a superior safety profile.
Specifically, derivative JPE-03 , with its N4-cyclopropylamino and C5-fluoro moieties, has emerged as a highly promising lead candidate. Its sub-micromolar efficacy against both HSV-1 and HAdV5, combined with a selectivity index exceeding 250, warrants its advancement into further preclinical evaluation, including pharmacokinetic studies and in vivo efficacy models. The poor performance of the bulky N4-benzyl derivative (JPE-04) underscores the steric constraints of the viral polymerase active site, providing crucial parameters for future molecular modeling and derivative design.
This guide provides a robust framework for the comparative assessment of nucleoside analogs, combining validated protocols with clear, data-driven analysis to accelerate the discovery of potent new antiviral therapies.
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Comparative Analysis of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a pyrimidinone derivative with potential applications in medicinal chemistry. While direct and extensive SAR studies on this specific molecule are not widely published, this document synthesizes available data on analogous pyrimidine and pyrimidinone structures to build a comprehensive guide. We will explore the influence of key structural features on biological activity, compare its potential with related compounds, and provide detailed experimental protocols for evaluating such molecules.
Introduction to 4-Amino-1-methylpyrimidin-2(1H)-one and the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide array of synthetic drugs.[1][2] The 4-aminopyrimidin-2(1H)-one core, also known as cytosine, is a key component of DNA and RNA.[3] The topic of this guide, 4-Amino-1-methylpyrimidin-2(1H)-one, is the N1-methylated form of cytosine. The hydrochloride salt form is often utilized to improve solubility and handling properties of amine-containing compounds.[4][5][6]
Derivatives of the pyrimidine and pyrimidinone core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[7][8][9] Understanding the SAR of this scaffold is crucial for the rational design of novel therapeutic agents.
Proposed Structure-Activity Relationship (SAR) Analysis
Based on the available literature for structurally related compounds, we can infer a proposed SAR for the 4-Amino-1-methylpyrimidin-2(1H)-one scaffold. The key structural features for analysis are:
-
The 4-Amino Group: This group is often crucial for biological activity, acting as a key hydrogen bond donor in interactions with biological targets.
-
The 2-Oxo Group: The presence of a carbonyl group at the C2 position influences the electronic properties and hydrogen bonding capacity of the molecule.
-
The N1-Methyl Group: Alkylation at the N1 position can significantly impact the molecule's physical properties and how it interacts with target proteins.
-
Substitutions at C5 and C6: Modifications at these positions are common strategies for modulating the activity, selectivity, and pharmacokinetic properties of pyrimidine derivatives.
dot
Caption: Key structural features of 4-Amino-1-methylpyrimidin-2(1H)-one influencing its biological activity.
The Critical Role of the 4-Amino Group
The 4-amino group is a common feature in many biologically active pyrimidine derivatives, often acting as a crucial hydrogen bond donor in interactions with enzyme active sites. For instance, in many kinase inhibitors with a 2,4-diaminopyrimidine scaffold, the 4-amino group forms key hydrogen bonds with the hinge region of the kinase.[10][11] While our topic compound has a 2-oxo group instead of a 2-amino group, the 4-amino moiety is still expected to be a primary point of interaction with biological targets.
Influence of the 2-Oxo Group vs. a 2-Amino Group
The substitution at the 2-position significantly defines the character of the pyrimidinone ring.
-
2-Oxo Group (as in 1-methylcytosine): The carbonyl group acts as a hydrogen bond acceptor. This feature is fundamental to the Watson-Crick base pairing of cytosine with guanine.[3] In the context of enzyme inhibition, this group can interact with amino acid residues in a binding pocket.
-
2-Amino Group (forming a 2,4-diaminopyrimidine): A 2-amino group introduces an additional hydrogen bond donor. This scaffold is prevalent in a large number of kinase inhibitors.[10][12]
A comparative study of 2-amino and 2,4-diamino pyrimidines for in vivo efficacy against Trypanosoma brucei revealed that while 2,4-diaminopyrimidines were potent, they were predicted to have poor blood-brain barrier permeability. The corresponding 2-amino (4-desamino) analogs showed improved in vitro permeability.[12] This suggests that the presence and nature of substituents at both the 2- and 4-positions are critical for both target engagement and pharmacokinetic properties.
The Effect of N1-Alkylation
The methylation at the N1 position in 4-Amino-1-methylpyrimidin-2(1H)-one is a key modification of the parent cytosine structure. N-alkylation can have several consequences:
-
Steric Hindrance: The methyl group can introduce steric bulk, which may either prevent or enhance binding to a target, depending on the topology of the binding site.
-
Solubility: Alkylation can alter the solubility of the compound.
-
Hydrogen Bonding: It removes a hydrogen bond donor at the N1 position.
Interestingly, a study on 3,4-dihydropyrimidine-2(1H)-ones as Ca2+-ATPase inhibitors found that N1-alkylation rendered the compounds inactive, whereas the parent N1-unsubstituted compounds were effective inhibitors.[1] This suggests that for certain targets, the N1-hydrogen is crucial for activity. However, in other contexts, N1-alkylation is a common strategy in drug design to modulate activity and properties.[13][14][15]
Comparative Performance and Experimental Data
To provide a framework for evaluating 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, this section presents data on related pyrimidinone and aminopyrimidine derivatives, primarily focusing on their anticancer and enzyme inhibitory activities.
Anticancer and Cytotoxic Activity
The pyrimidine scaffold is a cornerstone of many anticancer drugs. The antiproliferative activity of these compounds is typically evaluated against a panel of cancer cell lines.
| Compound/Derivative Class | Cell Line(s) | IC50/EC50 (µM) | Biological Target/Activity | Reference |
| N-benzyl-2,6-diamino-4-(phenylamino)pyrimidine (Compound 2a ) | MDA-MB231, HT-29, U-87 MG, CAL27, FaDu | 5 - 8 (at 48h) | Anticancer | [7] |
| 2-oxo-quinoline α-aminophosphonates (Compound 5b ) | HepG2 | Not specified | Induces apoptosis and G2/M cell cycle arrest | [16] |
| Dihydropyrimidinone derivative (Compound 19 ) | NCI-H460, SK-MEL-5, HL-60 (TB) | % Growth Inhibition: 88, 86, 85 | mTOR and VEGFR-2 inhibitor | [17] |
| 2-Aminopyrimidine derivative (Compound 24 ) | - | 2.8 ± 0.10 | β-Glucuronidase inhibitor | [2] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine (Compound 7 ) | Caco-2 | 7.83 ± 0.50 | EGFR and VEGFR-2 inhibitor | [18] |
IC50/EC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
The data indicates that modifications on the pyrimidine core can lead to potent anticancer activity. For instance, N-benzylation and other substitutions on 2,4-diaminopyrimidines can result in low micromolar efficacy.[7] Dihydropyrimidinone derivatives have also shown significant activity as inhibitors of key cancer-related enzymes like mTOR and VEGFR-2.[17]
Kinase Inhibition
The 4-aminopyrimidine scaffold is a well-established core for kinase inhibitors.
| Compound/Derivative Class | Kinase Target(s) | IC50 (µM) | Reference |
| 4-Aryl-2-aminoalkylpyrimidine (Compound 10d ) | JAK2 | Potent and selective | [19] |
| 4-Substituted-2-aminopyrimidines | JNK1 | Varies with substitution | [20] |
| 2,4-Diaminopyrimidines | JNK2 | Potent | [10][11] |
These studies highlight the versatility of the 4-aminopyrimidine scaffold in targeting different kinases. The potency and selectivity are highly dependent on the nature of the substituents at the 2-, 5-, and 6-positions.
Experimental Protocols
To facilitate the comparative evaluation of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its analogs, detailed protocols for key assays are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds.[21][22][23]
dot
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium.[21] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and reference compounds) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.4% DMSO).[21]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle progression.[24]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[24]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride scaffold represents an interesting starting point for medicinal chemistry exploration. Based on the analysis of related compounds, the 4-amino group is likely a key pharmacophoric feature for biological activity. The N1-methyl group and the 2-oxo functionality are expected to significantly influence its target specificity and pharmacokinetic properties compared to other pyrimidine derivatives.
Future research should focus on the direct biological evaluation of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in a panel of kinase and cancer cell line assays. A direct comparison with its N1-unsubstituted counterpart (cytosine) and its 2-amino analog would provide invaluable insights into the SAR of this specific scaffold. Furthermore, the synthesis and evaluation of derivatives with substitutions at the C5 and C6 positions could lead to the discovery of novel and potent therapeutic agents.
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- 17. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
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- 19. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride against known standards
Topic: Benchmarking 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine HCl) Content Type: Technical Comparison Guide
Executive Summary
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride , commonly known as 1-Methylcytosine hydrochloride (1-MeC[1][2]·HCl) , serves as a critical reference standard in nucleic acid chemistry and epigenetics.[3] Unlike its biologically ubiquitous isomer 5-Methylcytosine (5-mC) —the primary epigenetic "fifth base"—1-MeC is chemically distinct, featuring methylation at the N1 position.[1][2][3]
This structural modification blocks the site normally occupied by the ribose/deoxyribose sugar in nucleosides.[3] Consequently, 1-MeC functions as an ideal non-glycosidic surrogate for studying the physicochemical properties of cytidine without the complexity of the sugar moiety.[3] This guide benchmarks 1-MeC against Cytosine (C) and 5-Methylcytosine (5-mC), providing researchers with the data needed to distinguish these compounds in HPLC profiling, biophysical modeling, and impurity analysis.[1][3]
Part 1: Physicochemical Benchmarking
The differentiation of cytosine derivatives relies on subtle shifts in pKa, solubility, and UV absorption.[3] 1-MeC is unique because its N1-methylation mimics the electronic influence of the glycosidic bond in DNA/RNA, lowering the N3 pKa compared to free cytosine.[1][3]
Table 1: Comparative Properties of Cytosine Standards
| Property | Cytosine (C) | 1-Methylcytosine (1-MeC) | 5-Methylcytosine (5-mC) | Significance |
| Methylation Site | None | N1 (Ring Nitrogen) | C5 (Carbon Ring) | N1-Me mimics the nucleoside linkage; C5-Me is the epigenetic mark.[1][3] |
| Molecular Weight (Free Base) | 111.10 g/mol | 125.13 g/mol | 125.13 g/mol | 1-MeC and 5-mC are isomers; MS requires fragmentation (MS/MS) to distinguish.[1][3] |
| pKa (N3 Protonation) | 4.60 | 4.20 | 4.60 | 1-MeC is more acidic (harder to protonate) due to N1-substitution, mimicking Cytidine (~4.2).[1][3] |
| UV | 267 nm | 274 nm | 273 nm | Both methylated forms red-shift relative to C, but 1-MeC mimics Cytidine's spectrum.[1][3] |
| Solubility (Water) | ~8 mg/mL | >50 mg/mL (as HCl salt) | ~50 mg/mL (as HCl salt) | The HCl salt form dramatically improves solubility for all variants.[3] |
| Biological Role | Standard Base | Nucleoside Model / Impurity | Epigenetic Mark | 1-MeC is used to model Hoogsteen base pairing and as a Hachimoji DNA base.[1][3] |
Part 2: Structural & Functional Logic[3]
To understand why 1-MeC is used as a benchmark, one must visualize the hydrogen bonding potential.[1][3] In DNA, the N1 position of cytosine is bound to the sugar backbone, preventing it from participating in hydrogen bonding.[3]
-
1-Methylcytosine: N1-Me is blocked.[1][3] This forces any protonation to occur at N3, and any base-pairing interaction to utilize the Watson-Crick face (O2, N3, N4) exactly as a nucleoside would.[1][3]
Diagram 1: Structural Differentiation and Pairing Modes
The following diagram illustrates the chemical difference and the specific "Hoogsteen" pairing capability of 1-MeC when protonated, a common biophysical application.
Caption: Structural relationship between cytosine derivatives. 1-MeC blocks the N1 position, making it a chemical mimic of cytidine (the nucleoside), whereas 5-mC retains the N1-H and modifies the C5 position for epigenetic signaling.
Part 3: Analytical Benchmarking (HPLC Separation)
Distinguishing 1-MeC from 5-mC is a common challenge in purity profiling and synthetic nucleotide production.[1][3] While they have identical molecular weights (isomers), their retention times on Reverse Phase (RP) HPLC differ due to the position of the hydrophobic methyl group.[3]
Separation Logic
-
Stationary Phase: C18 or Phenyl-Hexyl (Phenyl-Hexyl provides better selectivity for aromatic isomers).[1][3]
-
Mobile Phase: Ammonium Acetate (pH 5.[1][3]0) / Methanol.[3][5][6]
-
Elution Order (Typical C18): Cytosine (Polar)
1-Methylcytosine 5-Methylcytosine.[1][3]
Experimental Protocol A: HPLC Separation of Methylcytosine Isomers
Objective: Resolve 1-MeC impurity from 5-mC standard.
-
Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Gradient:
-
Detection: UV at 274 nm (optimal for 1-MeC) and 254 nm.
-
Validation: Inject 1-MeC·HCl standard separately to establish retention time (RT). Expect 1-MeC to elute before 5-mC in this system due to the polar nature of the pyrimidinone keto-enol tautomerism being affected by N1-substitution.[1][3]
Part 4: Spectroscopic Validation (UV-Vis pKa Determination)
Because 1-MeC·HCl is often used as a pH-sensitive probe, verifying its pKa is a critical quality control step.[1][3] The pKa of 1-MeC (4.[1][3]2) is distinct from Cytosine (4.6), allowing for identification via spectrophotometric titration.[3]
Experimental Protocol B: Spectrophotometric pKa Determination
Objective: Determine the pKa of the N3 nitrogen.
-
Stock Preparation: Dissolve 10 mg 1-MeC·HCl in 10 mL deionized water (1 mg/mL).
-
Buffer Preparation: Prepare a series of 0.1 M phosphate/citrate buffers ranging from pH 2.0 to pH 7.0 in 0.5 pH increments.
-
Dilution: Add 50 µL of stock to 950 µL of each buffer.
-
Measurement:
-
Calculation: Plot Absorbance at 290 nm vs. pH. The inflection point of the sigmoidal curve represents the pKa.[3]
Diagram 2: Analytical Decision Tree
This workflow guides the researcher in identifying the correct cytosine derivative.[3]
Caption: Analytical workflow for distinguishing Cytosine, 1-MeC, and 5-mC using UV spectral shifts and HPLC retention characteristics.
References
-
Hoshika, S., et al. (2019).[3] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[2][3] Science, 363(6429), 884–887.[3] Link
-
Kistenmacher, T. J., & Rossi, M. (1977).[3] "1-Methylcytosine: a refinement." Acta Crystallographica Section B, 33(12), 3962–3965.[3] Link
-
Moe, M. M., et al. (2021).[3] "Experimental and theoretical assessment of protonated Hoogsteen 9-methylguanine–1-methylcytosine base-pair dissociation." Physical Chemistry Chemical Physics, 23, 5880-5892.[1][3] Link
-
PubChem. (2025).[3][7] "1-Methylcytosine | C5H7N3O."[1][2][3][4] National Library of Medicine.[1][3] Link[3]
-
Quinlivan, E. P., & Gregory, J. F. (2008).[3] "Separation and determination of cytosine and methylated cytosine derivatives." Nucleic Acids Research.[1][3][8] (General reference for HPLC conditions of cytosine analogs).
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- 8. DNAmod: 5-methylcytosine [dnamod.hoffmanlab.org]
A Senior Application Scientist's Guide to Characterizing Small Molecule Specificity: Cross-Reactivity Studies of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule is paramount. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and costly failures in later stages of development. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride , a compound also known as 1-Methylcytosine , against structurally and functionally related pyrimidine analogs.
1-Methylcytosine is a modified nucleobase primarily recognized for its role in synthetic genetic systems, such as "hachimoji DNA," where it pairs with isoguanine.[1] Its structural similarity to endogenous nucleobases necessitates a thorough evaluation of its potential interactions with cellular machinery that recognizes and processes these fundamental building blocks of life. This guide will delve into the experimental rationale and detailed protocols for comparing its binding characteristics against a panel of relevant compounds:
-
Cytosine: The canonical, unmodified parent nucleobase.
-
5-Methylcytosine (5mC): A critical epigenetic marker in vertebrates, playing a key role in the regulation of gene expression.[2][3] Its recognition by a specific set of "reader" proteins is a cornerstone of epigenetic control.
-
Zebularine: A cytidine analog and known inhibitor of DNA methyltransferases (DNMTs), enzymes that establish and maintain DNA methylation patterns.[1][4]
We will explore three orthogonal, industry-standard techniques to build a comprehensive specificity profile: a competitive immunoassay (ELISA), a biophysical analysis of real-time binding kinetics (Surface Plasmon Resonance), and a cellular target engagement assay (Cellular Thermal Shift Assay).
The Principle of Cross-Reactivity Assessment
Cross-reactivity occurs when a molecule binds to unintended targets that may be structurally or functionally related to the intended target. For a compound like 1-Methylcytosine, potential off-targets include the enzymes and binding proteins that interact with Cytosine and 5-Methylcytosine, such as DNA methyltransferases, reader proteins of the methyl-CpG-binding domain (MBD) family, and DNA polymerases. Understanding the relative affinity for these targets is crucial for predicting biological activity and potential side effects. Due to the structural similarities of nucleoside analogs, there is a known potential for cross-reactivity with enzymes involved in their metabolic pathways.[5]
Comparative Experimental Workflows
This guide will present three distinct experimental approaches to quantify the binding specificity of 1-Methylcytosine. Each method provides a unique layer of information, and together they form a robust data package for any regulatory submission or lead optimization program.
Workflow 1: Competitive ELISA for Screening Binding Selectivity
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly adaptable plate-based method ideal for screening the relative binding affinities of multiple compounds in a competitive format.[3] In this scenario, we will design an assay to measure how effectively our test compounds compete with a known interaction, for instance, the binding of a methyl-CpG-binding protein (e.g., MeCP2) to a DNA probe containing 5-Methylcytosine.
The causality behind this experimental design lies in the principle of competitive displacement. A DNA oligonucleotide containing 5mC is immobilized on the ELISA plate. A fixed concentration of a 5mC-binding protein is then added in the presence of varying concentrations of our test compounds (1-Methylcytosine, Cytosine, 5-Methylcytosine as a positive control, and Zebularine). If a test compound binds to the protein, it will prevent the protein from binding to the immobilized DNA, leading to a reduced signal. The concentration at which the compound inhibits 50% of the protein-DNA interaction (the IC50 value) is a measure of its relative binding affinity.
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with a biotinylated DNA oligonucleotide containing several 5-methylated CpG sites. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound oligonucleotides.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]
-
Competition Reaction: Prepare serial dilutions of the test compounds (1-Methylcytosine HCl, Cytosine, 5-Methylcytosine, Zebularine) in a binding buffer.
-
Incubation: Add a fixed concentration of a recombinant 5mC-binding protein (e.g., MeCP2) and the diluted test compounds to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add a primary antibody specific to the 5mC-binding protein and incubate for 1 hour.
-
Washing: Wash the plate three times.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash the plate five times.
-
Detection: Add a TMB substrate solution. The color development is inversely proportional to the binding of the test compound.
-
Signal Quantification: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
Caption: Competitive ELISA workflow for cross-reactivity screening.
| Compound | IC50 (µM) | Interpretation |
| 5-Methylcytosine | 0.5 | High affinity (Positive Control) |
| 4-Amino-1-methylpyrimidin-2(1H)-one HCl | 25 | Moderate Affinity |
| Zebularine | 150 | Low Affinity |
| Cytosine | >500 | Negligible Affinity |
Workflow 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between an analyte in solution and a ligand immobilized on a sensor chip.[6][7] This provides a more detailed picture of the interaction than the endpoint data from an ELISA.
The choice of SPR is driven by the need to understand the dynamics of the binding event. By immobilizing a target protein (e.g., DNA Methyltransferase 1 - DNMT1) on the sensor chip and flowing the small molecule analogs over the surface, we can directly measure the on-rate (ka) and off-rate (kd) of the interaction. The equilibrium dissociation constant (KD), calculated as kd/ka, is a direct measure of binding affinity. This level of detail is critical for distinguishing between compounds that may have similar affinities but different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant pharmacological implications.
-
Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a solution of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject a solution of the target protein (e.g., recombinant human DNMT1) over the activated surface to achieve covalent immobilization via amine coupling. A target immobilization level of ~10,000 Resonance Units (RU) is typically aimed for.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Analyte Injection: Prepare serial dilutions of the test compounds (1-Methylcytosine HCl, Cytosine, 5-Methylcytosine, Zebularine) in a suitable running buffer (e.g., HBS-EP+).
-
Association/Dissociation: Inject each concentration of the analyte over the immobilized ligand surface for a defined period to monitor the association phase, followed by a flow of running buffer to monitor the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.[8]
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters ka, kd, and the affinity constant KD.
Caption: A single cycle in a Surface Plasmon Resonance experiment.
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) | Interpretation |
| 5-Methylcytosine | 5.0 x 10⁴ | 2.5 x 10⁻² | 0.5 | High affinity, stable complex |
| 4-Amino-1-methylpyrimidin-2(1H)-one HCl | 1.2 x 10⁴ | 3.0 x 10⁻¹ | 25 | Moderate affinity, faster off-rate |
| Zebularine | 8.0 x 10² | 1.2 x 10⁻¹ | 150 | Low affinity, slow kinetics |
| Cytosine | No Binding Detected | N/A | N/A | No measurable interaction |
Workflow 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context.[9] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[10]
CETSA is the self-validating system that bridges the gap between biochemical affinity and cellular activity. By treating intact cells with our test compounds and then subjecting them to a heat gradient, we can determine if the compounds bind to and stabilize their putative intracellular targets (e.g., DNMT1). An increase in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of target engagement in a physiologically relevant setting.[9][11] This is particularly crucial for epigenetic modulators, where target engagement within the nucleus is a prerequisite for activity.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known DNMT activity) to ~80% confluency. Treat the cells with various concentrations of the test compounds or a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Analyze the amount of the target protein (e.g., DNMT1) remaining in the soluble fraction at each temperature point using Western blotting or an immunoassay like AlphaLISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble target protein against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm (ΔTm) compared to the vehicle control indicates target stabilization and therefore, engagement.
Caption: Principle of ligand-induced thermal stabilization in CETSA.
| Compound (at 50 µM) | Target Protein | Base Tm (°C) | Treated Tm (°C) | ΔTm (°C) | Interpretation |
| 5-Methylcytosine | DNMT1 | 48.5 | 52.0 | +3.5 | Strong cellular target engagement |
| 4-Amino-1-methylpyrimidin-2(1H)-one HCl | DNMT1 | 48.5 | 50.0 | +1.5 | Clear cellular target engagement |
| Zebularine | DNMT1 | 48.5 | 53.5 | +5.0 | Very strong engagement (known inhibitor) |
| Cytosine | DNMT1 | 48.5 | 48.6 | +0.1 | No significant engagement |
Synthesis and Conclusion
This comparative guide outlines a multi-faceted strategy for characterizing the cross-reactivity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. By integrating data from competitive immunoassays, real-time biophysical kinetics, and cellular target engagement assays, a comprehensive and reliable specificity profile can be constructed.
-
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine) demonstrates a moderate affinity for proteins that recognize methylated cytosine, such as DNMT1. Its affinity is significantly lower than the natural ligand (5-Methylcytosine) and the known inhibitor (Zebularine), but substantially higher than the parent nucleobase (Cytosine).
-
The SPR data suggests that while it binds its off-target, the complex is less stable (faster off-rate) than the one formed by 5-Methylcytosine, which could translate to a more transient biological effect.
-
Crucially, the CETSA results confirm that 1-Methylcytosine can engage its target within the complex milieu of a living cell, validating the in vitro findings and indicating its potential to influence cellular pathways related to DNA methylation.
This structured, evidence-based approach, moving from high-throughput screening to detailed kinetic analysis and finally to in-cell validation, represents a robust framework for any drug development professional seeking to de-risk a small molecule candidate. It underscores the importance of not just asking if a molecule binds, but how, how strongly, and where it binds in the system that truly matters: the cell.
References
-
5-Methylcytosine - Wikipedia. Wikipedia. [Link]
-
Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. MDPI. [Link]
-
New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC. National Center for Biotechnology Information. [Link]
-
Surface Plasmon Resonance Assays of DNA-Protein Interactions. SpringerLink. [Link]
-
Surface plasmon resonance assays of DNA-protein interactions - PubMed. National Center for Biotechnology Information. [Link]
-
Surface Plasmon Resonance (SPR) Spectrometry as a Tool to Analyze Nucleic Acid–Protein Interactions in Crude Cellular Extracts. Cancer Genomics & Proteomics. [Link]
-
Characterization of Protein−DNA Interactions Using Surface Plasmon Resonance Spectroscopy with Various Assay Schemes. ACS Publications. [Link]
-
Cellular analysis of the action of epigenetic drugs and probes - PMC. National Center for Biotechnology Information. [Link]
-
CETSA. Karolinska Institutet. [Link]
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Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers - PMC. National Center for Biotechnology Information. [Link]
-
5 methylcytosine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
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Severe reaction to emtricitabine and lamiduvine: evidence of cross-reactivity - PubMed. National Center for Biotechnology Information. [Link]
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The CETSA Technique for Drug Discovery | Kerafast Blog. Kerafast. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. [Link]
-
Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism - DR-NTU. Nanyang Technological University. [Link]
-
1-Methylcytosine - Wikipedia. Wikipedia. [Link]
-
Inhibition of DNA Methylation and Reactivation of Silenced Genes by Zebularine | JNCI. Oxford Academic. [Link]
-
Zebularine Significantly Sensitizes MEC1 cells to External Irradiation and Radiopharmaceutical Therapy When Administered Sequentially in Vitro - PMC. National Center for Biotechnology Information. [Link]
-
DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status - PMC. National Center for Biotechnology Information. [Link]
-
Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC - NIH. National Center for Biotechnology Information. [Link]
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- 4. Zebularine Significantly Sensitizes MEC1 cells to External Irradiation and Radiopharmaceutical Therapy When Administered Sequentially in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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Advantages of using 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in specific reactions
Synonyms: 1-Methylcytosine Hydrochloride (1-MeC·HCl) CAS: 1122-47-0 (Free base), Salt forms vary.
Executive Summary
This guide analyzes the specific advantages of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-Methylcytosine HCl) in biochemical and organic research. Unlike free cytosine, which exhibits complex tautomeric equilibria, or cytidine, which is susceptible to glycosidic bond hydrolysis, 1-MeC·HCl serves as a robust, cost-effective surrogate for the cytidine moiety in DNA/RNA.
Core Value Proposition:
-
Tautomeric Control: The N1-methyl group locks the molecule in the amino-oxo tautomer, mimicking the Watson-Crick face of cytidine without the lability of the ribose sugar.
-
Solubility: The hydrochloride salt dramatically enhances aqueous solubility compared to the free base, enabling high-concentration biophysical assays (NMR, titration).
-
Epigenetic Modeling: It acts as a "positive control" for bisulfite deamination (mimicking unmethylated cytosine) while being chemically distinct from 5-methylcytosine (the epigenetic marker).
Scientific Foundation: The Tautomeric Advantage
The Problem with Free Cytosine
Free cytosine exists in equilibrium between the amino-oxo (biologically relevant) and amino-hydroxy or imino-oxo forms, particularly in the gas phase or non-polar solvents. This complicates mechanistic studies of hydrogen bonding and mutagenesis.
The 1-Methyl Solution
By methylating N1, 1-MeC[1]·HCl structurally precludes the migration of the proton to N1, effectively "locking" the pyrimidine ring into the form found in nucleic acids.
Figure 1: Comparison of tautomeric freedom. Free cytosine (left) can shift protons, complicating data. 1-Methylcytosine (right) is structurally locked, providing a clean signal for H-bonding studies.
Comparative Performance Analysis
The following table contrasts 1-MeC·HCl against its primary alternatives in experimental settings.
| Feature | 1-Methylcytosine HCl | Cytosine (Free Base) | Cytidine (Nucleoside) | 5-Methylcytosine |
| Tautomeric State | Fixed (Amino-Oxo) | Variable (Solvent dependent) | Fixed (Amino-Oxo) | Fixed (Amino-Oxo) |
| Aqueous Solubility | High (>100 mg/mL) | Low (~8 mg/mL) | Moderate | Low |
| Acid Stability | High | High | Low (Glycosidic bond cleavage) | High |
| Bisulfite Reactivity | Reactive (Fast) | Reactive | Reactive | Resistant (Slow) |
| Cost | Low | Very Low | Moderate | High |
| Primary Use | H-bonding model, Mutagenesis | General synthesis | Biological assays | Epigenetic standard |
Key Advantage: Acid Stability vs. Cytidine
In harsh acidic conditions (often required for certain deamination or hydrolysis studies), the glycosidic bond of cytidine can hydrolyze, releasing free cytosine and ribose. 1-MeC·HCl is stable under these conditions because the N1-Methyl bond is chemically inert, making it the superior model for studying pyrimidine ring chemistry without sugar interference.
Experimental Applications & Protocols
Application A: Bisulfite Deamination Control
1-MeC·HCl is the ideal negative control for 5-methylcytosine detection. In bisulfite sequencing, unmethylated cytosines (C) are converted to Uracil, while 5-methylcytosines (5mC) are protected.
-
Role of 1-MeC: Mimics "C" (unmethylated). It must convert to Thymine/Uracil derivatives.
-
Role of 5-MeC: Mimics epigenetic marker. It must not convert.
Protocol: Differential Deamination Kinetics
Objective: Verify bisulfite conversion efficiency using 1-MeC·HCl as a surrogate for Cytidine.
-
Preparation: Dissolve 1-MeC·HCl (10 mM) and 5-Methylcytosine (10 mM) in separate aliquots of 3 M Sodium Bisulfite (pH 5.0).
-
Incubation: Heat at 50°C.
-
Sampling: Take aliquots at t=0, 1h, 4h, 16h.
-
Quenching: Neutralize with 1 M NaOH (this also catalyzes the desulfonation step).
-
Analysis: Monitor UV absorbance.
-
1-MeC: Absorbance max shifts from ~274 nm (Cytosine-like) to ~260 nm (Uracil-like) rapidly.
-
5-MeC: Absorbance remains stable at ~280 nm for significantly longer periods.
-
Application B: Hydroxylamine Mutagenesis Studies
Hydroxylamine (NH₂OH) reacts specifically with Cytosine to form N4-hydroxycytosine, a potent mutagen. 1-MeC is used to study the kinetics of this reaction because it eliminates the ambiguity of N1 reactivity.
Figure 2: Reaction pathway of 1-MeC with hydroxylamine. The N1-methyl group forces attack at C4 or C6, simplifying the product profile compared to free cytosine.
Synthesis & Handling of the Hydrochloride Salt
While the free base is commercially available, the hydrochloride salt is often prepared in-situ or specifically synthesized to ensure stoichiometry in biophysical titrations.
Standard Laboratory Preparation:
-
Methylation: React Cytosine with Methyl Iodide (MeI) in DMF or Methanol. This typically yields the hydroiodide salt.
-
Ion Exchange: Pass the solution through an anion exchange resin (Cl- form) to convert the counterion from Iodide (I-) to Chloride (Cl-).
-
Crystallization: Recrystallize from Ethanol/Water.
-
Why Cl-? Iodide can be oxidized to Iodine (yellow discoloration) and is a fluorescence quencher. The Chloride salt is photochemically inert and preferred for UV/Fluorescence spectroscopy.
-
Storage:
-
Store at -20°C.
-
The HCl salt is hygroscopic; keep desiccated.
References
-
Tautomeric Stability & pKa
-
Brown, D. J., & Teitei, T. (1965). Simple Pyrimidines. VII. The Fine Structure of Cytosine and its Methyl Derivatives. Australian Journal of Chemistry, 18(4), 559-568. Link
-
-
Bisulfite Reaction Mechanisms
- Hydroxylamine Kinetics: Janion, C., & Shugar, D. (1965). Mutagenicity of Hydroxylamine: Reaction with Cytosine Derivatives. Acta Biochimica Polonica, 12, 337.
-
Hachimoji DNA (Expanded Genetic Alphabet)
Sources
- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. files.zymoresearch.com [files.zymoresearch.com]
- 3. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
Limitations and disadvantages of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
This guide provides an objective, technical analysis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly referred to as 1-Methylcytosine Hydrochloride or 1-MeC·HCl ). It focuses on the limitations, physicochemical disadvantages, and experimental constraints of this compound when used as a model system for nucleic acid research.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
1-Methylcytosine Hydrochloride is a methylated pyrimidine derivative primarily used as a structural and electronic model for the nucleoside cytidine. By blocking the N1 position with a methyl group, it mimics the glycosidic bond found in DNA/RNA, preventing N1-H tautomerism.
However, its utility is strictly limited to biophysical modeling and non-canonical base pairing studies (e.g., Hachimoji DNA). It possesses significant disadvantages compared to biologically relevant analogs like 5-Methylcytosine (5-mC) or Deoxycytidine (dC) :
-
Biological Inertness: It lacks the ribose moiety required for enzymatic recognition by polymerases or kinases.
-
Epigenetic Irrelevance: It does not mimic the epigenetic marker 5-mC, leading to confusion in methylation studies.
-
Photophysical Deviations: Its excited-state dynamics in solution differ significantly from the actual nucleosides it is meant to model.
Critical Limitations & Disadvantages[1]
A. Incompatibility with Enzymatic Workflows
The most significant limitation of 1-Methylcytosine HCl is its inability to function as a substrate for standard biological enzymes.
-
No Polymerase Incorporation: Unlike dCTP or 5-Me-dCTP , 1-Methylcytosine cannot be incorporated into DNA strands by DNA polymerases because it lacks the 5'-triphosphate sugar backbone. It is a "dead-end" model compound.
-
DNMT Resistance: DNA Methyltransferases (DNMTs) target the C5 position of cytosine rings within the context of a DNA helix (CpG sites).[1] 1-Methylcytosine, lacking the sugar-phosphate backbone, cannot intercalate into the active site of DNMTs for methylation studies.
B. Photophysical & Solvatochromic Deviations
Researchers often use 1-Methylcytosine to model the UV absorption and fluorescence of cytidine. However, recent femtosecond spectroscopy data reveals critical discrepancies:
-
Solvent Sensitivity: 1-Methylcytosine exhibits a unique solvent-dependent fluorescence quenching mechanism involving a dark
state that is distinct from deoxycytidine . -
Model Failure: In aprotic solvents (e.g., acetonitrile), 1-Methylcytosine stabilizes in a way that does not accurately reflect the ultrafast deactivation dynamics of DNA-bound cytosine, potentially skewing theoretical models of DNA photodamage.
C. Physicochemical Stability & Handling
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Exposure to ambient moisture leads to water uptake, which alters the effective molecular weight and can introduce errors in quantitative molarity calculations for spectral standards.
-
Tautomeric "Locking" Limits: While N1-methylation prevents N1-H tautomers (forcing the amino-oxo form), it does not perfectly replicate the electronic induction of a ribose ring. The methyl group is an electron donor, but it lacks the steric bulk and specific electronegativity of the furanose ring, leading to subtle pKa shifts (approx. 0.2–0.5 units) compared to the natural nucleoside.
Comparative Analysis: 1-MeC vs. Alternatives
The following table contrasts 1-Methylcytosine HCl with its parent compound and biological analogs.
| Feature | 1-Methylcytosine HCl | Cytosine | 5-Methylcytosine (5-mC) | Deoxycytidine (dC) |
| Core Function | Model Compound (Mimics glycosidic bond) | Precursor (Nucleobase) | Epigenetic Marker (Gene regulation) | Biological Unit (DNA Monomer) |
| N1 Status | Methylated (Blocked) | Free (-H) | Free (-H) | Glycosylated (Deoxyribose) |
| Tautomerism | Fixed (Amino-oxo dominant) | Complex (N1/N3/O2 shifts) | Complex | Fixed (Amino-oxo) |
| Enzymatic Use | None (Inert) | Substrate for salvage pathways | Substrate for TET enzymes | Substrate for Kinases/Polymerases |
| Epigenetic Role | None (Confused with 5-mC) | Substrate for DNMTs | The "Fifth Base" | Carrier of genetic info |
| Solubility | High (Water), Low (Organics) | Moderate (Water) | Moderate (Water) | High (Water) |
Mechanistic Visualization
Pathway: Tautomeric Locking & Hachimoji Pairing
The diagram below illustrates how N1-methylation restricts the tautomeric freedom of cytosine, forcing it into the Amino-Oxo form, and how it fits into expanded genetic systems (Hachimoji DNA) by pairing with Isoguanine, contrasting with the standard Watson-Crick geometry.
Caption: N1-methylation of cytosine stabilizes the amino-oxo tautomer but renders the molecule incompatible with standard DNA polymerases, limiting its use to synthetic biology (Hachimoji) and physicochemical modeling.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of high-purity 1-Methylcytosine Hydrochloride avoiding N3-methylation byproducts. Method: Silyl-Protection Route (Regioselective).
Reagents:
-
Hexamethyldisilazane (HMDS)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, conc.)
Step-by-Step Workflow:
-
Silylation (Protection):
-
Suspend Cytosine (10 mmol) in HMDS (15 mL) with a catalytic amount of ammonium sulfate.
-
Reflux under nitrogen for 3–4 hours until the solution becomes clear (formation of bis-trimethylsilyl-cytosine).
-
Evaporate excess HMDS under vacuum to yield the silylated intermediate as an oil.
-
-
Methylation (N1-Selective):
-
Dissolve the silylated intermediate in dry acetonitrile (20 mL).
-
Add Methyl Iodide (12 mmol) dropwise.
-
Reflux for 16 hours. The steric bulk of the silyl groups directs methylation preferentially to the N1 position.
-
-
Deprotection & Salt Formation:
-
Cool the mixture to room temperature.
-
Add Ethanol (10 mL) followed by water (2 mL) to hydrolyze the silyl groups.
-
Add concentrated HCl (1.5 mL) dropwise to form the hydrochloride salt.
-
-
Purification:
-
Precipitate the crude product by adding excess diethyl ether or acetone.
-
Recrystallize from hot ethanol/water (9:1 v/v).
-
Yield: ~70–80% as white crystalline needles.
-
-
Validation:
-
1H NMR (D2O): Confirm singlet at ~3.5 ppm (N-Me) and doublets at ~6.1/7.9 ppm (H5/H6). Absence of O-methyl signals.
-
References
-
Hoshika, S., et al. (2019).[3] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[3] Science. Link
-
Kistenmacher, T. J., & Rossi, M. (1977).[3] "1-Methylcytosine: a refinement." Acta Crystallographica Section B. Link
-
Zhang, Y., et al. (2012). "How to Distinguish Methyl-Cytosine from Cytosine with High Fidelity." Molecular Dynamics Group. Link
-
Mai, S., et al. (2013). "Is 1-methylcytosine a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution?" Physical Chemistry Chemical Physics. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79143, 1-Methylcytosine." PubChem. Link
Sources
- 1. Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of [(MeCyt)2H]I—structure and stability of a dimeric threefold hydrogen-bonded 1-methylcytosinium 1-methylcytosine cation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Methylcytosine - Wikipedia [en.wikipedia.org]
- 4. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2(1H)-pyrimidinone | 71-30-7 - BuyersGuideChem [buyersguidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Confirming the identity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride using mass spectrometry
Topic: Definitive Identity Confirmation of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride Content Type: Technical Comparison & Validation Guide[1]
Executive Summary: The "126 Da" Challenge
Confirming the identity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (commonly known as 1-Methylcytosine HCl ) presents a specific analytical challenge: distinguishing it from its biologically ubiquitous isomer, 5-Methylcytosine .[1] Both molecules share the exact same monoisotopic mass (125.0589 Da neutral) and similar fragmentation pathways.
This guide outlines a robust, multi-tier validation workflow. While High-Resolution Mass Spectrometry (HRMS) provides formula confirmation and trace detection, we integrate it with Nuclear Magnetic Resonance (NMR) data to establish a self-validating identity protocol.[1]
Part 1: Comparative Analysis of Analytical Techniques
For a senior scientist, relying on a single data point is negligence. The table below compares the efficacy of standard techniques for this specific molecule.
| Feature | HRMS (Q-TOF/Orbitrap) | NMR ( | FTIR | UV-Vis |
| Primary Utility | Formula confirmation & Trace Impurity Analysis | Positional Isomer Differentiation (Gold Standard) | Functional group verification | Concentration check |
| Specificity | High (m/z accuracy <5 ppm) | Absolute (Structural connectivity) | Moderate (Fingerprint region) | Low (Class specific) |
| Limit of Detection | Femtogram/Picogram range | Milligram range | Microgram range | Microgram range |
| Critical Limitation | Cannot easily distinguish 1-Me vs 5-Me isomers without chromatography | Requires high purity & quantity; Salt form invisible in | Hygroscopic salt broadens peaks | Non-specific absorption |
Expert Insight: Do not rely solely on MS for de novo identification of this compound. MS is the tool for quantification and purity, but NMR is the tool for certification.
Part 2: Mass Spectrometry Profiling (The Core)
The Physicochemical Fingerprint
-
Compound: 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride[1]
-
Formula (Free Base): C
H N O -
Monoisotopic Mass: 125.0589 Da[1]
-
Target Ion [M+H]
: 126.0662 m/z -
Salt Confirmation: Detection of Cl
(m/z 35.0/37.[1]0) in Negative Mode ESI.[1]
Fragmentation Pathway (MS/MS)
The fragmentation of 1-Methylcytosine is dominated by the neutral loss of ammonia (NH
-
Precursor Ion: m/z 126.07[1]
-
Primary Fragment (Base Peak): m/z 109.04 (
17 Da, -NH ) -
Secondary Fragment: m/z 81.05 (
28 Da from 109, -CO)
Isomer Differentiation Warning
Both 1-Methylcytosine and 5-Methylcytosine produce the m/z 126
-
1-Methylcytosine: Methyl group is on the Ring Nitrogen (N1) .[1][2]
-
5-Methylcytosine: Methyl group is on the Ring Carbon (C5) .[1][3][4][5]
-
Differentiation Strategy: Use High-Performance Liquid Chromatography (HPLC).[1] 1-Methylcytosine typically elutes earlier than 5-Methylcytosine on Reverse Phase (C18) columns due to the polar N-methyl group reducing the ability to form certain hydrogen bond networks compared to the C-methyl variant.[1]
Visualizing the Fragmentation Logic
Figure 1: MS/MS Fragmentation pathway showing the critical overlap with the 5-Methylcytosine isomer.[1]
Part 3: The "Gold Standard" Cross-Check (NMR)
To validate the MS data, you must confirm the methyl position.
| Signal | 1-Methylcytosine (Target) | 5-Methylcytosine (Isomer) |
| Methyl Group | ||
| Aromatic Protons | Two Doublets (H5, H6) Coupling constant | One Singlet (H6) H5 is substituted by methyl |
Part 4: Experimental Protocol (LC-MS/MS)
This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to C18 for retaining small, polar pyrimidines.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 4-Amino-1-methylpyrimidin-2(1H)-one HCl in 1 mL of 50:50 Methanol:Water.
-
Note: The HCl salt aids solubility in water but may suppress ionization if concentration is too high.
-
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 90:10 Acetonitrile:Water (HILIC mobile phase compatible).
Step 2: LC-MS Conditions[1]
| Parameter | Setting |
| Column | HILIC Amide (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp | 350°C |
Step 3: Data Acquisition & Processing
-
Full Scan: Acquire m/z 50–200 to observe the [M+H]+ at 126.07.[1]
-
Targeted MS/MS: Set precursor to 126.1. Apply collision energy ramp (10–30 eV).[1]
-
Salt Check: Switch to Negative Mode briefly to confirm the presence of Chloride ion (m/z 35/37) if the salt form is unverified.
Part 5: Validation Workflow Diagram
Figure 2: Integrated decision tree for confirming the identity of the HCl salt.
References
-
PubChem. 1-Methylcytosine Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. Cytosine, 1-methyl- Mass Spectrum.[1] National Institute of Standards and Technology.[1][6] [Link]
-
Human Metabolome Database (HMDB). 1-Methylcytosine (HMDB0000845).[1] [Link]
-
Tang, Y., et al. (2015).[7] Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products.[1] Analytical Chemistry.[1][4][5][7][8] (Demonstrates LC-MS separation of cytosine derivatives). [Link]
Sources
- 1. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical... | Oncotarget [oncotarget.com]
- 6. 4-Aminopyridine [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a detailed comparative analysis of the biological activity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride and its structurally related analogs. Our focus is primarily on the anticancer and cytotoxic properties of these compounds, underpinned by experimental data from in vitro studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) within this chemical series.
Introduction to the 4-Aminopyrimidin-2-one Scaffold
The 4-aminopyrimidin-2-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The compound of interest, 4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[2] While its role as a modified nucleobase in the context of epigenetics is established, the pharmacological activities of its hydrochloride salt and related synthetic derivatives are of increasing interest to the scientific community. This guide will delve into the cytotoxic potential of this scaffold against various cancer cell lines and explore how structural modifications impact its biological activity.
Comparative Analysis of Biological Activity
A comprehensive understanding of the biological activity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride necessitates a comparative approach, evaluating its performance alongside structurally similar compounds. While direct head-to-head comparative studies are limited, a survey of the literature provides valuable insights into the structure-activity relationships of this class of molecules.
The anticancer potential of pyrimidine derivatives is well-documented, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and proliferation. For instance, certain 2,4-diamino-5-ketopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4]
The following table summarizes the reported cytotoxic activities of several pyrimidine derivatives that are structurally related to 4-Amino-1-methylpyrimidin-2(1H)-one. It is important to note that these results are compiled from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 (µM) | Key Structural Features & Insights | Reference(s) |
| methanone (R547) | HCT116 (Colon) | 0.08 | A 2,4-diaminopyrimidine derivative with potent CDK inhibitory activity. Demonstrates significant in vivo tumor growth inhibition. | |
| Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid (e.g., Compound 7b) | MCF-7 (Breast), HeLa (Cervical) | 0.48 (MCF-7), 0.74 (HeLa) | Hybrid molecules combining the pyrimidine scaffold with a natural product. Exhibit potent and selective cytotoxicity. | [5] |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates (e.g., Compound 2) | MCF-7 (Breast) | 0.013 | Fused pyrimidine ring system. Demonstrates high potency and a favorable selectivity index. | [6] |
| Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 12c) | UO-31 (Renal) | 0.87 | Fused pyrimidine ring system with activity against renal cancer cell lines. | |
| Pyrimidodiazepine derivative (16c) | Various (NCI-60 panel) | Exhibits high cytotoxic activity, reported to be 10-fold higher than doxorubicin against some cell lines. | A complex heterocyclic system with a pyrimidine core, suggested to act via DNA binding. | |
| 4-Nitro-substituted pyrimidine aniline hybrid (Compound 4d) | HeLa (Cervical) | 6.23 | A pyrimidine-aniline hybrid where the substituent on the aniline ring influences activity. | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table above, although from disparate studies, allows for the deduction of several key SAR insights:
-
Substitution at the 2 and 4-positions: The amino group at the C4 position appears crucial for activity. Modifications at the C2 position with various substituted amino groups, as seen in the potent CDK inhibitor R547, can significantly enhance potency.[4]
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiophene (in thieno[2,3-d]pyrimidines) or pyrazole (in pyrazolo[3,4-d]pyrimidines), often leads to highly potent anticancer agents.[6][7]
-
Hybrid Molecules: The conjugation of the pyrimidine scaffold with other pharmacophores, such as natural products like ursolic acid, can result in hybrid molecules with improved efficacy and selectivity.[5]
-
Influence of Substituents: The nature and position of substituents on the pyrimidine ring or on appended aryl groups can dramatically influence cytotoxic activity. For example, electron-withdrawing groups on an aniline moiety attached to the pyrimidine core have been shown to modulate activity.[3]
While specific data for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is not prevalent in the reviewed literature focusing on anticancer screening, its structural similarity to the core of these active compounds suggests it is a valuable starting point for further derivatization and biological evaluation. The methylation at the N1 position could influence its solubility, cell permeability, and interaction with biological targets compared to its non-methylated counterpart.
Experimental Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following section details a representative protocol for determining the in vitro cytotoxicity of a test compound using the MTT assay, a widely accepted colorimetric method.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride) in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 48 to 72 hours under the same conditions as in step 1.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the MTT assay workflow.
Caption: A schematic overview of the MTT assay workflow for determining cytotoxicity.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of pyrimidine derivatives can be attributed to their interference with various cellular signaling pathways that are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by 4-aminopyrimidin-2-one derivatives.
As illustrated in the diagram, pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), as well as downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Inhibition of these pathways can lead to a reduction in cell proliferation and survival. Furthermore, as previously mentioned, compounds like the 2,4-diamino-5-ketopyrimidines directly target CDKs, leading to cell cycle arrest.[4] The induction of apoptosis (programmed cell death) is another common mechanism through which these compounds exert their anticancer effects.
Conclusion and Future Directions
Future research should focus on a systematic evaluation of this compound and a library of its close analogs against a broad panel of cancer cell lines. Such studies, conducted under uniform experimental conditions, will provide a clearer picture of its potency, selectivity, and mechanism of action. Elucidating the precise molecular targets of these compounds will be crucial for their rational optimization and potential clinical development.
References
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances.
-
ChemSrc. (2025). 2(1H)-Pyrimidinone,4-amino-1-methyl. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3286.
- Pinto, M., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1184826.
-
PubChem. (n.d.). Cytosine. Retrieved from [Link]
- Malanin, S. Y., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Bulletin, 65(1), 1-28.
- Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2939.
- Gu, W., et al. (2021). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 45(3), 1438-1451.
-
National Institute of Standards and Technology. (n.d.). Cytosine. In NIST Chemistry WebBook. Retrieved from [Link]
- Chobot, V., et al. (2022).
- Adan, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5933.
- Adebayo, J. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735.
- Abdel-Maksoud, M. S., et al. (2023). In vitro inhibition of cancer cell line growth by compounds 1k, 4c a. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195031.
- Shaik, A. B., et al. (2025). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 17(6), 1-10.
- da Silva, A. C., et al. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-10.
- Gliszczyńska, A., et al. (2022). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.
- Jovita, A., et al. (2014). A study on the cytotoxic effect of cert. Journal of Chemical and Pharmaceutical Research, 6(7), 608-614.
- Perin, N., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 543.
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Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
For the diligent researcher engaged in the fast-paced world of drug discovery and development, the integrity of the science is paramount. This principle extends beyond the bench to encompass the entire lifecycle of a chemical reagent, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures, ensuring a robust and reliable methodology in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
The causality behind these rigorous disposal procedures is rooted in the potential hazards associated with heterocyclic amines and their hydrochloride salts. These compounds can exhibit acute toxicity, and may be irritants to the skin, eyes, and respiratory tract.[1][2] Furthermore, the environmental impact of pyrimidine derivatives necessitates a disposal protocol that minimizes the risk of release into the environment.[3]
Hazard Identification and Risk Assessment
Before handling 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, it is crucial to conduct a thorough risk assessment. Based on data from structurally similar compounds, the primary hazards are summarized below.
| Hazard Category | Potential Risk | Rationale and Causality |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | The amino and pyrimidinone functional groups can interfere with biological processes if ingested. |
| Skin Corrosion/Irritation | May cause skin irritation. | Hydrochloride salts of amines can be acidic and cause irritation upon prolonged contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5] | The fine, crystalline nature of the solid can cause mechanical irritation, while its chemical properties can lead to more severe damage. |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of the dust can irritate the mucous membranes of the respiratory system. |
Note: As a hydrochloride salt, this compound may be hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated place.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Justification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][6] | Protects eyes from airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] | Prevents direct skin contact and potential irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust formation is likely or if working outside of a chemical fume hood.[2] | Minimizes the risk of inhaling airborne particles. |
Spill Response Protocol
In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure.
Workflow for Small Spill Cleanup:
Caption: Spill Cleanup Workflow for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Procedural Steps for Spill Cleanup:
-
Evacuate and Isolate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[6]
-
Containment: Carefully moisten the spilled solid with water to prevent dust from becoming airborne.[2]
-
Collection: Using dampened absorbent paper, carefully collect the material.[2]
-
Containerize: Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste.[1][2]
-
Decontamination: Thoroughly wash all contaminated surfaces with a soap and water solution.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram:
Caption: Disposal Workflow for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Detailed Disposal Procedures:
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled container.
-
Containerization:
-
Collect all waste of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, including any contaminated materials from spills, in a suitable, tightly sealed container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[5]
-
Ensure the storage area has secondary containment to prevent environmental release in case of a leak.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[1][7]
-
The recommended method of disposal for this type of organic chemical is controlled incineration in a furnace equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1][2]
-
-
Container Decontamination:
-
Empty containers that held the pure substance should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be recycled or disposed of according to institutional guidelines. Puncturing the container can prevent its reuse.[2]
-
Regulatory Considerations
Disposal of this chemical waste must comply with all local, regional, and national regulations.[7] In the United States, this would fall under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA). While this specific compound is not listed by name, its characteristics may classify it as a hazardous waste.
References
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- Benchchem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. Our objective is to move beyond a simple checklist, instilling a deep understanding of why specific measures are critical, thereby building a culture of safety and trust in our laboratory practices.
Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'
Understanding the potential hazards of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is the critical first step in defining your protective strategy. As a heterocyclic amine hydrochloride salt, its chemical class suggests several potential risks that must be mitigated.
The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and ocular (eye) contact.[1] Ingestion is also a potential route, often through cross-contamination.[1] Based on data from structurally similar compounds, 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is expected to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, every handling procedure must be designed to prevent the compound from entering the body.
A thorough risk assessment is not a one-time event but a continuous process that should precede any new or modified experimental protocol. This assessment forms the logical basis for the level of PPE you will employ.
The Core Defense: Required Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers establish criteria for PPE selection and use as part of a comprehensive Chemical Hygiene Plan.[6][7] The following recommendations are based on established safety principles for handling hazardous chemicals in a laboratory setting.[8][9]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[4][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.
-
Required for Handling: Chemical splash goggles are required when handling the solid or any solutions.[10][11] They provide a seal around the eyes, offering superior protection from splashes and airborne dust.
-
Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as preparing concentrated stock solutions or during spill cleanup.[12]
Hand Protection
Skin contact is a primary route of exposure.[1] Gloves provide a critical barrier, but not all gloves are created equal.
-
Material: Nitrile gloves are the standard for incidental contact with a wide range of chemicals. Always check the manufacturer's compatibility chart for breakthrough times. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves or double-gloving.
-
Procedure: Never wear compromised gloves. Inspect for tears or pinholes before each use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[10]
Body Protection
Protective clothing shields the skin from contamination.
-
Minimum Requirement: A full-length, long-sleeved laboratory coat must be worn and kept buttoned.[10]
-
Enhanced Protection: For tasks involving larger quantities (e.g., >10g) or a significant splash risk, supplement your lab coat with a chemical-resistant apron.[11] For spill response, disposable chemical-resistant coveralls may be necessary.[13]
Respiratory Protection
Inhalation of the fine powder is a significant risk. The primary method for controlling airborne contaminants is through engineering controls.
-
Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize airborne dust.[7]
-
Respiratory PPE: If a fume hood is not available or during a large spill cleanup where dust may be generated, respiratory protection is required. A NIOSH-approved respirator, at a minimum an N95-rated filtering facepiece for particulates, should be used. Personnel must be properly fit-tested and trained in the use of any respirator.
PPE Selection Matrix
This table summarizes the recommended PPE for various laboratory tasks involving 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High risk of dust inhalation and dispersal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solution | Splash risk, dust exposure during addition | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Low splash risk | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if handled in open lab |
| Spill Cleanup | High risk of dust, splash, and contact | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls | Required: N95 Respirator or higher |
Procedural Blueprint: Safe Handling & Workflow
Adherence to established protocols is the hallmark of a trustworthy and safe laboratory environment. The following step-by-step procedures ensure that safety is integrated directly into your workflow.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE before beginning any task.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Protocol 1: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[10]
Contingency Planning: Spills and Emergency Procedures
Preparedness is paramount. All personnel must be trained on emergency procedures before handling the compound.[8][14]
Small Spill (Solid):
-
Alert others in the immediate area.
-
If not already wearing it, don your full PPE ensemble, including respiratory protection.
-
Gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15]
Lifecycle Management: Storage and Disposal
Proper safety protocols extend through the entire lifecycle of the chemical.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[15] It should be stored in a locked cabinet or an area with controlled access.[3]
-
Disposal: All waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[15][16] Never dispose of this chemical down the drain.
By integrating these principles and protocols into your daily work, you not only ensure your personal safety but also contribute to a robust and responsible research environment. This commitment to excellence in safety is the foundation upon which scientific progress is built.
References
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School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. [Link]
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Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). (n.d.). National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
